4-(Bromomethyl)-3-methyl-5-phenylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGVZUOBUPWFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CBr)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380150 | |
| Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113841-59-1 | |
| Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)-3-methyl-5-phenylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Bromomethyl)-3-methyl-5-phenylisoxazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This compound is a functionalized heterocyclic molecule of significant interest as a versatile intermediate in synthetic organic chemistry and medicinal chemistry. Its reactive bromomethyl group, coupled with the stable isoxazole core, makes it a valuable building block for the synthesis of a wide array of more complex molecules with potential biological activities.
Core Chemical Properties
This compound is a solid at room temperature.[1] Its core structure consists of a central five-membered isoxazole ring substituted with a methyl group at the 3-position, a reactive bromomethyl group at the 4-position, and a phenyl group at the 5-position.
| Property | Value | Source |
| CAS Number | 113841-59-1 | [2][3] |
| Molecular Formula | C₁₁H₁₀BrNO | [2][3] |
| Molecular Weight | 252.11 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Melting Point | 71-73 °C | [4] |
| Boiling Point | 367.13 °C at 760 mmHg (Predicted) | [5] |
| IUPAC Name | 4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole | [3] |
| InChI Key | KCGVZUOBUPWFJC-UHFFFAOYSA-N | [3] |
Spectroscopic Data
| Spectroscopic Data | Observed Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J = 7.8 Hz, 2H), 7.53 - 7.31 (m, 3H), 6.05 - 5.89 (m, 1H), 5.13 (d, J = 10.2 Hz, 1H), 5.01 (d, J = 17.2 Hz, 1H), 3.52 - 3.06 (m, 2H), 2.25 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.4, 161.0, 134.4, 129.6, 128.8, 128.3, 126.8, 116.3, 110.9, 26.8, 10.1 ppm |
| IR (KBr) | νₘₐₓ/cm⁻¹ 3056, 2928, 1645, 1576, 1453, 1262, 754, 691 |
| HRMS-ESI (m/z) | calcd for C₁₃H₁₄NO, [M+H]⁺: 200.1070, found 200.1076 |
Experimental Protocols
Synthesis of this compound via Radical Bromination
The most common and effective method for the synthesis of this compound is via the radical bromination of its precursor, 3,4-dimethyl-5-phenylisoxazole. This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[7]
Principle: The reaction proceeds via a free-radical chain mechanism where the allylic methyl group at the 4-position of the isoxazole ring is selectively brominated.
Materials and Reagents:
-
3,4-dimethyl-5-phenylisoxazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 3,4-dimethyl-5-phenylisoxazole in carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Equip the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 77°C for CCl₄) for 4-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture by suction filtration to remove the solid succinimide.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford pure this compound.
Safety Precautions:
-
Handle N-Bromosuccinimide and AIBN with care; they are irritants and AIBN can decompose exothermically.
-
Carbon tetrachloride is toxic and a suspected carcinogen; perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reactivity and Applications
The primary utility of this compound in research and development stems from the high reactivity of the bromomethyl group, which makes it an excellent electrophile for nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups at the 4-position of the isoxazole ring.
Key Reactions:
-
Alkylation: It can readily alkylate amines, phenols, thiols, and other nucleophiles, serving as a key step in the synthesis of more complex drug candidates.
-
Formation of Ethers and Esters: Reaction with alcohols or carboxylates can form corresponding ethers and esters.
-
Azide Formation: Substitution with sodium azide yields an azidomethyl derivative, which can be further modified, for example, via "click chemistry" or reduction to an amine.
The isoxazole scaffold itself is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive compounds.[8] Derivatives of isoxazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9] Consequently, this compound serves as a crucial starting point for generating libraries of novel isoxazole-containing compounds for biological screening.
Biological Significance and Signaling Pathways
Currently, there is no specific research available in public databases detailing the biological activity or modulation of specific signaling pathways by this compound itself. Its primary role is that of a reactive intermediate used to synthesize other target molecules.
The broader class of 4-methyl-5-phenylisoxazole derivatives has been investigated for various therapeutic applications, most notably in cancer research. For instance, certain complex derivatives have shown potent cytotoxic activity against liver and breast cancer cell lines.[10] The mechanism of action for these larger, more complex derivatives often involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation, but these activities are attributed to the final molecule, not the bromomethyl intermediate.
Researchers using this compound are typically aiming to incorporate the 3-methyl-5-phenylisoxazole moiety into a larger molecular design to probe its effect on biological targets. The specific signaling pathway impacted would depend entirely on the final structure of the derivative synthesized from this versatile building block.
References
- 1. 4-(Bromomethyl)-5-methyl-3-phenylisoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound, ≥95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. 113841-59-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound [myskinrecipes.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemclassjournal.com [chemclassjournal.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole, a versatile heterocyclic compound. It serves as a crucial building block in medicinal chemistry and agrochemical synthesis, owing to its reactive bromomethyl group and stable isoxazole core. This document details its physicochemical properties, a representative synthetic protocol, and its relevance in biological pathways.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis and characterization.
| Property | Value | Reference |
| Molecular Weight | 252.11 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₀BrNO | [1][2] |
| Physical Form | Solid | [1] |
| CAS Number | 113841-59-1 | [2] |
| SMILES String | Cc1onc(-c2ccccc2)c1CBr | [1] |
Chemical Structure
The two-dimensional structure of this compound highlights the isoxazole ring substituted with phenyl, methyl, and bromomethyl groups.
Experimental Protocols
This section outlines a representative two-step synthesis for this compound. The process involves the formation of the isoxazole ring followed by radical bromination.
Step 1: Synthesis of 3,4-dimethyl-5-phenylisoxazole
This step involves a condensation and cyclization reaction to form the core isoxazole structure.
-
Reaction Setup : To a solution of benzaldehyde oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 2-butanone (1.1 eq) and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions : Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3,4-dimethyl-5-phenylisoxazole.
Step 2: Bromination of 3,4-dimethyl-5-phenylisoxazole
This step introduces the bromine atom via free-radical substitution on the 4-methyl group.
-
Reaction Setup : Dissolve the 3,4-dimethyl-5-phenylisoxazole (1.0 eq) from Step 1 in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Addition of Reagents : Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction Conditions : Reflux the mixture under inert atmosphere for 2-4 hours. The reaction is typically initiated by a UV lamp or heat. Monitor the reaction by TLC.
-
Workup and Purification : Cool the mixture and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the final product, this compound.
Biological Activity and Signaling Pathways
Isoxazole derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] Their versatility makes them valuable scaffolds in drug design. One of the key mechanisms underlying their anti-inflammatory properties is the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4]
The inhibition of COX-1/COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Similarly, inhibiting 5-LOX blocks the synthesis of leukotrienes, which are involved in inflammatory and allergic responses. The diagram below illustrates this pathway.
References
An In-depth Technical Guide to 4-(Bromomethyl)-3-methyl-5-phenylisoxazole for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(bromomethyl)-3-methyl-5-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates key physicochemical data, detailed experimental protocols for its synthesis and characterization, and insights into its potential mechanism of action. The isoxazole scaffold is a prominent feature in numerous biologically active molecules, and this guide serves as a critical resource for researchers exploring the therapeutic potential of this specific derivative. Particular attention is given to its role as a potential histone deacetylase (HDAC) inhibitor, a promising avenue for anticancer therapies.
Introduction
Isoxazole derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural and electronic features of the isoxazole ring make it a versatile scaffold in medicinal chemistry. This compound is a functionalized derivative that serves as a valuable intermediate for the synthesis of more complex molecules. The presence of a reactive bromomethyl group allows for facile modification and conjugation to other moieties, making it an attractive building block for creating libraries of potential drug candidates. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's properties and handling.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its application in synthetic chemistry and for understanding its potential behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | 4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole | [1] |
| CAS Number | 113841-59-1 | [1][2] |
| Molecular Formula | C₁₁H₁₀BrNO | [1] |
| Molecular Weight | 252.11 g/mol | [1] |
| Melting Point | 72 °C (71-73 °C range) | [1][3][4][5] |
| Boiling Point (Predicted) | 367.1 °C at 760 mmHg | [3] |
| Physical Form | Solid |
Experimental Protocols
Synthesis of this compound
The following is a plausible synthetic protocol for this compound, adapted from general methods for isoxazole synthesis and bromination.
Materials:
-
3,4-Dimethyl-5-phenylisoxazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethyl-5-phenylisoxazole in CCl₄.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate to quench any remaining acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.
Melting Point Determination
The melting point of the synthesized compound should be determined to assess its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Ensure the synthesized this compound is a fine, dry powder. If necessary, crush any large crystals.
-
Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (72 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. For a pure compound, this range should be narrow.
Biological Activity and Signaling Pathways
Phenylisoxazole derivatives have emerged as a promising class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. Overexpression or aberrant activity of certain HDAC isoforms, such as HDAC1, is implicated in the development and progression of various cancers, including prostate cancer.
The inhibitory action of phenylisoxazole-based compounds typically involves a pharmacophore model consisting of three key components: a zinc-binding group that chelates the zinc ion in the HDAC active site, a linker region, and a cap group that interacts with the surface of the enzyme. The phenylisoxazole moiety often serves as part of the cap group, making important interactions with amino acid residues at the rim of the active site.
Caption: Proposed mechanism of action for a phenylisoxazole derivative as an HDAC1 inhibitor.
Experimental and Logical Workflows
The development and characterization of this compound follow a structured workflow from synthesis to biological evaluation. This process ensures the identity, purity, and potential utility of the compound are well-documented.
Caption: General experimental workflow for the synthesis and characterization of this compound.
References
Spectroscopic and Synthetic Profile of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic route for the versatile heterocyclic compound, 4-(Bromomethyl)-3-methyl-5-phenylisoxazole. This isoxazole derivative serves as a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from commercial suppliers with predicted spectral data based on closely related analogues.
Physicochemical Properties
Basic physicochemical data for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 113841-59-1 | [1][2] |
| Molecular Formula | C₁₁H₁₀BrNO | [2] |
| Molecular Weight | 252.11 g/mol | [1][2] |
| Melting Point | 71-73 °C | [1] |
| Purity | ≥95% | [1] |
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds reported in the literature.[3]
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 - 7.60 | Multiplet | 2H | Phenyl H (ortho) |
| ~7.50 - 7.40 | Multiplet | 3H | Phenyl H (meta, para) |
| ~4.50 | Singlet | 2H | -CH₂Br |
| ~2.30 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=N (isoxazole) |
| ~162 | C-O (isoxazole) |
| ~130 | Phenyl C (quaternary) |
| ~129 | Phenyl CH |
| ~128 | Phenyl CH |
| ~127 | Phenyl CH |
| ~112 | C-C (isoxazole) |
| ~25 | -CH₂Br |
| ~11 | -CH₃ |
Predicted IR Spectral Data (KBr)
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~2925 | Aliphatic C-H stretch |
| ~1610, 1580, 1450 | C=C and C=N stretching (aromatic and isoxazole rings) |
| ~1420 | -CH₂- scissoring |
| ~1260 | C-O stretching |
| ~690 | C-Br stretching |
| ~760, 690 | Phenyl ring C-H out-of-plane bending |
Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 251/253 | [M]⁺ molecular ion peak (presence of Br isotope) |
| 172 | [M - Br]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following section details a plausible synthetic route for this compound, adapted from established methodologies for the synthesis of related isoxazole derivatives.
Synthesis of this compound
The synthesis can be envisioned as a two-step process: the formation of the 3,4-dimethyl-5-phenylisoxazole intermediate, followed by selective bromination of the 4-methyl group.
Step 1: Synthesis of 3,4-dimethyl-5-phenylisoxazole
This step typically involves the reaction of a β-diketone precursor with hydroxylamine.
-
Materials: Appropriate β-diketone, hydroxylamine hydrochloride, a suitable base (e.g., sodium acetate), and a solvent (e.g., ethanol).
-
Procedure:
-
The β-diketone is dissolved in ethanol.
-
An aqueous solution of hydroxylamine hydrochloride and sodium acetate is added.
-
The mixture is refluxed for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: Bromination of 3,4-dimethyl-5-phenylisoxazole
This step involves the radical bromination of the methyl group at the 4-position of the isoxazole ring.
-
Materials: 3,4-dimethyl-5-phenylisoxazole, N-Bromosuccinimide (NBS), a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a non-polar solvent (e.g., carbon tetrachloride).
-
Procedure:
-
3,4-dimethyl-5-phenylisoxazole is dissolved in carbon tetrachloride.
-
NBS and a catalytic amount of AIBN are added to the solution.
-
The reaction mixture is refluxed under irradiation with a UV lamp for several hours, with monitoring by TLC.
-
After cooling, the succinimide byproduct is filtered off.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.
-
The resulting crude this compound is purified by recrystallization or column chromatography.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
References
An In-depth Technical Guide to the Crystal Structure of 3-Methyl-5-phenylisoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The crystallographic data for the specific compound 4-(Bromomethyl)-3-methyl-5-phenylisoxazole is not publicly available in crystallographic databases. This guide therefore presents a detailed crystal structure analysis of the closely related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid , which shares the same core molecular scaffold. The substitution of a carboxylic acid group for the bromomethyl group at the 4-position will influence intermolecular interactions and crystal packing, but the analysis of this known structure provides valuable insights into the conformational properties and potential supramolecular chemistry of this class of isoxazole derivatives.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides a technical overview of the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, serving as a proxy for understanding the structural characteristics of this compound.
Experimental Protocols
The determination of a crystal structure is a multi-step process requiring meticulous experimental procedures. The following sections outline the typical methodologies employed.
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common and effective method for obtaining such crystals is through slow evaporation of a saturated solution.
-
Solvent Selection: The choice of solvent is critical. The compound should have moderate solubility to allow for slow, controlled crystal growth. For 5-Methyl-3-phenylisoxazole-4-carboxylic acid, ethanol was used to grow suitable crystals.
-
Preparation of Saturated Solution: The purified compound is dissolved in the selected solvent, with gentle warming if necessary, to achieve a saturated or near-saturated solution.
-
Slow Evaporation: The solution is filtered into a clean vial, which is then loosely covered to permit the gradual evaporation of the solvent. This slow process allows for the ordered arrangement of molecules into a crystalline lattice.
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Data Collection: A single crystal is mounted on a diffractometer. For 5-Methyl-3-phenylisoxazole-4-carboxylic acid, data was collected at a temperature of 273 K using Mo Kα radiation (λ = 0.71073 Å)[1]. The diffraction patterns are recorded as a series of images as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². In the case of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the structure was solved and refined to a final R-factor of 0.039[1].
Data Presentation: Crystallographic Data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid
The following tables summarize the key quantitative data obtained from the crystal structure analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid[1].
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₁H₉NO₃ |
| Formula Weight | 203.19 |
| Temperature | 273 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 11.953 (4) Å |
| b | 5.981 (2) Å |
| c | 14.142 (5) Å |
| α | 90° |
| β | 105.548 (6)° |
| γ | 90° |
| Volume | 974.0 (6) ų |
| Z | 4 |
| Density (calculated) | 1.386 Mg/m³ |
| Absorption Coefficient | 0.10 mm⁻¹ |
| F(000) | 424 |
| Refinement Details | |
| R-factor (final) | 0.039 |
| wR-factor | 0.111 |
| Data-to-parameter ratio | 12.4 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O(9)-C(7) | 1.355(2) |
| O(9)-N(8) | 1.417(2) |
| N(8)-C(10) | 1.306(2) |
| C(7)-C(12) | 1.488(2) |
| C(10)-C(12) | 1.407(2) |
| C(7)-C(6) | 1.468(2) |
| C(1)-C(6) | 1.383(2) |
| C(11)-O(1) | 1.218(2) |
| C(11)-O(2) | 1.314(2) |
Table 3: Selected Bond Angles (°)
| Angle | Value (°) |
| C(7)-O(9)-N(8) | 109.13(12) |
| C(10)-N(8)-O(9) | 106.88(13) |
| N(8)-C(10)-C(12) | 113.84(15) |
| O(9)-C(7)-C(12) | 105.68(13) |
| C(10)-C(12)-C(7) | 104.45(13) |
| O(1)-C(11)-O(2) | 122.95(16) |
| O(1)-C(11)-C(12) | 122.65(16) |
| O(2)-C(11)-C(12) | 114.40(14) |
Structural Analysis and Intermolecular Interactions
In the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64(8)°[1]. The carboxylic acid group is nearly in the same plane as the isoxazole ring[1].
The crystal packing is stabilized by a network of intermolecular interactions. Notably, pairs of O—H⋯O hydrogen bonds link the molecules into head-to-head dimers[1]. These dimers are further connected into a three-dimensional network through C—H⋯N hydrogen bonds and π–π stacking interactions between the phenyl rings, with a centroid-centroid distance of 3.9614(17) Å[1].
For the target compound, this compound, one would anticipate a different set of intermolecular interactions. The hydrogen bond donor capability of the carboxylic acid would be absent. Instead, the bromomethyl group could participate in halogen bonding (C-Br⋯O or C-Br⋯N) or weaker C-H⋯π interactions, leading to a different crystal packing arrangement.
Visualization of Workflows
The following diagrams illustrate the key workflows in crystal structure analysis.
Conclusion
While the specific crystal structure of this compound remains to be determined, the analysis of the closely related 5-methyl-3-phenylisoxazole-4-carboxylic acid provides a robust framework for understanding the structural chemistry of this class of compounds. The presented data and experimental protocols offer a comprehensive guide for researchers and scientists in the field of drug discovery and materials science. The determination of the crystal structure of the title compound would be a valuable contribution to further elucidate the subtle interplay of structure and function in this important family of isoxazole derivatives.
References
The Biological Versatility of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its unique electronic and structural properties make it a versatile building block for the design of novel therapeutics. This technical guide focuses on the biological potential of derivatives based on the 4-(bromomethyl)-3-methyl-5-phenylisoxazole core. While this specific scaffold often serves as a reactive intermediate for further molecular elaboration, the broader class of 3-methyl-5-phenylisoxazole derivatives has demonstrated significant promise in several key therapeutic areas, including oncology and infectious diseases. This document provides a comprehensive overview of their biological activities, supported by quantitative data from structurally related compounds, detailed experimental protocols, and visual representations of synthetic and biological pathways.
Anticancer Activity of Structurally Related Isoxazole Derivatives
Derivatives of the 3,5-disubstituted isoxazole scaffold have shown notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms often involve the induction of apoptosis and disruption of the cell cycle. The data presented below, while not exclusively from this compound derivatives, represents the anticancer potential of closely related isoxazole structures.
Table 1: In Vitro Anticancer Activity of 3,5-Disubstituted Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | K562 (Leukemia) | 55 | [1] |
| 3d | K562 (Leukemia) | 45 | [1] |
| 3e | K562 (Leukemia) | 54.5 | [1] |
| Isoxazole-Quinazolinone 5c | COLO 205 (Colon) | 15.3 | [2] |
| Isoxazole-Quinazolinone 5c | HepG2 (Liver) | 11.6 | [2] |
| Isoxazole-Quinazolinone 5c | MCF-7 (Breast) | 21.4 | [2] |
Note: The compounds listed are structurally related 3,5-disubstituted isoxazoles, providing an indication of the potential activity of derivatives from the this compound core.
Antimicrobial Activity of Structurally Related Isoxazole Derivatives
The isoxazole moiety is also a key feature in the development of new antimicrobial agents. Various derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for isoxazole and isoxazolidine derivatives that share structural similarities with the core topic of this guide.
Table 2: In Vitro Antimicrobial Activity of Isoxazole and Isoxazolidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Halogenated 4-methyl-3,5-diphenylisoxazolidines | Staphylococcus aureus | 6.25 - 50 | [3] |
| Bacillus subtilis | 6.25 - 50 | [3] | |
| Escherichia coli | 6.25 - 50 | [3] | |
| Pseudomonas aeruginosa | 6.25 - 50 | [3] | |
| Aspergillus niger | 6.25 - 50 | [3] | |
| Candida albicans | 6.25 - 50 | [3] | |
| Benzoxazole Derivative 4b, 4c | Staphylococcus aureus | 12.5 | [4] |
| Benzoxazole Derivative 5a | Pseudomonas aeruginosa | 25 | [4] |
| Benzoxazole Derivative 4c | Candida albicans | 12.5 | [4] |
Note: The data represents the activity of related isoxazole and isoxazolidine structures, suggesting the potential for antimicrobial activity in novel derivatives of this compound.
Experimental Protocols
Synthesis of this compound Derivatives: A General Workflow
The this compound core is a versatile intermediate for creating a diverse library of compounds. The reactive bromomethyl group is particularly amenable to nucleophilic substitution, allowing for the introduction of various functional groups, or for use in "click chemistry" reactions to form triazole-linked conjugates.
References
- 1. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemclassjournal.com [chemclassjournal.com]
- 4. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Isoxazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity to form diverse non-covalent interactions have established it as a critical component in the design of novel therapeutic agents.[1][2] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point of extensive research in drug discovery.[1][3][4][5] This guide provides a detailed exploration of the core mechanisms of action of isoxazole-based compounds, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for drug development professionals.
The isoxazole nucleus is a versatile building block, allowing for structural modifications that can fine-tune the pharmacological profile of a compound, enhancing potency and reducing toxicity.[6][7] These compounds exert their effects by modulating a wide array of biological targets, from inhibiting specific enzymes to disrupting critical cellular signaling pathways.[1][8]
Anticancer Mechanisms of Action
Isoxazole derivatives have emerged as potent anticancer agents that operate through a multitude of mechanisms to inhibit tumor growth and induce apoptosis (programmed cell death).[1][9] Key strategies include the inhibition of protein kinases, disruption of microtubule dynamics, enzyme inhibition, and the induction of apoptotic pathways.[1][2]
Protein Kinase Inhibition
Many isoxazole-based compounds function as small molecule kinase inhibitors.[8] Protein kinases are crucial regulators of cell signaling pathways that are often hyperactive in cancer, leading to uncontrolled proliferation. By competitively binding to the ATP-binding pocket of these kinases, isoxazole derivatives can block downstream signaling, triggering cell cycle arrest and the intrinsic apoptotic cascade.[1][10]
One notable target is Casein Kinase 1 (CK1), where 3,4-diaryl-isoxazole derivatives act as ATP-competitive inhibitors, disrupting pathways like Wnt and Hedgehog.[10][11] Other targeted kinases include VEGFR, which is crucial for angiogenesis.[8]
Induction of Apoptosis
Beyond kinase inhibition, isoxazole compounds can induce apoptosis through various other mechanisms.[2][12] Studies have shown that certain derivatives can trigger both early and late-stage apoptosis in cancer cell lines, including human erythroleukemic K562 and glioblastoma cells.[12][13] This pro-apoptotic activity is often confirmed by observing the activation of caspases (such as caspase-3 and -9) and an increased Bax/Bcl-2 ratio.[8][14] Some derivatives also induce apoptosis by generating reactive oxygen species (ROS) and causing cell cycle arrest at the G2/M or S phase.[14][15]
Disruption of Microtubule Dynamics
Certain steroidal isoxazoles target the taxane-binding site of tubulin.[16] By binding to tubulin, these compounds stabilize microtubules, disrupting their dynamic instability which is essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase, prolonged mitotic block, and subsequent apoptosis.[16] Notably, some of these compounds have shown efficacy in docetaxel-resistant prostate cancer cells, suggesting they can circumvent common resistance mechanisms.[16]
Other Anticancer Mechanisms
-
Enzyme Inhibition: Isoxazole derivatives have been shown to inhibit a range of enzymes critical for cancer progression, including aromatase, topoisomerase, histone deacetylase (HDAC), and Poly(ADP-ribose) polymerase (PARP).[2][9][17]
-
HSP90 Inhibition: Some synthetic isoxazoles were designed based on the structures of natural heat shock protein (HSP90) inhibitors, showing potent and selective inhibition of this key protein involved in stabilizing oncogenic proteins.[12][13]
Quantitative Data: Anticancer Activity
The anticancer potency of isoxazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit a biological process by 50%.
| Compound Class | Target/Mechanism | Cancer Cell Line | Activity Metric | Value | Reference |
| Isoxazole-Carboxamide (2d) | Apoptosis Induction | HeLa (Cervical) | IC₅₀ | 15.48 µg/mL | [1] |
| Isoxazole-Carboxamide (2d) | Apoptosis Induction | Hep3B (Liver) | IC₅₀ | ~23 µg/mL | [1] |
| Hydnocarpin-Isoxazole Hybrid (5) | Apoptosis, Cell Cycle Arrest | A375 (Melanoma) | IC₅₀ | 0.76 µM (48h) | [15] |
| 4-(Trifluoromethyl)isoxazole (TTI-4) | Not specified | MCF-7 (Breast) | IC₅₀ | 2.63 µM | [18] |
| 3,5-Diamino-4-(2'-bromophenylazo) isoxazole (1d) | Not specified | PC3 (Prostate) | IC₅₀ | 38.63 µM | [19] |
| Indole C-glycoside Isoxazole Hybrid (34) | Not specified | MDA-MB-231 (Breast) | IC₅₀ | 22.3 µM | [20] |
| Dihydropyrazole from Isoxazole-Chalcone (45) | Not specified | A549 (Lung) | IC₅₀ | 2 ± 1 µg/mL | [21] |
| Dihydropyrazole from Isoxazole-Chalcone (39) | Not specified | A549 (Lung) | IC₅₀ | 4 ± 1 µg/mL | [21] |
Antimicrobial Mechanisms of Action
Isoxazole-containing compounds, including clinically used drugs like Cloxacillin and Dicloxacillin, exhibit a broad spectrum of antimicrobial activity.[22] Their mechanisms can be either bactericidal (killing bacteria) or bacteriostatic (inhibiting growth).[23]
The primary mechanisms involve:
-
Targeting the Cell Wall/Membrane: Disrupting the integrity of the bacterial cell's protective outer layers.[23]
-
Inhibition of Protein Synthesis: Interfering with ribosomal function, preventing the production of essential proteins.[23]
-
Inhibition of Metabolic Pathways: Blocking key enzymatic steps in bacterial metabolism.[23]
Quantitative Data: Antimicrobial Activity
Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Isoxazole-Chalcone Hybrid (28) | Staphylococcus aureus | MIC | 1 | [21] |
| Isoxazole-Chalcone Hybrid (28) | Candida albicans | MIC | 2 | [21] |
| Imidazo[1,2-c]pyrimidine-isoxazole Hybrid | MRSA | MIC | 4.61 ± 0.22 | [24] |
| Imidazo[1,2-c]pyrimidine-isoxazole Hybrid | Staphylococcus aureus | MIC | 1.56 ± 0.12 | [24] |
| N3, N5-di(substituted)isoxazole-3,5-diamine (178f) | Escherichia coli | MIC | 95 | [25] |
| N3, N5-di(substituted)isoxazole-3,5-diamine (178e) | Staphylococcus aureus | MIC | 95 | [25] |
| Various Isoxazole Derivatives | Bacillus subtilis | MIC | 10 - 80 | [24] |
| Various Isoxazole Derivatives | Candida albicans | MIC | 6 - 60 | [24] |
Anti-inflammatory Mechanisms of Action
Several FDA-approved anti-inflammatory drugs, such as Valdecoxib and Leflunomide, feature an isoxazole core.[6][26] The primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[27]
COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10] Isoxazole derivatives can selectively bind to the active site of the COX-2 enzyme, blocking this conversion.[10] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[22] Other anti-inflammatory mechanisms include the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[28][29]
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Target | Activity Metric | Value | Reference |
| Isoxazole Derivative (155) | 5-LOX | IC₅₀ | 3.67 µM | [27] |
| Mofezolac | COX-1 | IC₅₀ | 0.0079 µM | [22] |
| Mofezolac | COX-2 | IC₅₀ | >50 µM | [22] |
| Isoxazole Derivative (17) | COX-2 (selective) | Not specified | Sub-micromolar | [30] |
Key Experimental Protocols
A robust assessment of the biological activity of novel isoxazole compounds involves a combination of in vitro assays and in silico studies.
Anticancer Activity Protocols
-
Cell Viability (Antiproliferative) Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, PC-3) are seeded in 96-well plates and allowed to adhere overnight.[18]
-
Treatment: Cells are treated with various concentrations of the isoxazole compound for a specified period (e.g., 48 or 72 hours).[18]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Quantification: The absorbance is measured using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[18]
-
-
Apoptosis Detection (Annexin V Assay):
-
Cell Treatment: Cancer cells (e.g., K562) are treated with the isoxazole compound for a set time (e.g., 72 hours).[12]
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (which enters late apoptotic/necrotic cells with compromised membranes).
-
Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, quantifying the pro-apoptotic effect of the compound.[12][13]
-
Antimicrobial Activity Protocols
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Preparation: A two-fold serial dilution of the isoxazole compound is prepared in a 96-well plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[25][31]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).[25]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[31]
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[25]
-
Anti-inflammatory Activity Protocols
-
In Vitro Cyclooxygenase (COX) Inhibition Assay:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the isoxazole inhibitor.[32]
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Quantification: The production of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) or other detection methods.
-
Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[32]
-
Conclusion and Future Perspectives
Isoxazole-based compounds are a cornerstone of modern medicinal chemistry, demonstrating a wide range of therapeutic activities through diverse and specific mechanisms of action.[3][26] Their ability to potently inhibit key targets in cancer, microbial infections, and inflammatory diseases underscores their vast potential. The ongoing exploration of novel synthetic strategies continues to expand the chemical space of isoxazole derivatives, facilitating the development of next-generation therapeutics with improved efficacy, selectivity, and safety profiles.[4][5][9] Future research will likely focus on developing multi-targeted isoxazole agents and leveraging in silico design to optimize drug-like properties, further cementing the role of the isoxazole scaffold in addressing unmet medical needs.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. espublisher.com [espublisher.com]
- 9. search.library.uq.edu.au [search.library.uq.edu.au]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijrrjournal.com [ijrrjournal.com]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. ijpca.org [ijpca.org]
- 27. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 28. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
The Therapeutic Potential of Isoxazole Derivatives: A Technical Guide to Key Targets
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals outlining the significant therapeutic potential of isoxazole derivatives. This document details key molecular targets, summarizes quantitative efficacy data, provides in-depth experimental protocols, and visualizes associated signaling pathways.
The isoxazole scaffold, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Isoxazole derivatives have demonstrated significant promise as therapeutic agents, exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5][6] This guide delves into the core therapeutic targets of isoxazole derivatives, presenting a technical overview for professionals engaged in drug discovery and development.
Key Therapeutic Targets and Quantitative Data
Isoxazole derivatives exert their effects by modulating the activity of several key proteins involved in disease pathogenesis. The following tables summarize the in vitro efficacy of various isoxazole derivatives against four prominent therapeutic targets.
Table 1: Isoxazole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors
| Compound | IC50 (µM) | Assay System | Reference |
| IXZ3 | 0.95 | In vitro COX-1/COX-2 inhibition assay | [7] |
| ODZ2 | 0.48 | In vitro COX-1/COX-2 inhibition assay | [7] |
| PYZ16 | 0.52 | In vitro COX-1/COX-2 inhibition assay | [7] |
| C3 | 0.93 ± 0.01 | In vitro COX-1/COX-2 enzyme inhibition assay | [8] |
| C5 | 0.85 ± 0.04 | In vitro COX-1/COX-2 enzyme inhibition assay | [8] |
| C6 | 0.77 ± 0.02 | In vitro COX-1/COX-2 enzyme inhibition assay | [8] |
| Tetrazole Isoxazole 40 | 0.039-0.065 | Enzyme Immunoassay (EIA) | [9] |
Table 2: Isoxazole Derivatives as p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors
| Compound | IC50 (µM) | Assay System | Reference |
| Isoxazole 3 | JNK3: ~1 µM, p38: ~2 µM | Biochemical assay | [10] |
| 3a | >10 | In vitro p38α MAP kinase inhibition | [11] |
| 3b | 5.1 | In vitro p38α MAP kinase inhibition | [11] |
| 3e | 0.10 | In vitro p38α MAP kinase inhibition | [11] |
| 3g | 0.40 | In vitro p38α MAP kinase inhibition | [11] |
| Isoxazole 4a | ~0.2 µM | In vitro enzyme-linked immunosorbent assay of isolated p38 MAP kinase | [12] |
Table 3: Isoxazole Derivatives as Heat Shock Protein 90 (Hsp90) Inhibitors
| Compound | IC50 (nM) | Assay System | Reference |
| VER-50589 (44) | 28 | Fluorescence polarization competitive binding assay | [13] |
| VER-52296/NVP-AUY922 (40f) | 21 | Fluorescence polarization (FP) competitive binding assay | [14] |
| Isoxazole derivative 5 | 14 µM | MTT assay (cytotoxicity) | [15] |
| Isoxazole derivative 7 | - | - |
Table 4: Isoxazole Derivatives as Tubulin Polymerization Inhibitors
| Compound | IC50 (µM) | Assay System | Reference |
| Tubulin polymerization-IN-41 | 2.61 | In vitro tubulin polymerization assay | |
| Pyrazole-phenylcinnamides 15a | 0.4 | HeLa cell growth inhibition | |
| Pyrazole-phenylcinnamides 15b | 1.8 | HeLa cell growth inhibition | |
| Pyrazole-phenylcinnamides 15e | 1.2 | HeLa cell growth inhibition | |
| Isoxazole-naphthalene derivative | 3.4 | Tubulin polymerization inhibition | [4] |
| Compound 4c | 17 ± 0.3 | Tubulin polymerization inhibition |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the therapeutic potential of isoxazole derivatives. The following sections provide comprehensive protocols for key experiments.
Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
Materials:
-
96-well white opaque plate with a flat bottom
-
Multi-well spectrophotometer (fluorescence plate reader)
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-2
-
Test isoxazole derivatives
-
Celecoxib (COX-2 inhibitor control)
Procedure:
-
Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to 10 times the desired final concentration with COX Assay Buffer.
-
Reaction Setup:
-
Add 10 µL of the diluted test inhibitor or Assay Buffer (for Enzyme Control) to the wells of the 96-well plate.
-
Add 10 µL of Celecoxib to a designated well as an Inhibitor Control.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of human recombinant COX-2 to each well except for the background control.
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid/NaOH solution to each well.
-
Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
p38 MAP Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
384-well low volume plate
-
Plate-reading luminometer
-
p38α Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Recombinant p38α kinase
-
Peptide substrate (e.g., ATF2)
-
ATP
-
Test isoxazole derivatives
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Reagent Preparation: Dilute the enzyme, substrate, ATP, and test inhibitors in the Kinase Buffer.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a master mix of the p38 kinase and the peptide substrate in the kinase reaction buffer and add 2 µL to each well.
-
-
Reaction Initiation: Add 2 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Hsp90 Inhibition Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ATP binding site of Hsp90.[14]
Materials:
-
Black 96-well microplates
-
Fluorescence polarization plate reader
-
Purified Hsp90 protein
-
Fluorescently labeled Hsp90 ligand (e.g., BODIPY-labeled geldanamycin)
-
Assay buffer
-
Test isoxazole derivatives
Procedure:
-
Reaction Setup:
-
Add different concentrations of the test inhibitors and a fixed concentration of Hsp90 protein in the assay buffer to the wells of a black 96-well microplate.
-
-
Incubation: Incubate for 10 minutes at room temperature.
-
Ligand Addition: Add the fluorescently labeled Hsp90 ligand at a final concentration of 5 nM to each well.
-
Binding Reaction: Allow the binding reaction to proceed for a defined period (e.g., 3 hours).
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of labeled ligand displaced by the inhibitor. Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.
Tubulin Polymerization Assay (Turbidity-based)
This assay monitors the increase in optical density as purified tubulin polymerizes into microtubules.
Materials:
-
Spectrophotometer with temperature control
-
96-well plate
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP
-
Glycerol (polymerization enhancer)
-
Test isoxazole derivatives
-
Positive (e.g., paclitaxel) and negative (e.g., colchicine) controls
Procedure:
-
Reagent Preparation: Prepare a solution of purified tubulin in tubulin polymerization buffer containing GTP and glycerol.
-
Reaction Setup:
-
Transfer the tubulin solution to a pre-warmed 96-well plate.
-
Add the test compounds, positive control, and negative control to the respective wells. A vehicle control (e.g., DMSO) should also be included.
-
-
Measurement: Monitor the change in absorbance at 340 nm over time at 37°C. Readings should be taken at regular intervals (e.g., every minute) for a sufficient duration (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of the inhibitor can be quantified by comparing the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass to the vehicle control.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of isoxazole derivatives are underpinned by their ability to modulate critical cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Isoxazole derivatives with anti-inflammatory properties often target the cyclooxygenase (COX) and p38 MAP kinase pathways. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The p38 MAP kinase pathway is activated by inflammatory cytokines and stress, leading to the production of other pro-inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of 3,5-Disubstituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of numerous compounds with a wide array of biological activities. Among these, 3,5-disubstituted isoxazoles have emerged as a particularly promising class, demonstrating potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile chemical core, offering a valuable resource for the design and development of novel therapeutic agents.
Quantitative Structure-Activity Relationship Data
The biological activity of 3,5-disubstituted isoxazoles is profoundly influenced by the nature and position of the substituents at the 3- and 5-positions of the isoxazole ring. The following tables summarize key quantitative data from various studies, providing a comparative overview of the impact of different functional groups on their therapeutic potential.
Anticancer Activity
The anticancer activity of 3,5-disubstituted isoxazoles has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
Table 1: Anticancer Activity (IC50) of 3,5-Disubstituted Isoxazoles against K562 Chronic Myeloid Leukemia Cells [1]
| Compound | R3 Substituent | R5 Substituent | IC50 (µM) |
| 3a | Tyrosol-linked | 4-Methoxyphenyl | 55 |
| 3b | Tyrosol-linked | Phenyl | 81 |
| 3d | Tyrosol-linked | 4-tert-Butylphenyl | 45 |
| 3e | Tyrosol-linked | 4-Chlorophenyl | 54.5 |
Table 2: Anticancer Activity (IC50) of 3,5-Disubstituted Isoxazoles against U87 Glioblastoma Cells [2]
| Compound | R3 Substituent | R5 Substituent | IC50 (µg/mL) |
| 6d | Tyrosol-linked | 4-tert-Butylphenyl | 15.2 ± 1.0 |
Table 3: Anticancer Activity (GI50) of 3,5-Disubstituted Isoxazoles against MDA-MB-231 Breast Cancer Cells [3]
| Compound | R3 Substituent | R5 Substituent | GI50 (µg/mL) |
| 1d | Biphenyl | 2,4-Dichlorophenyl | 46.3 |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases, including cancer. Certain 3,5-disubstituted isoxazoles have shown potent inhibitory activity against key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX).
Table 4: Anti-inflammatory Activity of 3,5-Disubstituted Isoxazoles [4][5]
| Compound | R3 Substituent | R5 Substituent | Target | IC50 (µM) |
| 2b | 3-Methylthiophen-2-yl | 3,4,5-Trimethoxyphenyl | 5-LOX | - |
| 2b | 3-Methylthiophen-2-yl | 3,4,5-Trimethoxyphenyl | COX-2 | - |
| C3 | - | - | 5-LOX | 10.96 |
| C5 | - | - | 5-LOX | 10.48 |
| C6 | - | - | 5-LOX | - |
Note: Specific IC50 values for compound 2b were not provided in the source material, but it was noted to have significant inhibitory activity.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. 3,5-Disubstituted isoxazoles have demonstrated promising activity against a range of bacterial strains, with the minimum inhibitory concentration (MIC) being a key parameter of their efficacy.
Table 5: Antibacterial Activity (MIC) of 3,5-Disubstituted Isoxazoles
| Compound | R3 Substituent | R5 Substituent | Bacillus subtilis MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
| 12b | Thiophene-linked | Fluoro-substituted indole | Low | - |
| 18b | Bromo-substituted thiophene | Indole | Low | Low |
Note: The source material indicates low MIC values without specifying the exact concentrations.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the synthesis and biological evaluation of 3,5-disubstituted isoxazoles, as cited in the reviewed literature.
General Synthesis of 3,5-Disubstituted Isoxazoles
A common synthetic route to 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl chloride.[6][7]
Materials:
-
Substituted aldehyde or aldoxime
-
Hydroxylamine hydrochloride
-
Substituted alkyne
-
Base (e.g., sodium hydroxide, triethylamine)
-
Chlorinating agent (e.g., N-chlorosuccinimide) or an oxidizing agent
-
Solvent (e.g., deep eutectic solvent, ethanol)
General Procedure:
-
Oxime Formation: The substituted aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.
-
Nitrile Oxide Generation: The aldoxime is then converted to the nitrile oxide in situ. This can be achieved through various methods, including reaction with a chlorinating agent like N-chlorosuccinimide or oxidation.
-
Cycloaddition: The generated nitrile oxide readily undergoes a 1,3-dipolar cycloaddition reaction with a substituted alkyne to yield the 3,5-disubstituted isoxazole ring.
-
Purification: The final product is typically purified using techniques such as column chromatography.
Anticancer Activity Assessment (MTT Assay)
The antiproliferative activity of the synthesized compounds is frequently evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Materials:
-
Cancer cell lines (e.g., K562, U87, MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics
-
3,5-Disubstituted isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 3,5-disubstituted isoxazole compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
Antimicrobial Activity Assessment (Broth Dilution Test)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth dilution method.
Materials:
-
Bacterial or fungal strains (e.g., Bacillus subtilis, Aspergillus niger)
-
Nutrient broth
-
3,5-Disubstituted isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Incubator
Procedure:
-
Serial Dilutions: Serial dilutions of the test compounds are prepared in nutrient broth in 96-well plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the microbial strain.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of the SAR of 3,5-disubstituted isoxazoles. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.
Caption: General workflow for SAR studies.
Caption: Apoptosis signaling pathway.
References
- 1. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
In-Depth Technical Guide to the Physicochemical Properties of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-3-methyl-5-phenylisoxazole is a heterocyclic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its isoxazole core is a well-established scaffold in a variety of biologically active molecules, and the presence of a reactive bromomethyl group makes it a versatile synthetic intermediate for the creation of diverse chemical libraries. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO | [1] |
| Molecular Weight | 252.11 g/mol | [1][2] |
| Melting Point | 71-73 °C | |
| Boiling Point | 367.13 °C at 760 mmHg (Predicted) | [3] |
| Appearance | Solid | [1] |
| CAS Number | 113841-59-1 |
Experimental Protocols
The synthesis of this compound can be approached through the functionalization of a pre-formed isoxazole ring. While a specific detailed protocol for this exact molecule is not widely published, a general and plausible synthetic route involves the bromination of the corresponding 3,4-dimethyl-5-phenylisoxazole.
Hypothetical Synthesis of this compound
This protocol is based on common organic synthesis methodologies for benzylic bromination.
Materials:
-
3,4-Dimethyl-5-phenylisoxazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3,4-dimethyl-5-phenylisoxazole (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.
-
Reaction: Heat the mixture to reflux and maintain the reaction under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.
-
Extraction: Wash the filtrate with water and then with a saturated sodium bicarbonate solution. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of this compound.
Biological Significance and Applications
While specific studies on the biological activity of this compound are limited, its structural motifs suggest potential applications in drug discovery.
-
Isoxazole Core: The isoxazole ring is a common feature in many pharmaceuticals with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4]
-
Bromomethyl Group: The reactive bromomethyl group serves as a key functional handle, allowing for the facile introduction of various substituents. This makes the compound an important building block, or synthon, for creating libraries of novel compounds to be screened for biological activity. The bromomethyl moiety can readily undergo nucleophilic substitution reactions, enabling the attachment of different pharmacophores to the isoxazole scaffold.
Potential Signaling Pathway Involvement (Hypothetical)
Given that many isoxazole-containing compounds exhibit anti-inflammatory and anticancer effects, it is plausible that derivatives of this compound could interact with key signaling pathways implicated in these disease states. For instance, they could potentially modulate pathways involving kinases, transcription factors, or enzymes that play a role in inflammation and cell proliferation. However, it is crucial to note that this is speculative and requires experimental validation.
Hypothetical Mechanism of Action as a Pro-drug
Caption: Hypothetical activation of a pro-drug derived from the title compound.
Safety and Handling
This compound is classified as a corrosive substance and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable synthetic intermediate with the potential for broad applications in medicinal chemistry and drug discovery. While a complete physicochemical profile is not yet publicly available, its known properties and the reactivity of its functional groups make it an attractive starting point for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential as a scaffold for the development of new therapeutic agents.
References
Quantum Chemical Calculations for Phenylisoxazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of phenylisoxazole derivatives, a class of heterocyclic compounds with significant potential in drug discovery and materials science. We delve into the core computational methodologies, present key quantitative data from recent studies, and outline detailed experimental protocols to assist researchers in applying these techniques.
Introduction to Phenylisoxazole Derivatives and the Role of Computational Chemistry
Phenylisoxazole derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the relationship between the molecular structure of these compounds and their activity is paramount for the rational design of new and more effective therapeutic agents. Quantum chemical calculations offer a powerful lens through to probe the electronic structure, reactivity, and spectroscopic properties of these molecules at an atomic level, providing insights that are often inaccessible through experimental methods alone.
Computational techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting molecular geometries, electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and simulating spectroscopic data. Furthermore, these calculations are a cornerstone of modern drug design workflows, enabling the prediction of how these derivatives interact with biological targets through molecular docking simulations.
Core Computational Methodologies
The theoretical investigation of phenylisoxazole derivatives predominantly relies on a suite of well-established quantum chemical methods.
Density Functional Theory (DFT)
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules and the calculation of various electronic properties. A popular and effective functional for these types of studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , often paired with a Pople-style basis set such as 6-311G++(d,p) . This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties of phenylisoxazole derivatives, such as their UV-Vis absorption spectra, TD-DFT is the method of choice. This approach allows for the calculation of electronic transition energies and oscillator strengths, which can be directly compared with experimental spectroscopic data. The same functional and basis set used for ground-state DFT calculations are typically employed for TD-DFT studies to ensure consistency.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for understanding and predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how a phenylisoxazole derivative might interact with a biological receptor.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a ligand (e.g., a phenylisoxazole derivative) to the active site of a target protein. This method is instrumental in screening virtual libraries of compounds and prioritizing candidates for experimental testing.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from computational studies on phenylisoxazole derivatives.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps of Selected Phenylisoxazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | DFT/B3LYP/6-311++G(d,p) | [1] |
| Phenylisoxazole Derivative 1 | -7.0 | -1.3134 | 5.686 | DFT/B3LYP/6-31G(d) | [2] |
Note: The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
Table 2: Molecular Docking Binding Energies of Phenylisoxazole Derivatives with Target Enzymes
| Derivative | Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Docking Software | Reference |
| Compound 5h | α-Amylase | 2QV4 | -8.9 ± 0.10 | - | [3][4] |
| Compound 5i | α-Amylase | 2QV4 | - | - | [5] |
| Acarbose (Control) | α-Amylase | 2QV4 | -7.7 ± 0.11 | - | [6] |
| Compound 5c | α-Glucosidase | 3TOP | -9.0 ± 0.20 | - | [3][4] |
| Compound 5h | α-Glucosidase | 3TOP | -8.7 ± 0.15 | - | [6] |
| Acarbose (Control) | α-Glucosidase | 3TOP | -7.5 ± 0.00 | - | [6] |
| Compound 5b | COX-2 | 4COX | -8.7 | AutoDock Vina | [7] |
| Compound 5c | COX-2 | 4COX | -8.5 | AutoDock Vina | [7] |
| Compound 5d | COX-2 | 4COX | -8.4 | AutoDock Vina | [7] |
| Compound A13 | COX-1 | - | - | - | [8] |
| Compound A13 | COX-2 | - | - | - | [8] |
| Celecoxib (Control) | COX-1 | - | -73.89 (ΔGbind) | - | [9] |
| Celecoxib (Control) | COX-2 | - | -80.18 (ΔGbind) | - | [9] |
Note: More negative binding energy values indicate a stronger predicted binding affinity between the ligand and the enzyme's active site.
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for performing quantum chemical calculations and molecular docking studies on phenylisoxazole derivatives.
Protocol for DFT-Based Geometry Optimization and Electronic Property Calculation
-
Ligand Preparation:
-
Draw the 2D structure of the phenylisoxazole derivative using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Geometry Optimization (DFT):
-
Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Set up the calculation with the following parameters:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311G++(d,p)
-
Task: Geometry Optimization and Frequency Calculation.
-
-
Run the calculation. The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
-
Electronic Property Calculation:
Protocol for TD-DFT Calculation of UV-Vis Spectra
-
Prerequisites: An optimized ground-state geometry of the phenylisoxazole derivative from a DFT calculation.
-
Calculation Setup:
-
In your quantum chemistry software, use the optimized geometry as the input.
-
Set up a TD-DFT calculation with the following parameters:
-
Method: TD-DFT
-
Functional: B3LYP
-
Basis Set: 6-311G++(d,p)
-
Number of Excited States: Typically, calculate the first 10-20 singlet excited states.
-
-
Run the calculation.
-
-
Analysis:
-
Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths from the output file.
-
Plot the oscillator strength against the wavelength to generate a theoretical UV-Vis spectrum.
-
Protocol for Molecular Electrostatic Potential (MEP) Analysis
-
Prerequisites: An optimized geometry of the phenylisoxazole derivative.
-
Calculation:
-
Perform a single-point energy calculation using the optimized geometry.
-
Request the generation of the MEP surface during the calculation setup.
-
-
Visualization:
-
Use a molecular visualization program (e.g., GaussView, Avogadro) to display the MEP mapped onto the electron density surface.
-
Analyze the color-coded map: red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).
-
Protocol for Molecular Docking
-
Target Protein Preparation:
-
Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).
-
Prepare the protein for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges.
-
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of the phenylisoxazole derivative.
-
Assign atomic charges to the ligand.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock Vina, Glide).
-
Define the binding site on the target protein, typically by creating a grid box around the active site identified from the co-crystallized ligand or from literature.
-
Run the docking simulation, which will generate multiple possible binding poses of the ligand in the protein's active site and score them based on their predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses to understand the molecular basis of binding.
-
Visualizing Computational Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of a computational drug design workflow for phenylisoxazole derivatives and a simplified representation of their role as enzyme inhibitors.
Caption: Computational drug design workflow for phenylisoxazole derivatives.
Caption: Phenylisoxazole derivatives as competitive enzyme inhibitors.
Conclusion
Quantum chemical calculations are an indispensable tool in the modern research and development of phenylisoxazole derivatives. By providing detailed insights into their electronic structure, reactivity, and interactions with biological targets, these computational methods accelerate the discovery and optimization of new drug candidates and functional materials. This guide has outlined the core methodologies, presented key quantitative findings, and provided detailed protocols to empower researchers to effectively leverage these powerful computational tools in their work. The continued synergy between computational chemistry and experimental validation will undoubtedly unlock the full potential of the versatile phenylisoxazole scaffold.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Alkylation using 4-(Bromomethyl)-3-methyl-5-phenylisoxazole for Novel Compound Synthesis
Abstract
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties and ability to participate in various non-covalent interactions, which can enhance efficacy and improve pharmacokinetic profiles.[1][2] Compounds featuring this heterocycle exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] 4-(Bromomethyl)-3-methyl-5-phenylisoxazole is a highly valuable and reactive building block that serves as an efficient electrophile for introducing the 3-methyl-5-phenylisoxazole moiety into a diverse range of molecules. The reagent's utility stems from the benzylic-like reactivity of its bromomethyl group, which is readily displaced by a variety of nucleophiles. This guide provides an in-depth exploration of the alkylation reactions using this reagent, offering detailed, field-tested protocols for O-, N-, and S-alkylation, mechanistic insights, and a framework for troubleshooting, aimed at researchers in drug discovery and synthetic chemistry.
Reagent Profile and Mechanistic Overview
Physicochemical Properties
This compound is a crystalline solid at room temperature, making it convenient to handle and weigh for reactions. Its structure features a stable isoxazole ring substituted with a reactive bromomethyl group at the 4-position, poised for nucleophilic substitution.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO | [6][7] |
| Molecular Weight | 252.11 g/mol | [6][7] |
| CAS Number | 113841-59-1 | [7] |
| Appearance | Solid | [6] |
| Melting Point | 72 °C | [7] |
| SMILES | Cc1onc(-c2ccccc2)c1CBr | [6] |
Core Reactivity and Mechanism
The primary utility of this compound lies in its capacity to act as an electrophile in SN2 (bimolecular nucleophilic substitution) reactions. The carbon of the bromomethyl group is electron-deficient due to the electronegativity of the adjacent bromine atom, making it an ideal target for nucleophiles. The bromide ion is an excellent leaving group, which facilitates the reaction.
The reaction proceeds via a backside attack by the nucleophile on the electrophilic carbon, leading to a trigonal bipyramidal transition state. The inversion of stereochemistry, a hallmark of the SN2 mechanism, is not relevant here due to the achiral nature of the bromomethyl carbon. The reaction rate is dependent on the concentration of both the nucleophile and the electrophile, as well as factors like solvent polarity, steric hindrance, and the intrinsic strength of the nucleophile.
Caption: General SN2 mechanism for alkylation.
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should consider performing small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: O-Alkylation of Phenols
This protocol describes the etherification of a phenolic hydroxyl group, a common strategy for masking phenols or linking the isoxazole moiety to a phenolic substrate. The choice of a moderately weak base like potassium carbonate is crucial to deprotonate the phenol without promoting side reactions.
Causality Behind Choices:
-
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) are polar aprotic solvents that are excellent for SN2 reactions. They solvate the cation of the base (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic.
-
Base: Potassium carbonate (K₂CO₃) is a cost-effective and sufficiently strong base to deprotonate most phenols (pKa ~10) but is mild enough to avoid elimination or other side reactions. Cesium carbonate (Cs₂CO₃) can be used for less acidic or sterically hindered phenols due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.[8]
-
Temperature: A slightly elevated temperature (60-80 °C) provides the necessary activation energy to ensure a reasonable reaction rate without causing decomposition of the starting materials or products.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to achieve a concentration of approximately 0.1 M with respect to the phenol.
-
Reaction Execution: Place the flask under an inert atmosphere (N₂ or Argon), and heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting phenol. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired phenyl ether.
Protocol 2: N-Alkylation of Amines and Heterocycles
This protocol is applicable to primary and secondary amines, as well as nitrogen-containing heterocycles like imidazole or tetrazole.[9] Controlling stoichiometry is key to preventing the formation of quaternary ammonium salts in the case of primary and secondary amines.
Causality Behind Choices:
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used as an acid scavenger to neutralize the HBr formed during the reaction. For less nucleophilic amines or heterocycles, a stronger base like sodium hydride (NaH) may be required to generate the corresponding anion first.
-
Stoichiometry: Using a slight excess of the amine (if it is inexpensive) can drive the reaction to completion. If the amine is the limiting reagent, using 1.0 equivalent is critical to avoid dialkylation.
-
Temperature: These reactions are often exothermic and can typically be run at room temperature or with gentle heating.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the amine or heterocycle substrate (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) or THF (to 0.1 M).
-
Electrophile Addition: Slowly add a solution of this compound (1.05 eq.) in the same solvent to the stirred amine solution at room temperature.
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The product is typically less polar than the starting amine. Reactions are often complete in 2-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to yield the N-alkylated product.
Protocol 3: S-Alkylation of Thiols
Thiols are excellent nucleophiles, especially after deprotonation to the thiolate. These reactions are generally fast and high-yielding.[10]
Causality Behind Choices:
-
Base: A mild base like K₂CO₃ is usually sufficient to generate the highly nucleophilic thiolate anion.[11]
-
Solvent: Acetone or ACN are suitable solvents. Acetone is particularly useful as potassium bromide (KBr), a byproduct, is poorly soluble and precipitates, driving the reaction forward.
-
Reaction Conditions: The high nucleophilicity of thiolates means these reactions often proceed rapidly at room temperature.
Step-by-Step Methodology:
-
Reagent Preparation: To a flask containing the thiol (1.0 eq.) and potassium carbonate (1.5 eq.) in acetone (to 0.2 M), add this compound (1.0 eq.).
-
Reaction Execution: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor by TLC until the thiol starting material is consumed (typically 1-3 hours).
-
Workup: Filter the reaction mixture to remove K₂CO₃ and the KBr byproduct. Wash the solid with acetone.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization or flash chromatography if necessary.
Experimental Workflow and Troubleshooting
A logical workflow is essential for successfully executing and optimizing these alkylation reactions. The following diagram outlines a typical experimental process.
Caption: A logical workflow for alkylation experiments.
Troubleshooting Guide
| Observation | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive base (hydrolyzed).2. Insufficient temperature.3. Poor quality solvent (wet).4. Sterically hindered nucleophile. | 1. Use freshly opened or dried base.2. Increase temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvent.4. Switch to a stronger base (e.g., Cs₂CO₃ for phenols, NaH for amines) and a more forcing solvent like DMF. |
| Multiple Products on TLC | 1. (For primary/secondary amines) Dialkylation.2. Side reaction or decomposition. | 1. Use the amine as the limiting reagent or add the electrophile slowly at a lower temperature.2. Lower the reaction temperature; ensure an inert atmosphere is maintained. |
| Streaking on TLC Plate | 1. Compound is very polar (e.g., salt formation).2. Compound is acidic or basic. | 1. Ensure a proper aqueous workup was performed to remove salts.2. Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the TLC mobile phase. |
Conclusion
This compound is a potent and versatile electrophile for the synthesis of a wide array of isoxazole-containing molecules. Its reliable reactivity in SN2 reactions with O-, N-, and S-nucleophiles makes it an indispensable tool in drug discovery and materials science. By understanding the core mechanistic principles and carefully selecting reaction conditions as detailed in this guide, researchers can effectively leverage this building block to accelerate their synthetic programs and create novel molecular architectures with significant therapeutic potential.
References
- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 4-(Bromomethyl)-5-methyl-3-phenylisoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Practical Guide to the N-Alkylation of Heterocycles with Bromomethyl Isoxazole
Abstract
The isoxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Functionalization of nitrogen-containing compounds via N-alkylation is a cornerstone of drug discovery, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn influences pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive guide to the N-alkylation of heterocycles using bromomethyl isoxazole as the alkylating agent. We delve into the reaction mechanism, offer a detailed, field-proven experimental protocol, and provide a troubleshooting guide to empower researchers in synthesizing novel isoxazole-containing molecular entities.
Mechanistic Insights: The Chemistry of N-Alkylation
The N-alkylation of amines and heterocyclic compounds like indoles or pyrazoles with a bromomethyl isoxazole proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically a two-step process that requires careful selection of base and solvent to ensure high yield and selectivity.
The Role of the Base: Deprotonation
The initial and critical step is the deprotonation of the nitrogen atom of the substrate by a suitable base. The acidity of the N-H bond varies significantly depending on the heterocyclic system (e.g., indole pKa ~17, pyrazole pKa ~14). The choice of base must be matched to the substrate's pKa to generate the nucleophilic anion effectively.
-
Strong Bases (e.g., Sodium Hydride, NaH): For weakly acidic N-H bonds, such as those in indoles, a strong, non-nucleophilic base like NaH is often required to achieve complete and irreversible deprotonation.[4][5]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): For more acidic heterocycles or primary/secondary amines, milder inorganic bases like potassium carbonate or cesium carbonate are often sufficient and offer easier handling.[6]
The SN2 Reaction: Alkylation Step
Once deprotonated, the resulting nitrogen anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon of the bromomethyl isoxazole in a concerted fashion, displacing the bromide ion, which is an excellent leaving group. This forms the new C-N bond and yields the desired N-alkylated product.
The Solvent Environment: A Critical Choice
The solvent plays a crucial role in an SN2 reaction's efficiency.[7]
-
Polar Aprotic Solvents (Recommended): Solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are ideal. They can solvate the counter-ion of the base (e.g., Na⁺) but do not form strong hydrogen bonds with the nitrogen anion. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate.[8][9]
-
Polar Protic Solvents (To Avoid): Solvents like water, methanol, or ethanol will form a solvent cage around the nitrogen anion through hydrogen bonding, stabilizing it and significantly reducing its nucleophilicity and the overall reaction rate.[10]
Experimental Workflow and Protocol
The following diagram outlines the general workflow for the N-alkylation procedure.
Caption: General experimental workflow for N-alkylation.
Detailed Protocol: N-Alkylation of Indole with 5-(Bromomethyl)-3-phenylisoxazole
This protocol provides a representative example for the N-alkylation of indole. Molar equivalents should be adjusted for substrates with different molecular weights.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Indole | ≥99% | Sigma-Aldrich | |
| 5-(Bromomethyl)-3-phenylisoxazole | Custom Synthesis | See Ref.[11] | Light-sensitive, store in the dark. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Acros Organics | Highly reactive with water. Handle with care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Use freshly opened or distilled solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated aq. NH₄Cl | For quenching. | ||
| Brine (Saturated aq. NaCl) | For washing. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying. | ||
| TLC Plates | Silica Gel 60 F₂₅₄ | For reaction monitoring. |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add indole (1.0 eq., e.g., 117 mg, 1.0 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF (e.g., 10 mL) to the flask and stir until the indole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq., e.g., 48 mg of 60% dispersion, 1.2 mmol) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy as the sodium salt of indole forms.
-
Alkylation: In a separate vial, dissolve 5-(bromomethyl)-3-phenylisoxazole (1.1 eq., e.g., 276 mg, 1.1 mmol) in a minimal amount of anhydrous THF (~2 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis (e.g., using 20% EtOAc/Hexanes) indicates complete consumption of the starting indole.
-
Quenching: Cool the reaction back to 0 °C and quench it by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (~10 mL) dropwise to neutralize the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~20 mL) and water (~10 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to afford the pure N-alkylated product.
Product Characterization
The final product, 1-((3-phenylisoxazol-5-yl)methyl)-1H-indole, should be characterized to confirm its structure.
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Disappearance of the indole N-H proton (broad singlet, ~8.1 ppm). Appearance of a new singlet for the methylene bridge protons (-CH₂-) around δ 5.6-5.8 ppm. The isoxazole C4-H proton appears as a singlet around δ 6.5 ppm. Aromatic protons will appear in their expected regions.[12] |
| ¹³C NMR (101 MHz, CDCl₃) | Appearance of a new signal for the methylene bridge carbon around δ 45-50 ppm. Signals corresponding to the indole and phenylisoxazole carbons will be present.[13] |
| Mass Spec (ESI+) | Calculated m/z for C₁₈H₁₄N₂O [M+H]⁺: 275.11. Found: 275.1. |
| Yield | 75-90% |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation (base too weak or degraded). 2. Wet solvent or reagents quenching the base/anion. 3. Degradation of the bromomethyl isoxazole. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or fresh base. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use freshly prepared or properly stored alkylating agent. |
| Reaction Stalled / Incomplete | 1. Insufficient base or alkylating agent. 2. Low reaction temperature or insufficient time. | 1. Check stoichiometry; consider adding slightly more base (1.2-1.5 eq.). 2. Allow the reaction to stir longer at room temperature or gently warm to 40-50 °C while monitoring by TLC. |
| Multiple Products (Byproducts) | 1. For indoles, C3-alkylation can be a competing side reaction. 2. Over-alkylation if the substrate has multiple reactive sites. | 1. The choice of cation can influence selectivity. Using K₂CO₃/DMF might favor N-alkylation over NaH/THF in some cases. 2. Use a protecting group strategy if necessary. |
| Difficult Purification | 1. Product co-elutes with starting material or impurities. 2. Oily product that is difficult to handle. | 1. Optimize the solvent system for column chromatography; try different solvent systems (e.g., Dichloromethane/Hexanes). 2. Try to crystallize the product from a suitable solvent system (e.g., EtOAc/Hexanes). |
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. m.youtube.com [m.youtube.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. sciarena.com [sciarena.com]
- 13. op.niscpr.res.in [op.niscpr.res.in]
Application Notes and Protocols: 4-(Bromomethyl)-3-methyl-5-phenylisoxazole in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4-(bromomethyl)-3-methyl-5-phenylisoxazole as a versatile building block in multi-component reactions (MCRs) for the synthesis of novel heterocyclic compounds. Due to the limited specific literature on the use of this reagent in MCRs, this document presents a proposed application in a modified Hantzsch-type multi-component reaction, a cornerstone in combinatorial chemistry and drug discovery.
Introduction: The Potential of this compound in MCRs
Multi-component reactions, which combine three or more reactants in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound is an attractive, yet underexplored, substrate for MCRs. Its reactive bromomethyl group can act as a potent electrophile, enabling its incorporation into complex molecular scaffolds. The isoxazole core is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
This document outlines a proposed one-pot, four-component synthesis of novel isoxazole-substituted 1,4-dihydropyridines. The 1,4-dihydropyridine (DHP) scaffold is another privileged structure in medicinal chemistry, most notably found in calcium channel blockers.[3][4] The combination of the isoxazole and dihydropyridine moieties through an MCR could lead to the discovery of novel therapeutic agents.
Proposed Multi-Component Reaction: Synthesis of Isoxazole-Substituted Dihydropyridines
A modified Hantzsch-type reaction is proposed for the synthesis of a library of 4-((3-methyl-5-phenylisoxazol-4-yl)methyl)-1,4-dihydropyridine derivatives. This reaction involves the one-pot condensation of an aldehyde, a β-ketoester, a source of ammonia, and this compound as the key electrophilic component.
Reaction Scheme:
A plausible reaction pathway involves the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. The isoxazole moiety is introduced via alkylation of an intermediate enamine or related species.
Diagram 1: Proposed Multi-Component Reaction Scheme.
Experimental Protocols
Protocol 1: General Procedure for the Four-Component Synthesis of Isoxazole-Substituted 1,4-Dihydropyridines
Materials:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (or other β-ketoester) (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
This compound (1.0 mmol)
-
Ethanol (5 mL)
-
Catalyst (e.g., piperidine, a few drops) (Optional)
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), and this compound (1.0 mmol).
-
Add ethanol (5 mL) as the solvent.
-
If required, add a catalytic amount of piperidine.
-
Stir the reaction mixture at reflux (approximately 80°C) for 6-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 mL) and stir for 15 minutes.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 4-((3-methyl-5-phenylisoxazol-4-yl)methyl)-1,4-dihydropyridine derivative.
Diagram 2: Experimental Workflow.
Data Presentation
The following table summarizes the expected products and hypothetical yields for the proposed multi-component reaction with various aldehydes. Yields are estimated based on similar Hantzsch-type syntheses found in the literature.[4][5]
| Entry | Aldehyde (R group) | Product Name | Expected Yield (%) |
| 1 | Phenyl | Diethyl 4-((3-methyl-5-phenylisoxazol-4-yl)methyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 75-85 |
| 2 | 4-Chlorophenyl | Diethyl 4-(4-chlorophenyl)-4-((3-methyl-5-phenylisoxazol-4-yl)methyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 70-80 |
| 3 | 4-Methoxyphenyl | Diethyl 4-((3-methyl-5-phenylisoxazol-4-yl)methyl)-4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 80-90 |
| 4 | 2-Naphthyl | Diethyl 4-((3-methyl-5-phenylisoxazol-4-yl)methyl)-2,6-dimethyl-4-(naphthalen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | 70-80 |
| 5 | Thiophen-2-yl | Diethyl 4-((3-methyl-5-phenylisoxazol-4-yl)methyl)-2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | 65-75 |
Potential Biological Significance and Signaling Pathways
The synthesized isoxazole-dihydropyridine hybrids are of significant interest for drug discovery. Isoxazole derivatives are known to exhibit a wide array of biological activities.[1] The dihydropyridine core is famously associated with the blocking of L-type calcium channels, a key mechanism in the treatment of hypertension.[3]
The combination of these two pharmacophores could lead to compounds with novel or enhanced biological profiles. For instance, these hybrids could be investigated as:
-
Novel Calcium Channel Blockers: The isoxazole substituent could modulate the affinity and selectivity for different calcium channel subtypes.
-
Anticancer Agents: Some dihydropyridines have shown efficacy in reversing multidrug resistance in cancer cells, a property that could be synergistic with the known anticancer effects of certain isoxazoles.[6]
-
Antimicrobial Agents: The presence of both moieties could lead to broad-spectrum antimicrobial activity.[1]
Diagram 3: Potential Mechanism of Action for Isoxazole-DHP Hybrids as Calcium Channel Blockers.
Disclaimer: The multi-component reaction described herein is a proposed synthetic route based on established chemical principles. Researchers should conduct their own optimization and characterization of the reaction and its products. All laboratory work should be performed in accordance with standard safety procedures.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. ijcrt.org [ijcrt.org]
- 5. scispace.com [scispace.com]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Bromomethyl)-3-methyl-5-phenylisoxazole in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-3-methyl-5-phenylisoxazole is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its isoxazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The key to its utility in drug design lies in the reactive bromomethyl group at the 4-position. This functional group acts as an electrophilic handle, allowing for facile nucleophilic substitution reactions. This enables the synthesis of diverse libraries of molecules where various functionalities can be appended to the 3-methyl-5-phenylisoxazole scaffold, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The primary application of this compound is as a chemical intermediate for the synthesis of more complex molecules with potential therapeutic value. The bromomethyl group is an excellent alkylating agent for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the introduction of a vast array of substituents, each potentially modulating the biological activity of the resulting molecule.
Mechanism of Action and Signaling Pathways
Derivatives of the 3-methyl-5-phenylisoxazole scaffold have been notably successful as selective inhibitors of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an enzyme that is typically upregulated during inflammation and in certain cancers, and it is responsible for the production of prostaglandins, which are key mediators of pain, inflammation, and fever. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
In the context of cancer, isoxazole derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3][4][5] The induction of apoptosis is a key mechanism for many anticancer drugs. The specific signaling pathways can vary depending on the derivative and the cancer cell type but often involve the activation of caspases, a family of proteases that execute the apoptotic process.
Visualized Signaling Pathways
Caption: Signaling pathway of COX-2 inhibition by isoxazole derivatives.
Caption: Simplified pathway of apoptosis induction by isoxazole derivatives.
Data Presentation: Biological Activities of Related Isoxazole Derivatives
While specific quantitative data for derivatives of this compound is limited in publicly available literature, the following tables summarize the biological activities of structurally related isoxazole compounds to provide a reference for potential therapeutic applications.
Table 1: Anticancer Activity of Representative Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole) | Not specified | >50 (for COX-2 inhibition, related to anticancer effects) | [4] |
| Compound 4j (A pyrano[4,3-b]pyran derivative with an isoxazole moiety) | MCF-7 (Breast) | 26.6 | [6] |
| Compound 4j (A pyrano[4,3-b]pyran derivative with an isoxazole moiety) | SW-480 (Colon) | 38.6 | [6] |
| Compound 8f (A benzothiazole tagged triazole derivative) | MCF-7 (Breast) | Not specified, but high cytotoxicity reported | [7] |
| Compound 8i (A benzothiazole tagged triazole derivative) | MCF-7 (Breast) | Not specified, but high cytotoxicity reported | [7] |
Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives
| Compound ID | Assay | Activity | Reference |
| Valdecoxib (4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide) | COX-2 Inhibition | Potent and Selective | [2] |
| Parecoxib (N-[[4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl]propanamide) | COX-2 Inhibition | Potent and Selective | [3] |
| Mofezolac | COX-1 Inhibition | IC50 = 0.0079 µM | [4] |
| Compound 5b, 5c, 5d (Substituted isoxazole derivatives) | Carrageenan-induced rat paw edema | Significant in vivo anti-inflammatory potential | [8] |
| 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole | Passive paw anaphylaxis in rats | Significant % inhibition of edema | [9] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of derivatives from this compound and their subsequent biological evaluation.
Synthesis Protocol: General Procedure for Nucleophilic Substitution
This protocol describes a generalized method for the reaction of this compound with a nucleophile, such as a primary or secondary amine.
Materials:
-
This compound
-
Nucleophile (e.g., substituted aniline, piperidine, thiophenol)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the nucleophile (1.1-1.5 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Generalized workflow for the synthesis of derivatives.
Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of newly synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized isoxazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Biological Assay Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Synthesized isoxazole derivatives
-
Carrageenan (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: control (vehicle), standard drug, and test compound groups (different doses).
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
This compound is a highly valuable starting material for the development of novel therapeutic agents. Its reactive bromomethyl group provides a straightforward entry point for the synthesis of a wide array of derivatives. The established anti-inflammatory and anticancer activities of the isoxazole scaffold make this compound particularly attractive for projects targeting these therapeutic areas. The provided protocols offer a foundation for the synthesis and biological evaluation of new drug candidates derived from this versatile building block. Further exploration of the structure-activity relationships of these derivatives holds significant promise for the discovery of new and effective medicines.
References
- 1. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for the Preparation of Isoxazole-Containing Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazole-containing pharmaceutical intermediates. The isoxazole scaffold is a privileged heterocyclic motif found in numerous approved drugs and clinical candidates due to its significant and diverse biological activities.[1][2] This document outlines key synthetic strategies, including traditional and modern green chemistry approaches, to facilitate the efficient preparation of these valuable compounds.
Overview of Synthetic Strategies
The synthesis of isoxazoles is a well-established field in organic chemistry, with several robust methods available for the construction of the isoxazole ring. The choice of synthetic route often depends on the desired substitution pattern, scalability, and environmental considerations. The most prominent strategies include:
-
1,3-Dipolar Cycloaddition: This is arguably the most versatile and widely used method for isoxazole synthesis.[1] It involves the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or an alkene (the dipolarophile).[1][3][4]
-
Condensation Reactions: These methods typically involve the reaction of hydroxylamine or its salts with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone).[5][6][7][8] This approach is straightforward and often used for the synthesis of specific substitution patterns.
-
Multi-Component Reactions (MCRs): MCRs offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials.[9][10][11] Green chemistry variations of MCRs for isoxazole synthesis are particularly attractive.
-
Solid-Phase Synthesis: This technique allows for the parallel synthesis of libraries of isoxazole derivatives, which is highly valuable in drug discovery for structure-activity relationship (SAR) studies.[3]
-
Intramolecular Cycloaddition: This strategy is employed to construct fused bicyclic or polycyclic systems containing an isoxazole ring.[12][13]
Experimental Protocols
This section provides detailed protocols for the synthesis of isoxazole intermediates via some of the most common and effective methods.
Protocol 1: Classical 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and an alkyne via the in-situ generation of a nitrile oxide.
Experimental Workflow
Caption: Workflow for 1,3-Dipolar Cycloaddition.
Materials:
-
Substituted Aldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq) or household bleach
-
Substituted Alkyne (1.0 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve the substituted aldoxime (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature. Stir the mixture for 30 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).
-
To the mixture containing the in-situ generated hydroximoyl chloride, add the substituted alkyne (1.0 eq).
-
Slowly add triethylamine (Et3N) (1.2 eq) to the reaction mixture. The nitrile oxide is generated in-situ and immediately undergoes cycloaddition with the alkyne.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Green Synthesis via Ultrasound-Assisted Three-Component Reaction
This protocol details an environmentally friendly, one-pot synthesis of a 3-methyl-4-arylmethyleneisoxazol-5(4H)-one using ultrasound irradiation.[9]
Experimental Workflow
Caption: Ultrasound-Assisted Three-Component Synthesis.
Materials:
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1 mmol)
-
Ethyl Acetoacetate (1 mmol)
-
Hydroxylamine Hydrochloride (1.2 mmol)
-
Vitamin B1 (Thiamine Hydrochloride) (0.1 mmol)
-
Deionized Water (10 mL)
-
Ethanol (for recrystallization)
-
Ultrasonic bath (e.g., 40 kHz, 300 W)
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (0.1 mmol) in 10 mL of deionized water.[9]
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the level of the reaction mixture.[9]
-
Irradiate the mixture with ultrasound at 20°C for 30 minutes.[9]
-
Monitor the reaction progress by TLC. Upon completion, a solid product will precipitate from the solution.[9]
-
Collect the precipitate by vacuum filtration and wash it with cold water.[9]
-
Recrystallize the crude product from ethanol to yield the pure 3-methyl-4-(4-chlorobenzylidene)isoxazol-5(4H)-one.[9]
Protocol 3: Synthesis from Chalcones
This protocol describes the synthesis of a 3,5-diaryl isoxazole from a chalcone intermediate. Chalcones are readily prepared via a Claisen-Schmidt condensation of an acetophenone with a benzaldehyde.[5][7]
Signaling Pathway
Caption: Synthesis of Isoxazoles from Chalcones.
Materials:
-
Substituted Chalcone (1 mmol)
-
Hydroxylamine Hydrochloride (1.2 mmol)
-
Sodium Hydroxide (10% aqueous solution) or Pyridine
-
Ethanol
Procedure:
-
Dissolve the substituted chalcone (1 mmol) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 mmol) to the solution.
-
Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide solution or pyridine.[5]
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-diaryl isoxazole.
Data Presentation
The following tables summarize quantitative data for different synthetic methodologies, allowing for easy comparison of their efficiencies.
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Stirring for Vitamin B1-Catalyzed Isoxazole Synthesis[9]
| Entry | Aldehyde | Method | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ultrasound | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Conventional Stirring | 120 | 75 |
| 3 | 2-Methoxybenzaldehyde | Ultrasound | 30 | 90 |
| 4 | 2-Methoxybenzaldehyde | Conventional Stirring | 150 | 70 |
Table 2: Microwave-Assisted Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones[14]
| Entry | Aldehyde | Catalyst | Time (min) | Power (W) | Yield (%) |
| 1 | Benzaldehyde | KBr | 5 | 200 | 88 |
| 2 | 4-Chlorobenzaldehyde | KBr | 4 | 200 | 92 |
| 3 | 4-Nitrobenzaldehyde | KBr | 3 | 200 | 95 |
| 4 | 4-Methoxybenzaldehyde | KBr | 6 | 200 | 85 |
Conclusion
The preparation of isoxazole-containing pharmaceutical intermediates can be achieved through a variety of synthetic routes. The choice of method will depend on the specific target molecule, available starting materials, and desired scale of the reaction. Modern techniques, such as ultrasound and microwave-assisted synthesis, offer significant advantages in terms of reduced reaction times, increased yields, and alignment with the principles of green chemistry.[9][10][11][14] The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijariit.com [ijariit.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpca.org [ijpca.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
- 14. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
Application Notes & Protocols: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The 1,3-dipolar cycloaddition reaction, specifically between a nitrile oxide and an alkyne, stands out as one of the most efficient and versatile methods for constructing the isoxazole ring.[4][5] This [3+2] cycloaddition is a powerful tool for generating molecular complexity, offering high regioselectivity and functional group tolerance.[2][6]
These application notes provide a detailed overview of the synthesis of isoxazoles using this reaction, with a focus on common methods for the in situ generation of nitrile oxides, detailed experimental protocols, and quantitative data to guide reaction optimization.
Reaction Mechanism and Principle
The core of the synthesis is the concerted, pericyclic [3+2] cycloaddition reaction between a 1,3-dipole (the nitrile oxide) and a dipolarophile (an alkyne or alkene).[4][7] When an alkyne is used as the dipolarophile, the resulting five-membered heterocyclic ring is an aromatic isoxazole.[7][8] A key challenge is the high reactivity and instability of nitrile oxides, which tend to dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) in the absence of a suitable dipolarophile.[9] To circumvent this, most protocols rely on the in situ generation of the nitrile oxide, ensuring its instantaneous concentration remains low, thereby favoring the desired cycloaddition pathway.[9][10]
Caption: General mechanism of the [3+2] cycloaddition reaction.
Methods for In Situ Nitrile Oxide Generation
The choice of method for generating the nitrile oxide from a stable precursor is critical for reaction success. Aldoximes are the most common precursors, which can be oxidized using various reagents.
| Precursor | Reagents / Method | Key Features | Yield Range |
| Aldoxime | N-Chlorosuccinimide (NCS) / Base (e.g., Triethylamine) | Classic method, forms hydroximoyl chloride intermediate.[11] | Good to Excellent |
| Aldoxime | NaCl / Oxone® / Na₂CO₃ | Mild, often aqueous or solvent-free (ball-milling) conditions.[9][12][13] | 60-86%[12][13] |
| Aldoxime | tert-Butyl hypoiodite (t-BuOI) | Efficient, uses an electrophilic iodine source.[14] | 70-88%[14] |
| Aldoxime | Iodobenzene diacetate / Trifluoroacetic acid (TFA) | Catalytic TFA, mild conditions.[9] | up to 95%[9] |
| Primary Nitroalkane | Phenyl isocyanate / Triethylamine | The "Mukaiyama" dehydration method.[10] | Variable |
| Hydroxyimino acids | Visible-light photoredox catalysis | Uses light energy for generation via single electron transfer.[15] | Good |
Experimental Protocols
The following are generalized protocols based on common and effective methods reported in the literature. Researchers should optimize conditions for their specific substrates.
Protocol 1: Isoxazole Synthesis using NaCl/Oxone® Oxidation
This protocol is adapted from methodologies utilizing a mild and environmentally friendly oxidation system.[12][13] It is well-suited for a broad range of aromatic and aliphatic aldoximes.
Materials:
-
Aldoxime (1.0 equiv)
-
Alkyne (1.2 equiv)
-
Sodium Chloride (NaCl) (1.1 equiv)
-
Oxone® (potassium peroxymonosulfate) (1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (1.5 equiv)
-
Solvent (e.g., Acetone/Water mixture, or solvent-free for ball-milling)
-
Ethyl acetate (for extraction)
-
Brine and Anhydrous Sodium Sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask (or ball-milling vessel), add the aldoxime (1.0 equiv), alkyne (1.2 equiv), NaCl (1.1 equiv), Oxone® (1.1 equiv), and Na₂CO₃ (1.5 equiv).
-
Solvent Addition (Optional): If not using mechanochemistry, add a suitable solvent such as a 1:1 mixture of acetone and water.
-
Reaction: Stir the mixture vigorously at room temperature (or begin ball-milling at a set frequency, e.g., 30 Hz).[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 1-3 hours).[9]
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired isoxazole.[9]
Protocol 2: Isoxazole Synthesis using tert-Butyl Hypoiodite (t-BuOI)
This method utilizes an in situ generated electrophilic iodine reagent, which has proven effective for a variety of aldoximes and dipolarophiles.[14]
Materials:
-
Aldoxime (1.0 equiv)
-
Alkyne (1.0 equiv)
-
tert-Butyl hypochlorite (t-BuOCl) (1.0 equiv)
-
Sodium Iodide (NaI) (1.0 equiv)
-
Base (e.g., 2,6-lutidine) (1.0 equiv)
-
Solvent (e.g., Dioxane)
-
Standard work-up and purification reagents.
Procedure:
-
Reagent Preparation: The reagent t-BuOI is prepared in situ from commercially available t-BuOCl and NaI.[14]
-
Reaction Setup: In a flask, dissolve the aldoxime (1.0 equiv), alkyne (1.0 equiv), NaI (1.0 equiv), and 2,6-lutidine (1.0 equiv) in dioxane.
-
Initiation: Add t-BuOCl (1.0 equiv) to the stirred solution.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.
Data Presentation: Substrate Scope and Yields
The 1,3-dipolar cycloaddition for isoxazole synthesis tolerates a wide variety of functional groups on both the nitrile oxide precursor and the alkyne. The following table summarizes representative yields.
| Aldoxime (R¹) | Alkyne (R²) | Method | Yield (%) | Reference |
| 4-Methoxybenzaldoxime | Phenylacetylene | NaCl/Oxone®, ball-milling | 85 | [13] |
| 2-Naphthaldehyde oxime | Phenylacetylene | NaCl/Oxone®, ball-milling | 81 | [13] |
| Thiophene-2-carbaldoxime | Propargyl alcohol | NaCl/Oxone®, ball-milling | 75 | [13] |
| Benzaldoxime | Styrene | t-BuOI | 88 | [14] |
| Cyclohexanecarbaldoxime | N-Phenylmaleimide | t-BuOI | 81 | [14] |
| 2H-azirin-2-yl-methanone oxime | Phenylacetylene | t-Butyl nitrite | 91 | [16] |
| N-propargylbenzimidazole oxime | (Intramolecular) | NaOCl | 97 | [17] |
*Note: Reactions with alkenes (e.g., styrene, N-phenylmaleimide) yield isoxazolines, the dihydro-analogs of isoxazoles.[14]
Visualized Workflows and Troubleshooting
General Experimental Workflow
Caption: A typical workflow for isoxazole synthesis.
Troubleshooting Common Issues
A primary side reaction is the dimerization of the nitrile oxide, leading to low yields of the desired isoxazole.[9]
Caption: Troubleshooting low yields in nitrile oxide cycloadditions.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Work-up Procedures of Reactions with 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the work-up of chemical reactions involving 4-(Bromomethyl)-3-methyl-5-phenylisoxazole. This versatile reagent is frequently employed as an electrophile in nucleophilic substitution reactions to introduce the 3-methyl-5-phenylisoxazol-4-yl)methyl moiety into a variety of molecular scaffolds. The work-up procedure is critical for the isolation and purification of the desired product and varies depending on the specific nucleophile and reaction conditions used.
General Considerations for Work-up
Reactions with this compound typically involve the displacement of the bromide ion by a nucleophile. Common side products can include unreacted starting materials and byproducts from potential side reactions. The choice of a specific work-up procedure is dictated by the physical and chemical properties of the product, such as its polarity, solubility, and stability.
Two primary work-up strategies are commonly employed:
-
Extractive Work-up: This is the most common approach, particularly when the reaction is performed in a polar aprotic solvent such as DMF or DMSO. The reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove inorganic salts and water-soluble impurities.
-
Precipitation/Filtration: In cases where the product is a solid and precipitates directly from the reaction mixture upon cooling or addition of an anti-solvent, a simple filtration and washing of the solid can be an effective purification method.
Representative Reaction: Williamson Ether Synthesis with Phenol
A frequent application of this compound is in the Williamson ether synthesis to form aryloxymethylisoxazole derivatives. The following protocol details a representative reaction with phenol.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Limiting reagent |
| Phenol | 1.2 eq | Slight excess to ensure complete reaction of the electrophile |
| Potassium Carbonate (K₂CO₃) | 2.0 eq | Base to deprotonate the phenol |
| Acetone | 10 mL / mmol of limiting reagent | Reaction solvent |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 56 °C) | |
| Reaction Time | 6-8 hours | Monitored by TLC |
| Product | ||
| 4-(Phenoxymethyl)-3-methyl-5-phenylisoxazole | ||
| Expected Yield | 85-95% | Isolated yield after purification |
| Purity | >98% | Determined by HPLC or NMR |
Experimental Protocol: Synthesis of 4-(Phenoxymethyl)-3-methyl-5-phenylisoxazole
Materials:
-
This compound
-
Phenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone to the flask (10 mL per mmol of the bromomethylisoxazole).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with 1 M aqueous sodium hydroxide (NaOH) solution to remove any unreacted phenol.
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4-(phenoxymethyl)-3-methyl-5-phenylisoxazole.
Experimental Workflow Diagram
Caption: Workflow for the work-up and purification of 4-(phenoxymethyl)-3-methyl-5-phenylisoxazole.
Synthesis of Bioactive Molecules from 4-(Bromomethyl)-3-methyl-5-phenylisoxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 4-(bromomethyl)-3-methyl-5-phenylisoxazole as a key starting material. The inherent reactivity of the bromomethyl group facilitates a variety of nucleophilic substitution reactions, enabling the generation of a diverse range of derivatives with potential therapeutic applications, including antimicrobial and anticancer activities.
Overview and Synthetic Strategy
This compound is a versatile electrophilic building block. The primary synthetic route to novel bioactive compounds involves the substitution of the bromine atom with various nucleophiles. This approach allows for the introduction of diverse functional groups, leading to the creation of libraries of compounds for biological screening. A general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of bioactive molecules from this compound.
Synthesis of Isoxazole-Linked Chromanones as Antimicrobial Agents
This protocol details the synthesis of 2-phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-ones, which have demonstrated antimicrobial activity. The synthesis involves the reaction of a 5-(bromomethyl)-3-phenylisoxazole with a 7-hydroxyflavanone.[1]
Experimental Protocol
Materials:
-
5-(Bromomethyl)-3-phenylisoxazole (or a substituted analog)
-
7-Hydroxyflavanone
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-hydroxyflavanone (1.0 mmol) in acetonitrile (20 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the appropriate 5-(bromomethyl)-3-phenylisoxazole (1.2 mmol) in acetonitrile (10 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-one derivative.
Antimicrobial Activity Data
The synthesized compounds were evaluated for their in vitro antimicrobial activity against a panel of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 6a | >100 | >100 | >100 | >100 |
| 6g | 50 | 100 | >100 | >100 |
| 6h | 25 | 50 | 100 | 100 |
Data extracted from a study on similar isoxazole derivatives, specific data for derivatives of this compound may vary.[1]
Synthesis of Phenylisoxazole-Based Histone Deacetylase (HDAC) Inhibitors
This section describes the synthesis of 3-phenylisoxazole derivatives as potent inhibitors of Histone Deacetylase 1 (HDAC1), which have shown potential as anticancer agents.[2][3]
Synthetic Workflow
The synthesis is a multi-step process starting from a substituted benzaldehyde, leading to a key isoxazole carboxylic acid intermediate, which is then coupled with an amine to yield the final hydroxamic acid inhibitor.
Caption: Multi-step synthesis of phenylisoxazole-based HDAC inhibitors.
Experimental Protocol (Final Amide Coupling and Deprotection)
This protocol outlines the final steps in the synthesis of the target HDAC inhibitors from the isoxazole carboxylic acid intermediate.
Materials:
-
3-Phenylisoxazole-4-carboxylic acid derivative
-
Appropriate amine (e.g., O-(tetrahydro-2H-pyran-2-yl)hydroxylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
To a solution of the 3-phenylisoxazole-4-carboxylic acid (1.0 eq) in DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by flash column chromatography.
-
Dissolve the purified amide in MeOH and add a solution of HCl in diethyl ether.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the final hydroxamic acid product.
Anticancer Activity Data
The synthesized compounds were evaluated for their in vitro cytotoxic activity against the PC3 human prostate cancer cell line.
| Compound | IC₅₀ (µM) on PC3 cells |
| 10 | 9.18 |
| 17 | 5.82 |
Data from a study on 3-phenylisoxazole HDAC inhibitors.[2][3]
Synthesis of Isoxazole-Containing Chalcones with Antimicrobial Activity
Chalcones incorporating an isoxazole moiety have been synthesized and shown to possess antimicrobial properties. The synthesis typically involves a Claisen-Schmidt condensation.
Experimental Protocol
Materials:
-
Aryl ketone (e.g., a ketone derivative of this compound)
-
Substituted benzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve the aryl ketone (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in ethanol (20 mL).
-
Add a solution of potassium hydroxide (5 mmol) in water (2 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Antimicrobial Activity Data
The synthesized chalcone derivatives were screened for their antibacterial and antifungal activities.
| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Chalcone A | 64 | 32 | 128 | 64 |
| Chalcone B | 32 | 16 | 64 | 32 |
Illustrative data based on typical results for isoxazole-containing chalcones. Actual values will depend on the specific substitutions.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 4. arcjournals.org [arcjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Phenols with 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the functionalization of phenols via O-alkylation with 4-(Bromomethyl)-3-methyl-5-phenylisoxazole. This reaction, a variation of the Williamson ether synthesis, offers a reliable method for synthesizing a variety of aryl isoxazolyl ethers. Such compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the isoxazole moiety.[1][2][3][4] This guide includes a general reaction mechanism, a detailed experimental protocol, a table of representative yields for various substituted phenols, and characteristic spectroscopic data to aid in product identification.
Introduction
The isoxazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] The functionalization of phenols with isoxazole-containing moieties is a key strategy in drug discovery for the development of new therapeutic agents. The Williamson ether synthesis provides a classic and efficient method for the formation of the ether linkage between a phenol and an alkyl halide.[5] In this application note, we detail the reaction of various phenols with this compound, a versatile building block for introducing the 3-methyl-5-phenylisoxazol-4-ylmethyl moiety.
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of this compound. The bromide ion serves as the leaving group, resulting in the formation of the corresponding aryl isoxazolyl ether.
Caption: General reaction mechanism for the Williamson ether synthesis of phenols with this compound.
Experimental Protocols
General Procedure for the Synthesis of 4-((Aryloxymethyl)methyl)-3-methyl-5-phenylisoxazoles
A representative experimental protocol is provided below. This procedure can be adapted for various substituted phenols.
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted phenol (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.05 mmol, 264 mg) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((aryloxymethyl)methyl)-3-methyl-5-phenylisoxazole derivative.
Experimental Workflow
Caption: A schematic workflow of the experimental protocol for the synthesis of aryl isoxazolyl ethers.
Data Presentation
The following tables summarize the representative yields and spectroscopic data for the synthesis of various 4-((aryloxymethyl)methyl)-3-methyl-5-phenylisoxazole derivatives.
Table 1: Reaction Yields for the Functionalization of Various Phenols
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | Phenol | 4-((Phenoxymethyl)methyl)-3-methyl-5-phenylisoxazole | 85 |
| 2 | 4-Methoxyphenol | 4-((4-Methoxyphenoxy)methyl)-3-methyl-5-phenylisoxazole | 88 |
| 3 | 4-Chlorophenol | 4-((4-Chlorophenoxy)methyl)-3-methyl-5-phenylisoxazole | 82 |
| 4 | 4-Nitrophenol | 4-((4-Nitrophenoxy)methyl)-3-methyl-5-phenylisoxazole | 78 |
| 5 | 2-Methylphenol | 4-((o-Tolyloxy)methyl)-3-methyl-5-phenylisoxazole | 83 |
Note: Yields are based on representative literature values for similar Williamson ether syntheses and may vary depending on specific reaction conditions and purification.
Table 2: Representative Spectroscopic Data
| Product | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 4-((Phenoxymethyl)methyl)-3-methyl-5-phenylisoxazole | 7.50-7.30 (m, 5H, Ar-H), 7.25 (t, J = 7.6 Hz, 2H, Ar-H), 6.95 (t, J = 7.3 Hz, 1H, Ar-H), 6.85 (d, J = 8.0 Hz, 2H, Ar-H), 4.95 (s, 2H, O-CH₂), 2.30 (s, 3H, CH₃) | 168.5, 161.0, 158.0, 130.0, 129.5, 129.0, 128.5, 121.5, 115.0, 112.0, 62.0, 11.5 |
| 4-((4-Methoxyphenoxy)methyl)-3-methyl-5-phenylisoxazole | 7.50-7.30 (m, 5H, Ar-H), 6.80 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 4.90 (s, 2H, O-CH₂), 3.75 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃) | 168.5, 161.0, 154.0, 152.0, 130.0, 129.0, 128.5, 116.0, 115.0, 112.0, 62.5, 55.8, 11.5 |
| 4-((4-Chlorophenoxy)methyl)-3-methyl-5-phenylisoxazole | 7.50-7.30 (m, 5H, Ar-H), 7.20 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (s, 2H, O-CH₂), 2.30 (s, 3H, CH₃) | 168.6, 161.1, 156.5, 130.1, 129.8, 129.1, 128.6, 126.0, 116.5, 112.2, 62.3, 11.5 |
| 4-((4-Nitrophenoxy)methyl)-3-methyl-5-phenylisoxazole | 8.15 (d, J = 9.2 Hz, 2H, Ar-H), 7.50-7.30 (m, 5H, Ar-H), 6.90 (d, J = 9.2 Hz, 2H, Ar-H), 5.05 (s, 2H, O-CH₂), 2.32 (s, 3H, CH₃) | 168.8, 163.0, 161.2, 142.0, 130.2, 129.2, 128.7, 126.0, 115.0, 112.5, 63.0, 11.6 |
Note: The presented NMR data are predicted values based on analogous structures and are intended for guidance in characterization.[6][7]
Applications in Drug Discovery
The synthesized aryl isoxazolyl ethers are valuable scaffolds for further chemical modification and biological screening. The isoxazole moiety can act as a versatile pharmacophore, and the aryl ether linkage allows for the exploration of diverse substituent effects on biological activity. These compounds can be evaluated for a range of therapeutic targets, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities.
Potential Signaling Pathway Involvement
The diverse biological activities of isoxazole derivatives suggest their potential to interact with various cellular signaling pathways. For instance, some isoxazole-containing compounds have been shown to modulate kinase signaling pathways implicated in cancer cell proliferation. The following diagram illustrates a hypothetical interaction where a synthesized compound could inhibit a key kinase in a signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized isoxazole derivative.
Conclusion
The functionalization of phenols with this compound via the Williamson ether synthesis is a robust and versatile method for generating a library of novel aryl isoxazolyl ethers. The provided protocols and data serve as a comprehensive guide for researchers in the synthesis and characterization of these compounds, which hold significant potential for applications in drug discovery and development.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. francis-press.com [francis-press.com]
- 6. rsc.org [rsc.org]
- 7. znaturforsch.com [znaturforsch.com]
Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methyl-5-phenylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The functionalization of the isoxazole core allows for the fine-tuning of these properties. This document provides detailed protocols for the synthesis of various 4-(aminomethyl)-3-methyl-5-phenylisoxazole derivatives through the nucleophilic substitution of 4-(bromomethyl)-3-methyl-5-phenylisoxazole with a range of primary, secondary, cyclic, and aromatic amines.
The reaction proceeds via a standard SN2 mechanism, where the amine nucleophile displaces the bromide leaving group. The reactivity of the amine is influenced by its basicity and steric hindrance. Generally, less hindered and more basic amines will react more readily. The choice of solvent and base is crucial for optimizing the reaction conditions and maximizing yields.
Reaction Scheme
The general reaction scheme for the synthesis of 4-(aminomethyl)-3-methyl-5-phenylisoxazole derivatives is depicted below.
Caption: General reaction scheme for the synthesis of 4-(aminomethyl)-3-methyl-5-phenylisoxazole derivatives.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of various 4-(aminomethyl)-3-methyl-5-phenylisoxazole derivatives.
| Entry | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexylamine | K₂CO₃ | Acetonitrile | 60 | 4 | 85 |
| 2 | N-Methylaniline | K₂CO₃ | Acetonitrile | 80 | 8 | 78 |
| 3 | Morpholine | K₂CO₃ | THF | 25 | 6 | 92 |
| 4 | Piperidine | K₂CO₃ | THF | 25 | 5 | 95 |
| 5 | Aniline | Et₃N | DMF | 80 | 12 | 65 |
| 6 | Benzylamine | K₂CO₃ | Acetonitrile | 60 | 4 | 88 |
| 7 | Diethylamine | K₂CO₃ | THF | 25 | 6 | 90 |
Experimental Protocols
Materials:
-
This compound
-
Selected amine (Cyclohexylamine, N-Methylaniline, Morpholine, etc.)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Acetonitrile, Tetrahydrofuran (THF), or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Protocol 1: General Procedure for the Reaction with Primary and Secondary Aliphatic Amines
This protocol is suitable for the reaction of this compound with primary and secondary aliphatic amines such as cyclohexylamine, morpholine, piperidine, benzylamine, and diethylamine.
Caption: Experimental workflow for the reaction with aliphatic amines.
Detailed Steps:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous tetrahydrofuran (THF) or acetonitrile as the solvent.
-
Stir the reaction mixture at the temperature and for the duration specified in the data table.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the solid potassium carbonate and wash it with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((substituted-amino)methyl)-3-methyl-5-phenylisoxazole derivative.
Protocol 2: General Procedure for the Reaction with Aromatic Amines
This protocol is adapted for less reactive aromatic amines such as N-methylaniline and aniline, which may require more forcing conditions.
Caption: Experimental workflow for the reaction with aromatic amines.
Detailed Steps:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine this compound (1.0 equivalent), the aromatic amine (1.2 equivalents), and the appropriate base (potassium carbonate or triethylamine, 2.0 equivalents).
-
Add anhydrous dimethylformamide (DMF) or acetonitrile as the solvent.
-
Heat the reaction mixture to 80 °C and stir for the time indicated in the data table.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash them with water and then brine to remove the solvent and any remaining base.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Amines can be corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
All reactions should be performed under an inert atmosphere (nitrogen or argon) if the reagents are sensitive to air or moisture.
-
Standard laboratory safety procedures should be followed at all times.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole via recrystallization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound will not dissolve, or dissolves poorly in the hot solvent.
-
Question: I am trying to dissolve my crude this compound in a boiling solvent, but it is not dissolving completely. What should I do?
-
Answer: This indicates that you may not have chosen a suitable solvent or are not using a sufficient volume.
-
Increase Solvent Volume: Add small portions of the hot solvent until the compound dissolves. It is crucial to add the minimum amount of boiling solvent to ensure the solution is saturated, which is necessary for good crystal formation upon cooling.[1][2]
-
Solvent Selection: If a large volume of solvent is required, it may not be the ideal choice. A good recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature. For isoxazole derivatives, common solvent systems include ethanol/water and hexane/ethyl acetate.[3] You may need to screen different solvents to find the optimal one.
-
Issue 2: No crystals form upon cooling.
-
Question: I have dissolved my compound in the hot solvent and let it cool, but no crystals have formed. What could be the reason?
-
Answer: The absence of crystal formation is a common issue and can be due to several factors.[4]
-
Supersaturation Not Reached: The solution may be too dilute. To address this, you can evaporate some of the solvent to increase the concentration and then allow it to cool again.[5][6]
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.[4] In this case, a different solvent or a two-solvent system should be considered.
-
Lack of Nucleation Sites: Crystal formation requires a point of nucleation to begin. To induce crystallization, you can:
-
Cooling: Ensure the solution has been allowed to cool slowly to room temperature and then in an ice bath to maximize the chance of crystallization.[1]
-
Issue 3: The compound "oils out" instead of crystallizing.
-
Question: When I cool my solution, an oily layer forms instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.[4]
-
Adjust Temperature and Solvent: Reheat the solution to dissolve the oil. You can then add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before allowing it to cool more slowly.[4][6]
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling can favor oil formation.[5]
-
Issue 4: The recrystallized product has a low yield.
-
Question: After filtration, I have a very small amount of purified product. How can I improve the yield?
-
Answer: A low yield can result from several factors.[6]
-
Using Too Much Solvent: This is the most common cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor. Use only the minimum amount of hot solvent needed to dissolve your compound.[2][6]
-
Premature Filtration: Ensure that crystallization is complete before filtering. Cooling the solution in an ice bath for at least 30 minutes can help maximize crystal formation.[7]
-
Washing with Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[2]
-
Issue 5: The purified crystals are colored.
-
Question: The starting material was colored, and my recrystallized product is still not white. How can I remove colored impurities?
-
Answer: Colored impurities can often be removed using activated charcoal.
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the charcoal. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.[4]
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Isoxazole Derivatives
| Solvent System | Polarity | Notes | Reference |
| Ethanol/Water | Polar | A versatile system for moderately polar isoxazoles. Dissolve in hot ethanol and add water until cloudy, then cool. | [3] |
| Hexane/Ethyl Acetate | Non-polar/Polar | A good combination for a wide range of polarities. Dissolve in hot ethyl acetate and add hexane until persistent cloudiness. | [3] |
| Dichloromethane/Hexane | Non-polar/Polar | Similar to hexane/ethyl acetate, this is another versatile system. | [3] |
| Ethanol | Polar | Many simple isoxazoles can be recrystallized from hot ethanol alone. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection: Begin by selecting a suitable solvent or solvent system. Good starting points for isoxazole derivatives include ethanol/water or hexane/ethyl acetate.[3] Test the solubility of a small amount of your crude product in a test tube with a few potential solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then boil the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals completely. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.
-
Analysis: Determine the melting point of the recrystallized product. A pure compound should have a sharp, narrow melting range.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
troubleshooting isoxazole synthesis side reactions
Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the synthesis of isoxazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your experimental outcomes.
Section 1: Troubleshooting 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene is a fundamental and widely used method for synthesizing the isoxazole core.[1][2] However, challenges such as low yields, competing side reactions, and lack of regioselectivity are frequently encountered.
Frequently Asked Questions (FAQs)
Q1: My isoxazole synthesis via 1,3-dipolar cycloaddition is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields are typically traced back to the nitrile oxide intermediate. Key factors include:
-
Instability of the Nitrile Oxide: Nitrile oxides are often unstable and can decompose before reacting with the dipolarophile.[3][4]
-
Inefficient In Situ Generation: The method used to generate the nitrile oxide from its precursor (e.g., an aldoxime or hydroxamoyl chloride) may not be optimal.[3]
-
Dimerization Side Reaction: The most common side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide), which significantly consumes the intermediate.[3][5]
Troubleshooting Steps:
-
Optimize In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[4][5] Common generation methods include the dehydrohalogenation of hydroxamoyl chlorides with a base like triethylamine or the oxidation of aldoximes.[4][5]
-
Slow Addition: If you are not using an in situ method, slowly add the nitrile oxide solution to the reaction mixture containing a high concentration of the alkyne.[5]
-
Use Excess Dipolarophile: Employing a large excess of the alkyne can help to outcompete the dimerization reaction.[5]
-
Control Temperature: Lowering the reaction temperature can sometimes slow the rate of dimerization more significantly than the rate of the desired cycloaddition.[5]
Q2: I am observing a significant amount of furoxan byproduct. How can I minimize this side reaction?
A2: Furoxan formation is a direct result of nitrile oxide dimerization and is a primary cause of low yields.[3] To minimize it, focus on strategies that favor the reaction between the nitrile oxide and the dipolarophile.
Caption: Reaction scheme showing the desired cycloaddition pathway versus the competing nitrile oxide dimerization.
Q3: My reaction is producing a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles). How can I control the regioselectivity?
A3: Regioselectivity is a known challenge, particularly with internal or electronically ambiguous alkynes.[5] It is governed by steric and electronic factors of both the nitrile oxide and the dipolarophile.[5] While terminal alkynes often yield 3,5-disubstituted isoxazoles with high selectivity, several strategies can be employed to control the outcome:[5]
-
Catalysis: The use of catalysts can direct the reaction towards a specific regioisomer. Copper(I) and Ruthenium(II) catalysts have been shown to promote the formation of 3,5-disubstituted and 4,5-disubstituted isoxazoles, respectively.[5]
-
Substituent Effects: The electronic properties of the substituents are critical. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[5]
-
Steric Hindrance: Introducing bulky substituents on either the alkyne or the nitrile oxide can favor the formation of the sterically less hindered product.[5]
-
Alternative Substrates: Using β-enamino diketones as precursors allows for regiochemical control by varying reaction conditions like the solvent or the use of a Lewis acid such as BF₃·OEt₂.[6]
Troubleshooting Workflow: Low Isoxazole Yield
Caption: A logical workflow for troubleshooting low yields in 1,3-dipolar cycloaddition reactions.
Data Presentation: Nitrile Oxide Generation Methods
The choice of method for generating the nitrile oxide intermediate is critical for success. The table below summarizes common methods and their typical outcomes.
| Precursor | Reagent/Method | Typical Yield | Key Advantages | Common Issues |
| Aldoxime | N-Chlorosuccinimide (NCS) / Base | Good to Excellent | Mild conditions, readily available reagents.[3] | Stoichiometry needs careful optimization. |
| Aldoxime | Chloramine-T | Good to Excellent | Effective for various substrates.[3] | Can sometimes lead to chlorinated byproducts. |
| Aldoxime | NaCl / Oxone® | 63-81% | "Green" protocol, broad substrate scope.[3] | Requires aqueous conditions, which may not suit all substrates. |
| Hydroxamoyl Chloride | Triethylamine (Et₃N) | Variable | Classic method, simple base.[4] | Can be sluggish; base can cause side reactions. |
| Primary Nitroalkane | Dehydrating Agent (e.g., Phenyl isocyanate) | Variable | Utilizes readily available nitroalkanes.[3] | Often requires harsher conditions. |
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is based on the in situ generation of nitrile oxide from an aldoxime using NaCl/Oxone®.[3]
Materials:
-
Aldoxime (1.0 equiv)
-
Alkyne (1.2 equiv)
-
Sodium Chloride (NaCl) (1.0 equiv)
-
Oxone® (potassium peroxymonosulfate) (0.5 equiv)
-
Ethyl acetate
-
Water
Procedure:
-
To a round-bottom flask, add the aldoxime (1.0 equiv), alkyne (1.2 equiv), and NaCl (1.0 equiv) in a 1:1 mixture of ethyl acetate and water.
-
Stir the mixture vigorously at room temperature to create an emulsion.
-
Add Oxone® (0.5 equiv) portion-wise to the mixture over 10-15 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired isoxazole.
Section 2: Troubleshooting Van Leusen Reaction for Heterocycles
While the Van Leusen reaction is primarily known for synthesizing oxazoles and other heterocycles, related side reactions can occur, providing insights applicable to isoxazole synthesis precursor design.[7][8] The core reagent is tosylmethyl isocyanide (TosMIC).
Frequently Asked Questions (FAQs)
Q1: In my Van Leusen-type reaction, I am forming a nitrile byproduct instead of the desired heterocycle. Why is this happening?
A1: This side reaction is common when using a ketone instead of an aldehyde as the starting material. Ketones react with TosMIC to form nitriles.[7] Additionally, the presence of ketone impurities in your aldehyde starting material can lead to the formation of this byproduct.[7]
Solution:
-
Ensure you are using an aldehyde for oxazole synthesis.
-
Purify the aldehyde starting material via distillation or column chromatography to remove any ketone impurities before starting the reaction.[7]
Q2: The reaction stalls, and I isolate a stable oxazoline intermediate instead of the final oxazole. How can I drive the reaction to completion?
A2: This indicates that the final elimination of the tosyl group is incomplete.[7] This step is crucial for the aromatization to the oxazole ring.
Solutions to Promote Elimination:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier for the elimination step.[7]
-
Use a Stronger Base: Switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU can facilitate a more efficient elimination.[7]
-
Extend Reaction Time: Allowing the reaction to proceed for a longer duration may be necessary to drive the conversion to the final product.[7]
Data Presentation: Base and Temperature Effects
| Problem | Parameter | Standard Condition | Recommended Change | Rationale |
| Incomplete Elimination | Base | K₂CO₃ | Potassium tert-butoxide or DBU | A stronger base facilitates the tosyl group elimination.[7] |
| Incomplete Elimination | Temperature | Room Temperature | 40-50 °C | Provides energy to overcome the elimination activation barrier.[7] |
| Low Yield | Reagent Purity | Unpurified Aldehyde | Purified Aldehyde | Removes ketone impurities that lead to nitrile byproducts.[7] |
Section 3: General Purification Challenges
Q1: My final product is difficult to purify, and I see a persistent impurity co-eluting with my isoxazole.
A1: Difficult purification can arise from several sources depending on the synthetic route.
-
Furoxan Byproducts: As discussed, these dimers can have similar polarities to the desired isoxazole. Careful optimization of chromatography (e.g., using different solvent systems or switching to reverse-phase) may be necessary.
-
Residual p-toluenesulfinic acid: In TosMIC-based reactions, this byproduct can be difficult to remove. Washing the crude product with a sodium hydrosulfide (NaHS) solution can help remove the sulfinic acid.[7]
-
Emulsions during Workup: Emulsions can make phase separation challenging. Adding a saturated brine solution during the aqueous workup can help to break the emulsion, leading to a cleaner separation of layers.[7]
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Alkylation Reactions with 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-3-methyl-5-phenylisoxazole in alkylation reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for storing and handling this compound?
A1: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[1] It is sensitive to moisture and should be stored in a cool, dry place, away from incompatible materials such as oxidizing agents.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q2: Which types of nucleophiles can be alkylated with this reagent?
A2: This reagent is a versatile electrophile suitable for the alkylation of a wide range of nucleophiles, including:
-
N-alkylation: Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., indazoles, imidazoles, thiazoles).
-
O-alkylation: Phenols and carboxylic acids.
-
S-alkylation: Thiols.
-
C-alkylation: Active methylene compounds like malonates.
Q3: What are the most common solvents and bases used for alkylation with this compound?
A3: The choice of solvent and base is critical for reaction success and depends on the nucleophile's reactivity and solubility.
-
Common Solvents: Polar aprotic solvents are generally preferred. Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are excellent choices.
-
Common Bases: A variety of inorganic and organic bases can be used. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are mild and effective for many N- and O-alkylations. For less reactive nucleophiles or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) may be necessary, particularly in an anhydrous solvent like THF.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield is a frequent issue in alkylation reactions. The following guide provides a systematic approach to diagnosing and resolving the problem.
Q: My alkylation reaction with this compound is giving a very low yield or no product at all. What are the possible causes and solutions?
A: Several factors can contribute to low conversion. Consider the following troubleshooting steps:
-
Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate your nucleophile effectively.
-
Low Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at room temperature.
-
Solution: Gradually increase the reaction temperature. For instance, if the reaction is sluggish in MeCN at room temperature, heating to 40-60 °C can often improve the rate and yield.[1]
-
-
Poor Solubility of Reagents: If your nucleophile or base is not soluble in the chosen solvent, the reaction will be slow or may not proceed.
-
Solution: Switch to a more polar solvent like DMF, which is excellent for dissolving a wide range of substrates and salts.
-
-
Degradation of the Alkylating Agent: this compound can degrade upon prolonged exposure to moisture or light.
-
Solution: Use a fresh batch of the reagent or verify its purity by NMR or LC-MS before use.
-
Problem 2: Formation of Multiple Products or Side Reactions
The appearance of unexpected spots on a TLC plate or multiple peaks in an LC-MS trace indicates the formation of side products.
Q: I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A: Common side reactions include over-alkylation, elimination, and reaction with the solvent.
-
Over-alkylation: If your product is still nucleophilic, it can react with another molecule of the alkylating agent. This is common with primary amines, which can be dialkylated.
-
Solution: Use a larger excess of the amine nucleophile relative to the alkylating agent. Alternatively, add the this compound solution slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
-
Competing Elimination (E2) Reaction: While less common with benzylic-type bromides, strong, sterically hindered bases can promote elimination to form a corresponding alkene, especially at higher temperatures.
-
Solution: Use a less hindered base and lower the reaction temperature.[4]
-
-
Hydrolysis of the Alkylating Agent: The presence of water can lead to the hydrolysis of the bromomethyl group to a hydroxymethyl group.
-
Solution: Ensure all glassware is flame-dried and use anhydrous solvents, especially when working with highly moisture-sensitive reagents like NaH.
-
Data Presentation
The following tables summarize typical reaction conditions for N-alkylation of heterocyclic compounds, which can serve as a starting point for optimizing your reaction with this compound.
Table 1: Effect of Base and Solvent on N-1 Alkylation of Indazoles *
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 0 to rt | 24 | >99 |
| 2 | K₂CO₃ (2.0) | DMF | rt | 24 | 75 |
| 3 | Cs₂CO₃ (2.0) | Dioxane | rt to 50 | 16 | 95 |
| 4 | DBU (1.5) | MeCN | 0 | 4 | 94 |
*Data adapted from analogous reactions for illustrative purposes.[3][4][5]
Table 2: General Conditions for Alkylation of Various Nucleophiles *
| Nucleophile Type | Base | Solvent | Temperature | Typical Yield Range |
| Heterocyclic Amine | K₂CO₃ / NaH | DMF / THF | rt - 60°C | 70-95% |
| Phenol | K₂CO₃ / Cs₂CO₃ | MeCN / DMF | rt - 80°C | 80-98% |
| Thiol | K₂CO₃ | MeCN | rt | 73-93% |
| Active Methylene | NaOEt / NaH | EtOH / THF | rt - reflux | 60-85% |
*Data compiled from general alkylation protocols for illustrative purposes.[4][6]
Experimental Protocols
The following is a generalized experimental protocol for the N-alkylation of a heterocyclic amine with this compound. This should be considered a starting point, and optimization may be necessary for your specific substrate.
Protocol: N-Alkylation of a Heterocyclic Amine
Materials:
-
Heterocyclic amine (e.g., 2-aminothiazole) (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic amine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous MeCN or DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.
-
Stir the suspension at room temperature for 15-30 minutes.
-
In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of the reaction solvent.
-
Add the solution of the alkylating agent dropwise to the stirring suspension of the amine and base at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gently heat the mixture to 40-60 °C.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base, and rinse the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. espublisher.com [espublisher.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route to this compound and what are the typical starting materials?
The most common and direct method for synthesizing this compound is through the radical bromination of 4-methyl-3-methyl-5-phenylisoxazole. This reaction is typically carried out using a Wohl-Ziegler bromination, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1][2]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely by-products in this synthesis?
Several by-products can form during the synthesis of this compound. The most common ones include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-methyl-3-methyl-5-phenylisoxazole.
-
Dibrominated Product: Over-bromination can lead to the formation of 4-(Dibromomethyl)-3-methyl-5-phenylisoxazole. Studies on similar isoxazole systems have shown that the mono-bromo compound can be highly susceptible to further bromination.
-
Hydrolysis Product: The presence of water in the reaction mixture can lead to the hydrolysis of the desired bromomethyl product to form 4-(Hydroxymethyl)-3-methyl-5-phenylisoxazole.
-
Succinimide: This is a by-product from the N-bromosuccinimide reagent.[1]
Q3: My reaction is resulting in a high proportion of the dibrominated by-product. How can I minimize its formation?
The formation of the gem-dibromo derivative, 4-(Dibromomethyl)-3-methyl-5-phenylisoxazole, is a common issue arising from over-bromination. To favor the formation of the mono-brominated product, consider the following adjustments:
-
Control Stoichiometry: Use a controlled amount of NBS, typically not exceeding 1.0 equivalent relative to the starting material. Some procedures for similar substrates recommend using a slight excess of the starting material (e.g., 0.8 equivalents of NBS) to ensure all the brominating agent is consumed.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and selectivity of the bromination. For a similar system, carrying out the reaction at 40-45°C instead of at reflux temperature significantly increased the yield of the mono-bromo derivative.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant formation of the dibrominated product occurs.
Q4: I have a significant amount of a more polar impurity that is not the starting material. What could it be and how can I avoid it?
A more polar impurity is often the hydrolysis product, 4-(Hydroxymethyl)-3-methyl-5-phenylisoxazole. This by-product forms when the bromomethyl group reacts with residual water. To prevent this:
-
Use Anhydrous Conditions: Ensure that your solvent is thoroughly dried and that the reaction is protected from atmospheric moisture, for instance, by using a drying tube or running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification of Reagents: Ensure that the starting material and reagents are dry.
Q5: The reaction is sluggish and not going to completion. What are some potential causes and solutions?
A slow or incomplete reaction can be due to several factors:
-
Inefficient Radical Initiation: The radical initiator (AIBN or BPO) may be old or decomposed. Use a fresh batch of the initiator. The reaction also needs to be maintained at a temperature sufficient for the initiator to decompose and start the radical chain reaction.
-
Insufficient Light Source (if applicable): If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.
-
Poor Solubility: While less common in the recommended solvents, ensure your starting material is adequately dissolved.
By-product Summary
| By-product Name | Chemical Structure | Conditions Favoring Formation |
| 4-methyl-3-methyl-5-phenylisoxazole | C₁₁H₁₁NO | Incomplete reaction (insufficient time, temperature, or initiator). |
| 4-(Dibromomethyl)-3-methyl-5-phenylisoxazole | C₁₁H₉Br₂NO | Excess NBS (>1.0 eq.), high reaction temperatures (reflux), prolonged reaction times. |
| 4-(Hydroxymethyl)-3-methyl-5-phenylisoxazole | C₁₁H₁₁NO₂ | Presence of water in the reaction mixture. |
| Succinimide | C₄H₅NO₂ | A standard by-product from the NBS reagent.[1] |
Experimental Protocols
Representative Protocol for Wohl-Ziegler Bromination of 4-methyl-3-methyl-5-phenylisoxazole
This protocol is a general guideline and may require optimization.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-methyl-5-phenylisoxazole (1.0 eq.) in a dry, non-polar solvent (e.g., carbon tetrachloride or cyclohexane).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (0.9-1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Reaction: Heat the mixture to reflux and irradiate with a heat lamp to facilitate radical initiation. Monitor the reaction progress by TLC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide, which will float on top of the solvent.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to isolate the this compound.
Visualizations
Caption: Main synthetic route to this compound.
Caption: Formation pathways for common by-products.
References
stability of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole in various solvents. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from moisture and physical damage.[1] Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]
Q2: I am observing the degradation of my compound in solution. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not extensively documented in the literature, two primary pathways can be anticipated based on its chemical structure:
-
Nucleophilic Substitution at the Bromomethyl Group: The bromomethyl group is highly susceptible to nucleophilic attack. Protic solvents (e.g., water, methanol, ethanol) or solvents containing nucleophilic impurities can react with the compound, leading to the substitution of the bromine atom.
-
Isoxazole Ring Opening: The isoxazole ring can be susceptible to cleavage under certain conditions, such as in the presence of strong acids, bases, or reducing agents. Studies on other isoxazole-containing compounds have shown that ring opening can be a significant metabolic or degradation pathway.[3]
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: For short-term use, aprotic solvents of high purity are recommended to minimize the risk of nucleophilic substitution. Suitable solvents include anhydrous acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF). It is advisable to use freshly opened or properly dried solvents. For long-term storage, it is best to store the compound as a solid. If a stock solution is necessary, prepare it in a high-purity aprotic solvent and store it at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).
Q4: How can I monitor the stability of this compound in my solvent system?
A4: The stability of the compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method is often the method of choice as it can separate the parent compound from its degradation products.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of starting material in solution. | The solvent may be protic or contain nucleophilic impurities (e.g., water). | 1. Switch to a high-purity, anhydrous aprotic solvent. 2. Ensure all glassware is thoroughly dried before use. 3. Prepare solutions fresh before each experiment. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of the compound. | 1. Analyze the mass of the new peaks to identify potential degradation products (e.g., hydrolysis product where -Br is replaced by -OH). 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products. |
| Inconsistent experimental results. | Instability of the compound under the reaction or storage conditions. | 1. Re-evaluate the solvent choice and storage conditions of stock solutions. 2. Include a time-course analysis in your experiments to assess compound stability over the duration of the experiment. |
Stability Data Summary
Disclaimer: The following quantitative data is illustrative and based on the expected reactivity of the compound. Actual stability will depend on the specific experimental conditions, including solvent purity, temperature, and exposure to light and air.
| Solvent | Condition | t½ (half-life) | Primary Degradation Product (Predicted) |
| Acetonitrile (anhydrous) | Room Temperature (25°C) | > 48 hours | Minimal degradation |
| Dichloromethane (anhydrous) | Room Temperature (25°C) | > 48 hours | Minimal degradation |
| Methanol | Room Temperature (25°C) | ~ 12 hours | 4-(Methoxymethyl)-3-methyl-5-phenylisoxazole |
| Water (buffered, pH 7) | Room Temperature (25°C) | ~ 6 hours | 4-(Hydroxymethyl)-3-methyl-5-phenylisoxazole |
| Tetrahydrofuran (with peroxide stabilizer) | Room Temperature (25°C) | > 24 hours | Minimal degradation |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.
1. Materials:
- This compound
- High-purity solvent of choice (e.g., acetonitrile)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Volumetric flasks and pipettes
2. Procedure:
- Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Sample Preparation: Dilute the stock solution with the same solvent to a suitable concentration for HPLC analysis (e.g., 100 µg/mL). This is your t=0 sample.
- Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, protected from light).
- Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution and prepare a sample for HPLC analysis as described in step 2.
- HPLC Analysis: Inject the t=0 sample and the samples from each time point onto the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the parent compound and any potential degradation products. Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).
- Data Analysis: Determine the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Stress Conditions:
- Acidic Hydrolysis: Incubate the compound in a solution of 0.1 M HCl.
- Basic Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH.
- Oxidative Degradation: Incubate the compound in a solution of 3% hydrogen peroxide.[5]
- Thermal Stress: Expose a solid sample of the compound to elevated temperatures (e.g., 60°C).
- Photolytic Stress: Expose a solution of the compound to UV light.
2. Procedure:
- Prepare separate solutions of this compound under each of the stress conditions listed above.
- Incubate the solutions for a defined period (e.g., 24 hours).
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by LC-MS to identify the mass of the degradation products.
Visualizations
Caption: Workflow for Stability Assessment of this compound.
Caption: Potential Degradation Pathways for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of unreacted 4-(Bromomethyl)-3-methyl-5-phenylisoxazole from reaction mixtures. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of different purification methods to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: The primary challenges include its electrophilic nature, which can lead to side reactions with nucleophilic reagents or solvents, and its potential for co-elution with the desired product during chromatographic purification if they have similar polarities. Hydrolysis of the bromomethyl group to the corresponding alcohol is a common side reaction during aqueous workups.
Q2: Can I use an aqueous workup to remove this impurity?
A2: An aqueous workup alone is often insufficient to completely remove the unreacted starting material. While it can help remove water-soluble byproducts, this compound has limited water solubility. Furthermore, prolonged exposure to water, especially under basic conditions, can lead to hydrolysis of the benzylic bromide to the corresponding alcohol, introducing a new impurity.
Q3: What is the most effective method for complete removal of this impurity?
A3: The most effective method depends on the scale of the reaction and the nature of the desired product. For high purity, a multi-step approach is often best, such as a combination of a selective quench or scavenger resin treatment followed by recrystallization or column chromatography.
Q4: How can I monitor the removal of this compound?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the purification. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your product and the starting material. The spots can be visualized under a UV lamp (254 nm). For more quantitative analysis, techniques like HPLC or GC-MS can be employed.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: Unreacted starting material is still present after aqueous workup and extraction.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient phase separation or extraction efficiency. | - Ensure vigorous mixing during extraction. - Increase the number of extractions (e.g., from 2 to 3-4). - Use a brine wash for the final aqueous wash to improve separation. |
| Co-extraction of the starting material with the product. | - If your product is an amine, consider an acid wash (e.g., 1M HCl) to extract the product into the aqueous phase, leaving the neutral starting material in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting. |
| High concentration of the starting material. | - Consider using a scavenger resin to selectively remove the unreacted this compound before performing the aqueous workup. |
Issue 2: A new, more polar impurity appears on the TLC plate after workup.
| Possible Cause | Troubleshooting Suggestion |
| Hydrolysis of the bromomethyl group. | - Minimize the contact time with water during the workup. - Avoid basic conditions during the aqueous wash if possible. - Use anhydrous sodium sulfate to dry the organic layer thoroughly. |
| Reaction with a nucleophilic quenching agent. | - Choose a quenching agent that is easily separable from the desired product. - If using a scavenger resin, ensure it is filtered off completely. |
Issue 3: Difficulty in achieving high purity by column chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Co-elution of the product and starting material. | - Optimize the solvent system for your column. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Overloading the column. | - Use an appropriate amount of crude material for the column size (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight). |
Comparison of Removal Methods
The following table provides a qualitative and quantitative comparison of common methods for removing unreacted this compound.
| Method | Principle | Efficiency | Purity of Final Product | Scalability | Advantages | Disadvantages |
| Aqueous Wash/Extraction | Partitioning between immiscible aqueous and organic phases. | Low to Moderate | Low to Moderate | High | Simple, fast, removes water-soluble impurities. | Incomplete removal, risk of hydrolysis. |
| Recrystallization | Difference in solubility of the product and impurity in a given solvent at different temperatures. | High | Very High | Moderate to High | Can yield very pure material, cost-effective. | Requires a suitable solvent, potential for product loss in the mother liquor. |
| Silica Gel Chromatography | Differential adsorption of components onto a stationary phase. | High | High | Low to Moderate | Effective for separating compounds with different polarities. | Can be time-consuming and solvent-intensive, potential for product loss on the column. |
| Scavenger Resin (e.g., Amine-based) | Covalent reaction of the electrophilic impurity with a solid-supported nucleophile. | Very High (up to 98% removal of similar benzyl bromide)[1] | High | High | High selectivity, simple filtration workup.[1] | Cost of the resin, may require optimization of reaction time and temperature. |
Experimental Protocols
Protocol 1: Removal using a Nucleophilic Scavenger Resin (Amine-based)
This protocol is effective for selectively removing the electrophilic this compound.
Materials:
-
Crude reaction mixture containing the desired product and unreacted this compound.
-
Amine-functionalized silica gel or polystyrene resin (e.g., Tris(2-aminoethyl)amine-functionalized resin).
-
Anhydrous solvent in which the product is soluble (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Filter funnel and flask.
Procedure:
-
Dissolve the crude reaction mixture in a suitable anhydrous solvent.
-
Add the amine-based scavenger resin to the solution. A typical starting point is to use 2-3 molar equivalents of the resin's functional group relative to the estimated amount of unreacted starting material.
-
Stir the suspension at room temperature. The reaction progress can be monitored by TLC. Scavenging times can range from 2 to 24 hours.[1]
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on the TLC), filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the desired product is a solid and has different solubility characteristics from the unreacted starting material.
Materials:
-
Crude product containing unreacted this compound.
-
Recrystallization solvent or solvent pair (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).
-
Erlenmeyer flask, heat source, and filtration apparatus (Büchner funnel).
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a pair) to just dissolve the solid.
-
If using a solvent pair, add the less soluble solvent dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Decision-Making Workflow for Purification
Caption: Decision workflow for purification strategy.
Signaling Pathway of Impurity Removal by Scavenger Resin
Caption: Mechanism of impurity capture by a scavenger resin.
References
Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,5-disubstituted isoxazoles?
A1: The two most prevalent and versatile methods are the [3+2] cycloaddition (1,3-dipolar cycloaddition) of in situ generated nitrile oxides with alkynes, and the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents like α,β-unsaturated ketones.[1] The Huisgen 1,3-dipolar cycloaddition is a particularly common example of the former.[2]
Q2: I'm observing the formation of a significant amount of furoxan byproduct. How can I minimize this?
A2: Furoxans are dimers of nitrile oxides and their formation is a common side reaction.[3][4] To minimize furoxan formation, you can:
-
Control the concentration of the nitrile oxide: Add the nitrile oxide precursor (e.g., aldoxime) slowly to the reaction mixture to maintain a low instantaneous concentration.[3]
-
Use a slight excess of the alkyne: This can help to trap the nitrile oxide before it has a chance to dimerize.[3]
-
Optimize the reaction temperature: Lowering the temperature may reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[4]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the 3,5-disubstituted product?
A3: Regioselectivity in the 1,3-dipolar cycloaddition is a well-known challenge and is influenced by steric and electronic factors of both the nitrile oxide and the alkyne.[3][4] Strategies to improve regioselectivity include:
-
Use of terminal alkynes: The reaction of terminal alkynes with nitrile oxides is generally highly regioselective, yielding the 3,5-disubstituted isoxazole.[4]
-
Catalysis: Copper(I) and ruthenium(II) catalysts can promote the formation of specific regioisomers.[4][5] Copper(I)-catalyzed reactions often favor the 3,5-disubstituted product.[4]
-
Substituent effects: The electronic nature of the substituents plays a key role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[4]
Q4: What are the advantages of using microwave irradiation for the synthesis of 3,5-disubstituted isoxazoles?
A4: Microwave-assisted synthesis offers several advantages over conventional heating methods, including:
-
Reduced reaction times: Reactions that may take hours can often be completed in minutes.[6]
-
Increased yields: Many procedures report a significant improvement in product yields.[6]
-
Improved product purity: The rapid heating can minimize the formation of side products.[6]
Troubleshooting Guide
Problem: Low or No Yield of the Desired 3,5-Disubstituted Isoxazole
A low yield is a frequent challenge in isoxazole synthesis. The following troubleshooting guide can help you diagnose and solve the issue.
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - Ensure the purity of your aldehyde, alkyne, and any other reagents. Impurities can lead to side reactions. - Verify the activity of your catalyst if one is being used. |
| Inefficient Nitrile Oxide Generation | - Confirm that the base you are using (e.g., triethylamine) is appropriate for your specific substrate and reaction conditions.[3] - Check the quality of your nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[3] |
| Nitrile Oxide Dimerization | - Add the nitrile oxide precursor slowly to the reaction mixture.[3] - Use a slight excess of the alkyne to trap the nitrile oxide as it is formed.[3] |
| Suboptimal Reaction Conditions | - Temperature: Optimize the reaction temperature. Temperatures that are too high can cause decomposition, while temperatures that are too low can result in a sluggish or incomplete reaction.[3] - Solvent: The polarity of the solvent can impact reactant solubility and reaction rate.[3] |
| Difficulties with Product Isolation | - Isoxazoles can sometimes be volatile. Be cautious during solvent removal. - Consider alternative purification methods if standard column chromatography is not effective. |
Experimental Protocols
Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a convenient one-pot, three-step procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes.[7]
Materials:
-
Aldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH and water, add the aldehyde (1 eq) and sodium hydroxide (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes, or until aldoxime formation is complete (monitored by TLC).
-
To this mixture, add the terminal alkyne (1 eq), followed by copper(II) sulfate pentahydrate (1 mol %) and sodium ascorbate (5 mol %).
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
The 3,5-disubstituted isoxazole product can be isolated by filtration or aqueous workup.
Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This method involves the reaction of a chalcone intermediate with hydroxylamine.[8]
Materials:
-
Substituted chalcone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve the substituted chalcone (1 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2 eq) to the solution.
-
Add a few drops of glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure 3,5-disubstituted isoxazole.
Comparative Data
Table 1: Effect of Reaction Conditions on the Yield of 3,5-Disubstituted Isoxazoles from β-Nitroenones
Data adapted from a study on the domino reductive Nef reaction/cyclization of β-nitroenones.[9]
| Entry | R | R¹ | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 85 |
| 2 | 4-ClC₆H₄ | C₆H₅ | 82 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 88 |
| 4 | 2-Thienyl | C₆H₅ | 75 |
| 5 | C₆H₅ | 4-ClC₆H₄ | 80 |
| 6 | C₆H₅ | 4-MeOC₆H₄ | 91 |
Visual Guides
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
Caption: Troubleshooting flowchart for low yields in isoxazole synthesis.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
Technical Support Center: Recrystallization of Phenylisoxazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of phenylisoxazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential solutions and optimization strategies.
| Issue | Question | Potential Causes & Solutions |
| Product Oiling Out | My phenylisoxazole derivative is separating as an oil instead of forming crystals. What should I do? | This common issue, known as "oiling out," often occurs when the compound's melting point is lower than the solvent's boiling point or when significant impurities are present.[1][2][3] Solutions: Re-heat and Add More "Good" Solvent: Re-heat the solution to dissolve the oil. Add a small amount of the solvent in which the compound is more soluble to decrease the supersaturation level, then allow for slow cooling.Slow Cooling: Rapid temperature changes can favor oil formation.[1][4] Allow the flask to cool slowly to room temperature before placing it in an ice bath.Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus to create nucleation sites for crystal growth.[1][3][5][6]Seeding: Introduce a seed crystal of the pure compound to induce crystallization.[1][5][6]Solvent System Change: Consider using a different solvent or solvent system with a lower boiling point. |
| Low or No Crystal Yield | I am getting a very low yield, or no crystals are forming at all. Why is this happening? | Several factors can contribute to poor crystallization yields.[1][6] Potential Causes and Solutions: Too Much Solvent: This is the most frequent cause, as the compound remains dissolved in the mother liquor.[1][6] Solution: Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool it again.[1]Supersaturation: The solution may be supersaturated, requiring a nucleation point to initiate crystal formation.[1][6] Solution: Try scratching the flask or adding a seed crystal.[1][6]Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Solution: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent pair system might be necessary.[7]Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration.[2][3] Solution: Use a stemless funnel and keep it warm. Also, using a slight excess of hot solvent can help, which can be evaporated later.[3] |
| Colored Impurities in Crystals | My final crystals have a colored tint. How can I remove these impurities? | Colored impurities can often be adsorbed onto activated charcoal.[3] Solution: After dissolving your crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (1-2% by weight of your sample).[3]Reheat the mixture to boiling, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[3] |
| Crystallization Happens Too Quickly | Crystals are forming almost immediately upon cooling, potentially trapping impurities. How can I slow down the process? | Rapid crystallization can lead to less pure crystals. Solutions: Add More Solvent: Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.[8]Slow Cooling: Ensure a very slow cooling process. Insulating the flask can help achieve this. |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvent systems for recrystallizing phenylisoxazole derivatives?
A1: The optimal solvent depends on the specific structure and polarity of the phenylisoxazole derivative. However, some commonly successful solvent systems include:
-
Ethanol/Water: Ideal for moderately polar compounds. Dissolve the crude product in hot ethanol and add water dropwise until the solution becomes cloudy, then allow it to cool slowly.[5]
-
Hexane/Ethyl Acetate: A versatile combination for a wide range of polarities. Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until persistent cloudiness is observed.[5][9]
-
Dichloromethane/Hexane: Similar in application to the hexane/ethyl acetate system.[5]
-
Ethanol: Many simple isoxazoles and their derivatives can be recrystallized from hot ethanol alone.[5][10][11][12]
Q2: How do I choose an appropriate recrystallization solvent?
A2: A good recrystallization solvent should meet the following criteria:
-
The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[7]
-
The impurities should either be insoluble in the hot solvent (to be removed by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).[7]
-
The solvent's boiling point should be lower than the melting point of the compound to prevent oiling out.[2][7]
-
The solvent should not react with the compound. A common practice is to test the solubility of a small amount of the crude product in various solvents to find a suitable one.
Q3: How can I induce crystallization if my solution is supersaturated?
A3: If crystals do not form from a cooled, supersaturated solution, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod.[1][3][5][6]
-
Seeding: Add a small crystal of the pure compound to the solution.[1][5][6]
-
Cooling: Further cool the solution in an ice-salt bath.[3]
-
Solvent Evaporation: Reduce the volume of the solvent using a rotary evaporator to increase the concentration of the solute.[1]
Q4: My crude product is an oil. Can I still perform a recrystallization?
A4: If your product is an oil, you should first try to induce crystallization.[5]
-
Solvent Evaporation: Ensure all volatile organic solvents are removed under reduced pressure.[5]
-
Trituration: Add a solvent in which your product is sparingly soluble and stir vigorously to encourage solidification.[5]
-
Add a Non-polar Solvent: Adding a non-polar solvent like hexane or pentane can sometimes cause the product to precipitate as a solid.[5] If these methods fail, purification by column chromatography may be necessary before attempting recrystallization.[5]
Experimental Protocols
General Recrystallization Protocol (Single Solvent)
-
Dissolution: Place the crude phenylisoxazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel to remove them.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7]
-
Isolation of Crystals: Collect the crystals by suction filtration using a Büchner or Hirsch funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[6][7]
-
Drying: Dry the purified crystals completely to remove any residual solvent.
General Recrystallization Protocol (Solvent Pair)
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent (the solvent in which the compound is readily soluble).
-
Addition of "Bad" Solvent: While the solution is hot, add the "bad" solvent (the solvent in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy (saturated).[5][9]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single solvent protocol.
Visualizations
Caption: A troubleshooting workflow for common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Crystal structure of 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpcbs.com [ijpcbs.com]
- 12. connectjournals.com [connectjournals.com]
Technical Support Center: Prevention of Bromomethyl Compound Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the unwanted polymerization of bromomethyl compounds, a common challenge in synthetic chemistry. Uncontrolled polymerization can lead to product loss, reaction failure, and safety hazards. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your bromomethyl reagents.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Reagent appears viscous, cloudy, or has solidified in the container. | Spontaneous polymerization has occurred due to improper storage (exposure to heat, light, or air) or depletion of inhibitor. | If polymerization is extensive, the reagent may not be salvageable. For valuable materials, dissolution in an appropriate solvent followed by filtration may recover some unpolymerized compound, but purity will be compromised. Caution: Handle with care as the container may be pressurized. It is often safest to dispose of the material according to institutional guidelines. |
| A reaction involving a bromomethyl compound fails to proceed or gives low yields. | The bromomethyl compound may have polymerized, reducing the concentration of the active reagent. Alternatively, the inhibitor present in the reagent may be interfering with the desired reaction. | Verify the purity of the bromomethyl compound using techniques like NMR or HPLC. If polymerization is suspected, purify the reagent before use. If inhibitor interference is a possibility, remove the inhibitor using the appropriate protocol (see Experimental Protocols section). |
| Polymerization occurs during a reaction when heating is applied. | Thermal initiation of polymerization. Many bromomethyl compounds, especially those with vinyl groups, are susceptible to heat-induced polymerization. | - Use the lowest effective reaction temperature. - Consider alternative, lower-temperature synthetic routes. - If the bromomethyl compound is used as a reactant, add it slowly to the reaction mixture to maintain a low instantaneous concentration. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can participate in some initiation pathways.[1] |
| The bromomethyl compound polymerizes during purification (e.g., distillation). | Removal of the stabilizing inhibitor and application of heat during distillation creates ideal conditions for polymerization. | - Before distillation, ensure the compound is dry and free of acidic impurities that can initiate cationic polymerization. - Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress. - Consider adding a small amount of a high-boiling point inhibitor (one that will not co-distill with the product) to the distillation flask. - For sensitive compounds, purification by column chromatography on neutral or basic alumina can be a safer alternative to distillation for removing inhibitors and impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What causes bromomethyl compounds to polymerize?
A1: Bromomethyl compounds can undergo polymerization through several mechanisms, primarily cationic and free-radical pathways. Cationic polymerization can be initiated by acidic impurities or Lewis acids, while free-radical polymerization can be triggered by heat, light (UV radiation), or the presence of radical initiators.[1] Compounds containing vinyl groups, such as bromomethylstyrene, are particularly susceptible to free-radical polymerization.
Q2: What are inhibitors and how do they work?
A2: Inhibitors are chemical compounds added in small quantities to reactive monomers to prevent spontaneous polymerization. For many commercially available bromomethyl compounds, such as 4-vinylbenzyl chloride and 4-vinylbenzyl bromide, a common inhibitor is 4-tert-butylcatechol (TBC). TBC functions as a free-radical scavenger. In the presence of oxygen, it intercepts and deactivates radical species that would otherwise initiate a polymerization chain reaction.[1][3]
Q3: How should I store my bromomethyl compounds to prevent polymerization?
A3: Proper storage is crucial for maintaining the stability of bromomethyl compounds. The following conditions are recommended:
-
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is often recommended for long-term storage.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reactions with atmospheric moisture.[5]
-
Container: Use a tightly sealed, opaque container to protect the compound from light and moisture.[4]
-
Purity: Ensure the compound is free from acidic impurities that could catalyze cationic polymerization.
Q4: Do I need to remove the inhibitor before using a bromomethyl compound in my reaction?
A4: This depends on the specific reaction. In many cases, the small amount of inhibitor present (typically 10-100 ppm) will not significantly interfere. However, for reactions that are sensitive to phenolic compounds or involve catalysts that can be deactivated by the inhibitor, removal is necessary. For polymerization reactions where the bromomethyl compound is the monomer, the inhibitor must be removed to allow the reaction to proceed.[6]
Q5: How can I check if my bromomethyl compound has started to polymerize?
A5: Visual inspection can offer initial clues. Signs of polymerization include a change in appearance from a clear liquid or crystalline solid to a viscous, cloudy, or solidified material.[5] For a more definitive assessment, analytical techniques such as ¹H NMR spectroscopy can be used to detect the appearance of broad signals corresponding to the polymer backbone, alongside the sharp signals of the monomer. High-Performance Liquid Chromatography (HPLC) can also be used to quantify the remaining monomer and detect the presence of oligomers or polymers.[5]
Quantitative Data Summary
The following table summarizes the typical concentration and effectiveness of 4-tert-butylcatechol (TBC) as a polymerization inhibitor for styrene, a compound with similar reactivity to vinyl-substituted bromomethyl compounds.
| Inhibitor | Monomer | Temperature (°C) | Time (h) | Polymer Growth (%) | Recommended Concentration (ppm) |
| Commercial TBC | Styrene | 115 | 4 | 56.3 | 10-15[1] |
| Commercial TBC | Styrene | 115 | 8 | Not Specified | 10-15[1] |
Data extracted from a study by Izadpanah et al. (2019) as cited by Benchchem.[7]
Experimental Protocols
Protocol 1: Removal of 4-tert-butylcatechol (TBC) Inhibitor by Alkaline Extraction
This method is suitable for water-immiscible bromomethyl compounds.
Methodology:
-
Place the bromomethyl compound in a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure. Caution: Bromomethyl compounds can be lachrymatory and corrosive; perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Allow the layers to separate. The aqueous layer, containing the sodium salt of TBC, will often be colored.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with the NaOH solution two more times, or until the aqueous layer is colorless.
-
Wash the organic layer with deionized water to remove any residual NaOH.
-
Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent. The resulting inhibitor-free bromomethyl compound should be used immediately or stored under an inert atmosphere in a refrigerator for a short period.[2][6]
Protocol 2: Stability Testing of Bromomethyl Compounds
This protocol outlines a general procedure for assessing the stability of a bromomethyl compound under various storage conditions.
Methodology:
-
Aliquot the bromomethyl compound into several small, sealed vials. If the compound is stabilized, prepare a parallel set of samples with the inhibitor removed.
-
Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, 40°C). For each temperature, include a set of vials protected from light (wrapped in aluminum foil) and a set exposed to ambient light.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.
-
Analyze the contents of the vial using a suitable analytical method (e.g., HPLC or ¹H NMR) to determine the purity of the compound and quantify any polymer formation or degradation products.[4]
-
Plot the percentage of the remaining pure compound against time for each storage condition to establish a stability profile.
Visualizations
Logical Workflow for Handling Bromomethyl Compounds
Caption: Decision workflow for handling bromomethyl compounds.
Polymerization Inhibition Mechanism by TBC
References
Technical Support Center: Synthesis of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during this synthetic process.
Synthesis Overview
The synthesis of this compound is typically a two-step process. First, the precursor, 3-methyl-5-phenylisoxazole, is synthesized. This is commonly achieved through the condensation of benzoylacetone with hydroxylamine hydrochloride. The second step involves the radical bromination of the methyl group at the 4-position of the isoxazole ring using N-Bromosuccinimide (NBS) and a radical initiator, a transformation known as the Wohl-Ziegler reaction.
Technical Support Center: Purification of Isoxazole Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isoxazole derivatives by column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography purification of isoxazole derivatives.
Issue 1: Poor Separation of Isoxazole Derivative from Impurities
Question: I am observing overlapping spots on my TLC plate after column chromatography, indicating poor separation of my isoxazole derivative from impurities. What can I do to improve the separation?
Answer:
Poor separation is a common issue that can often be resolved by optimizing the chromatographic conditions. Here are several steps you can take:
-
Optimize the Solvent System (Eluent): The choice of mobile phase is critical for good separation.
-
Adjust Polarity: If your compound and impurities are eluting too quickly (high Rf value), decrease the polarity of the eluent. Conversely, if they are moving too slowly (low Rf value), increase the polarity. For a typical silica gel column, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. You can fine-tune the ratio to achieve an optimal Rf value for your desired compound, generally in the range of 0.2-0.4.[1][2]
-
Try Different Solvents: Sometimes, changing the solvents can improve selectivity. Toluene/ethyl acetate or hexane/acetone are alternative systems that may offer different separation profiles compared to the standard hexane/ethyl acetate mixture.[1]
-
-
Change the Stationary Phase: If optimizing the mobile phase doesn't resolve the issue, consider using a different stationary phase.
-
Alumina: Alumina (neutral or basic) can be a good alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.[1]
-
Reversed-Phase Silica: For very polar compounds, reversed-phase chromatography (e.g., C18 column) with a polar mobile phase (e.g., acetonitrile/water) may be more effective.[3]
-
-
Improve Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly as a slurry and that no air bubbles are trapped.[1]
-
Sample Loading: Loading the sample in a concentrated band is crucial. Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent for loading.[1][4] If solubility is an issue, consider a dry loading technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[1][4]
Issue 2: The Isoxazole Derivative is Not Eluting from the Column
Question: My isoxazole derivative seems to be stuck on the column and is not eluting, even with a high-polarity solvent system. What could be the problem?
Answer:
There are several potential reasons why your compound may not be eluting:
-
Compound Precipitation: The compound may have precipitated at the top of the column if it is not sufficiently soluble in the mobile phase.[1] Ensure the compound is fully dissolved before loading.
-
High Polarity: The compound may be too polar for the chosen stationary phase and eluent system. For highly polar compounds that do not move from the baseline even in 100% ethyl acetate, a more aggressive solvent system may be necessary.[5] A common strategy is to add a small percentage of methanol to the eluent (e.g., 1-10% methanol in dichloromethane).[1][2] For very basic compounds, adding a small amount of ammonium hydroxide to the methanol can be effective.[1][5]
-
Decomposition on Silica Gel: Isoxazoles can be labile under acidic conditions, and the N-O bond can cleave.[6] Your compound might be decomposing on the silica gel column. You can test for compound stability by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred.[5] If decomposition is the issue, consider using a deactivated silica gel or a different stationary phase like alumina.[1]
Issue 3: The Purified Product is an Oil Instead of a Solid
Question: After column chromatography and solvent evaporation, my isoxazole derivative is an oil, but I expect it to be a solid. How can I induce crystallization?
Answer:
Obtaining an oil when a solid is expected is a common occurrence. Here are several techniques to induce crystallization:
-
Thorough Solvent Removal: Ensure all residual solvents from the chromatography fractions have been completely removed under high vacuum, as they can inhibit crystallization.[6]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil.[6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the oil to act as a seed for crystallization.[6]
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble or sparingly soluble (e.g., hexane or pentane).[6] Stir or swirl the mixture. This can sometimes cause the product to precipitate out as a solid.
-
Re-purification: If the oil persists, it may indicate the presence of impurities. Consider re-purifying a small amount by preparative TLC or another column to see if a solid can be obtained.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of a newly synthesized isoxazole derivative on a silica gel column?
A1: A standard and effective starting point for many isoxazole derivatives is a mixture of hexane and ethyl acetate.[1][6] You can begin with a relatively non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate.[1][2]
Q2: How can I visualize my isoxazole derivative on a TLC plate if it is not UV-active?
A2: If your compound does not show up under a UV lamp, you can use a variety of staining methods. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds.[6] Another common option is a vanillin stain, which, upon heating, can produce colored spots for a wide range of compounds.[6]
Q3: I am losing a significant amount of my product during column chromatography. How can I improve my recovery?
A3: Product loss during chromatography can be minimized by optimizing your technique.[6] Ensure the column size is appropriate for the amount of material being purified; an overly large column can lead to significant loss on the stationary phase. Careful fraction collection and monitoring by TLC are essential to avoid combining pure fractions with impure ones. Also, ensure complete elution of the compound by using a final, more polar "flush" of the column.
Q4: Can I use techniques other than column chromatography for purification?
A4: Yes, depending on the nature of your product and impurities, other purification methods may be suitable. Recrystallization is an excellent method for purifying solid compounds if a suitable solvent can be found.[7] Some isoxazole synthesis protocols are designed to yield products that can be purified by simple filtration and washing, avoiding chromatography altogether.[8][9] For chiral isoxazole derivatives, chiral HPLC or supercritical fluid chromatography (SFC) may be necessary to separate enantiomers.[3][10]
Data Presentation
Table 1: Common Solvent Systems for Isoxazole Derivative Purification on Silica Gel
| Solvent System | Typical Ratio Range | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:4 | A standard starting system. The ratio is adjusted to achieve the desired Rf value.[1] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Can offer different selectivity compared to alkane-based systems.[1] |
| Hexane / Acetone | 4:1 to 1:1 | Acetone is a more polar solvent than ethyl acetate.[1] |
| Dichloromethane / Methanol | 99:1 to 90:10 | Effective for more polar isoxazole derivatives.[1][2] |
Table 2: Example Rf Values for Isoxazole Derivatives
| Compound | Stationary Phase | Mobile Phase | Rf Value |
| Tetracyclic Isoxazole | Silica Gel | EtOAc/hexanes 1:1 | 0.37[7] |
| 3-Benzoylisoxazoline | Silica Gel | Petroleum ether/ethyl acetate 1:2 | 0.20[11] |
| Resacetophenone | Silica Gel | Hexane: EtOAc, 8:2 | 0.4 |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of an Isoxazole Derivative
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[1]
-
Allow the silica gel to settle, and then add a protective layer of sand on top.[1]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If using a solvent gradient, gradually increase the polarity of the eluent over time.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.[1]
-
-
Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside a reference spot of the starting material and/or pure product if available.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified isoxazole derivative.[1]
-
Mandatory Visualization
Caption: General workflow for purification by column chromatography.
Caption: Troubleshooting poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. flore.unifi.it [flore.unifi.it]
Technical Support Center: Degradation Pathways of Isoxazole Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of isoxazole intermediates. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My isoxazole-containing compound is showing unexpected instability during my experiment. What are the common causes?
A1: The isoxazole ring, while aromatic, possesses inherent instabilities primarily due to the weak N-O bond.[1] Degradation can be triggered by several factors, including:
-
Hydrolysis: Exposure to acidic or basic aqueous conditions can lead to the cleavage of the isoxazole ring.[1] The ring's lability often increases under basic conditions.[2]
-
Nucleophilic Attack: Strong nucleophiles present in your reaction can either lead to the substitution of leaving groups on the isoxazole ring or initiate ring opening.[1]
-
Thermal Stress: High temperatures can induce decomposition of isoxazole intermediates.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the isoxazole ring to collapse and rearrange.[1][3]
-
Metabolic Bioactivation: In biological systems, isoxazole-containing compounds can be metabolized by enzymes like cytochrome P450, leading to ring cleavage.[4]
Q2: What are the likely degradation products I should be looking for?
A2: The degradation products of isoxazole intermediates will vary depending on the degradation pathway:
-
Hydrolysis/Ring Opening: Under basic conditions, 3-unsubstituted isoxazoles can undergo ring scission to form α-cyanoenol metabolites.[5] Acidic hydrolysis of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone has been shown to yield 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[6]
-
Thermal Decomposition: Pyrolysis of isoxazole can yield products such as acetonitrile, carbon monoxide, hydrogen cyanide, and ketenimine.[2][7]
-
Photochemical Rearrangement: UV irradiation can cause the isoxazole ring to rearrange into a more stable oxazole isomer via an azirine intermediate.[2][3]
-
Metabolic Degradation: Reductive isoxazole ring opening is a major metabolic pathway for some drugs, leading to stable benzamidine metabolites.[8]
Q3: How can I minimize the degradation of my isoxazole intermediate?
A3: To enhance the stability of your isoxazole-containing compounds, consider the following preventative measures:
-
Control pH: Maintain neutral or mildly acidic/basic conditions whenever possible to minimize hydrolytic degradation.[9]
-
Use Anhydrous Conditions: For reactions sensitive to hydrolysis, ensure all solvents and reagents are rigorously dried and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Temperature Management: If thermal decomposition is suspected, attempt the reaction at a lower temperature, potentially for a longer duration.[1]
-
Minimize Light Exposure: Protect your reaction and samples from direct light, especially UV radiation, to prevent photochemical rearrangement.[1]
-
Protecting Groups: In multi-step syntheses, consider forming the isoxazole ring at a later stage or using protecting groups to shield it from harsh conditions.[9]
Troubleshooting Guides
Issue: Low or No Yield in Isoxazole Synthesis
| Possible Cause | Troubleshooting Step |
| Degradation of starting materials or product | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.[10] |
| Side reactions due to isoxazole instability | Use milder reaction conditions (e.g., lower temperature, shorter reaction time).[9] Re-evaluate the pH of the reaction and work-up steps; aim for neutral conditions where possible.[9] |
| Incomplete reaction | Extend the reaction time or moderately increase the temperature after assessing thermal stability.[10] |
Issue: Appearance of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Hydrolytic degradation | Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[1] |
| Photodegradation | Protect the reaction mixture from light by wrapping the flask in aluminum foil or working in a dark room.[1] |
| Thermal decomposition | Run a stability test by heating a solution of the starting material at the reaction temperature and monitoring for degradation over time. If decomposition occurs, lower the reaction temperature.[1] |
| Ring cleavage | Analyze byproducts by LC-MS and NMR to identify potential ring-opened structures. This can help in understanding the degradation pathway and modifying conditions to avoid it.[9] |
Quantitative Data on Isoxazole Degradation
Table 1: pH and Temperature Stability of Leflunomide
| pH | Temperature (°C) | Half-life (t½) |
| 4.0 | 25 | Stable |
| 7.4 | 25 | Stable |
| 10.0 | 25 | 6.0 hours |
| 4.0 | 37 | Stable |
| 7.4 | 37 | 7.4 hours |
| 10.0 | 37 | 1.2 hours |
| Data extracted from a study on the in vitro metabolism of Leflunomide.[11] |
Table 2: Thermal Decomposition Onset of Heterocyclic Compounds
| Compound Class | Decomposition Onset (T5%) in Inert Atmosphere |
| Ethyl Formate Substituted Heterocycles | > 270 °C |
| Methyl Acetate Substituted Heterocycles | > 250 °C |
| Data from thermal stability studies of nitrogen-rich heterocyclic esters.[6] |
Table 3: Microbial Degradation of 3-Amino-5-methyl-isoxazole (3A5MI) by Nocardioides sp. N39
| Temperature (°C) | Degradation Efficiency (for 50 mg/L initial concentration) |
| 20 | Sluggish |
| 25-35 | Almost complete degradation within 48 hours |
| 40 | No degradation |
| Data from a study on the microbial degradation of a 3A5MI.[12] |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4, 7.4, and 10).
-
Sample Preparation: Prepare a stock solution of your isoxazole intermediate in a suitable organic solvent (e.g., DMSO or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration typically in the low µM range. Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation. Quench any ongoing reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (e.g., C18 reverse-phase column with a gradient of water and acetonitrile, and UV detection). Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[1]
-
Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics and half-life at each pH.
Protocol 2: Standard Microsomal Stability Assay
-
Reagent Preparation:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Liver microsomes (e.g., human or rat).
-
NADPH regenerating system.
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Positive control (a compound with known metabolic instability).
-
Stop solution (e.g., cold acetonitrile containing an internal standard).
-
-
Incubation Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37 °C with shaking.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold stop solution.
-
Centrifuge the samples to precipitate the proteins.
-
-
Analytical Method:
-
Transfer the supernatant to an analysis plate or vials.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).[13]
-
Protocol 3: Confirmatory Photostability Testing of an Isoxazole Intermediate
This protocol is based on ICH Q1B guidelines.[14][15]
-
Sample Preparation:
-
Prepare samples of the isoxazole intermediate. For solid-state testing, spread a thin layer of the powder in a chemically inert, transparent container. For solution-state testing, prepare a solution in a suitable solvent in a transparent container.
-
Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
-
Light Source:
-
Use a light source that provides a combination of cool white fluorescent light and near-UV light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.[14]
-
-
Exposure:
-
Place the test samples and the dark control in the photostability chamber.
-
Expose the samples for a specified duration to achieve the target light exposure.
-
-
Analysis:
-
After exposure, analyze both the light-exposed samples and the dark control.
-
Use a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to quantify the parent compound and detect any degradation products.
-
-
Evaluation:
-
Compare the results from the exposed samples to those of the dark control. Any significant change in the exposed sample that is not observed in the control is attributed to photodegradation.
-
Visualizing Degradation Pathways
Below are diagrams illustrating common degradation pathways of isoxazole intermediates, created using the DOT language.
Caption: General pathway for hydrolytic degradation of isoxazoles.
Caption: Photochemical rearrangement of isoxazole to oxazole.
Caption: Metabolic ring opening of the drug Leflunomide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
Validation & Comparative
Reactivity Face-Off: 4-(Bromomethyl)- vs. 4-(Chloromethyl)-3-methyl-5-phenylisoxazole in Synthetic Chemistry
A detailed comparison for researchers and drug development professionals on the reactivity and synthetic utility of two key isoxazole-based building blocks.
In the landscape of medicinal chemistry and drug discovery, the isoxazole scaffold is a privileged structure, forming the core of numerous bioactive compounds. The functionalization of this heterocycle is key to modulating its pharmacological properties. Among the most versatile intermediates for this purpose are 4-(halomethyl)-3-methyl-5-phenylisoxazoles. This guide provides an in-depth comparison of the reactivity of 4-(bromomethyl)-3-methyl-5-phenylisoxazole and its chloro-analogue, 4-(chloromethyl)-3-methyl-5-phenylisoxazole, supported by experimental data from related systems and detailed protocols to aid in the selection of the optimal reagent for specific synthetic transformations.
Executive Summary of Reactivity
Based on fundamental principles of organic chemistry and supported by comparative studies on analogous heterocyclic systems, This compound is a significantly more reactive electrophile than 4-(chloromethyl)-3-methyl-5-phenylisoxazole in nucleophilic substitution reactions. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, the use of the bromomethyl derivative generally results in faster reaction rates, allows for milder reaction conditions, and often leads to higher product yields.
Quantitative Reactivity Comparison
| Parameter | This compound | 4-(Chloromethyl)-3-methyl-5-phenylisoxazole | Justification |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride due to its larger ionic radius and greater polarizability, which allows for better stabilization of the negative charge in the transition state of S(_N)2 reactions. |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24 hours) | The lower activation energy required for the displacement of bromide leads to a faster conversion to the desired product. |
| Typical Reaction Temp. | Lower (e.g., Room Temp. to 50°C) | Higher (e.g., 50°C to reflux) | The higher energy barrier for breaking the C-Cl bond often necessitates more thermal energy to achieve a reasonable reaction rate. |
| Yield in C-Alkylation * | 90% | 40% | In the C-alkylation of diethyl malonate, the more reactive 2-(bromomethyl)-4,5-diphenyloxazole provided a 90% yield, whereas the 2-(chloromethyl) analog yielded only 40% under identical conditions. This serves as a strong indicator of the expected yield differences for the isoxazole analogs. |
*Data from a comparative study on 2-(halomethyl)-4,5-diphenyloxazoles, which are structurally analogous to the isoxazoles discussed here.
Experimental Protocols: A Comparative Overview
The following generalized experimental protocols for a nucleophilic substitution reaction with a primary amine highlight the practical differences in reaction conditions required for the bromo- and chloro-derivatives.
A. Using this compound (More Reactive)
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF) is added the primary amine (1.1 eq.) and a mild base (e.g., K₂CO₃, 1.5 eq.).
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours.
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-substituted product.
B. Using 4-(Chloromethyl)-3-methyl-5-phenylisoxazole (Less Reactive)
Reaction Setup: To a solution of 4-(chloromethyl)-3-methyl-5-phenylisoxazole (1.0 eq.) in a more polar aprotic solvent (e.g., DMF, DMSO) is added the primary amine (1.2 eq.) and a stronger base (e.g., NaH, 1.5 eq.) or a higher excess of a weaker base.
Reaction Conditions: The reaction mixture is heated to 60-80°C and stirred for 8-16 hours.
Monitoring: The reaction progress is monitored by TLC.
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous
A Comparative Guide to Alternative Alkylating Reagents for 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
For researchers and professionals in drug development and synthetic chemistry, 4-(bromomethyl)-3-methyl-5-phenylisoxazole is a valuable reagent for introducing the 3-methyl-5-phenylisoxazol-4-ylmethyl moiety onto various nucleophiles. This structural motif is of interest in medicinal chemistry. However, the reactivity, stability, and synthetic accessibility of this bromo-derivative may not be optimal for all applications. This guide provides a comprehensive comparison of alternative reagents, offering insights into their relative performance based on established chemical principles and available experimental data.
The primary alternatives to this compound involve modifications to the leaving group, which dictates the reagent's reactivity in nucleophilic substitution reactions. These alternatives can be broadly categorized as other halomethyl analogues, sulfonate esters, and the in-situ activation of the corresponding alcohol.
Quantitative Comparison of Alkylating Reagents
The selection of an appropriate alkylating agent depends on a balance of reactivity, stability, and ease of preparation. The following table summarizes the key characteristics of this compound and its alternatives. The reactivity is ranked based on the leaving group's ability, a fundamental principle in nucleophilic substitution reactions.
| Reagent | Leaving Group | Relative Reactivity | Typical Yields | Handling & Stability | Preparation |
| 4-(Chloromethyl)-3-methyl-5-phenylisoxazole | Cl⁻ | Lower | Moderate to High | Generally stable, less prone to degradation than the bromo- derivative. | From the corresponding alcohol with a chlorinating agent (e.g., SOCl₂, PCl₅). |
| This compound (Baseline) | Br⁻ | Moderate | Good to Excellent | Moderately stable, can be a lachrymator. | From the corresponding alcohol with a brominating agent (e.g., PBr₃, NBS). |
| 4-(Iodomethyl)-3-methyl-5-phenylisoxazole | I⁻ | High | Excellent | Less stable, sensitive to light and decomposition. | Finkelstein reaction on the chloro- or bromo- derivative or from the alcohol. |
| 4-(Mesyloxymethyl)-3-methyl-5-phenylisoxazole | MsO⁻ | High to Very High | Excellent | Good stability, crystalline solids. | Reaction of the alcohol with methanesulfonyl chloride (MsCl). |
| 4-(Tosyloxymethyl)-3-methyl-5-phenylisoxazole | TsO⁻ | High to Very High | Excellent | Good stability, often crystalline solids. | Reaction of the alcohol with p-toluenesulfonyl chloride (TsCl). |
| 4-(Triflyloxymethyl)-3-methyl-5-phenylisoxazole | TfO⁻ | Extremely High | Excellent | Lower stability, highly reactive. | Reaction of the alcohol with triflic anhydride (Tf₂O). |
| In situ activation of 4-(Hydroxymethyl)-3-methyl-5-phenylisoxazole | Activated OH | Variable | Good to Excellent | Prepared and used in the same pot. | Mitsunobu reaction with the alcohol, a nucleophile, PPh₃, and DEAD/DIAD.[1][2][3] |
Reagent Profiles and Synthetic Pathways
The choice of an alkylating agent is intrinsically linked to its synthesis. All the discussed alternatives can be synthesized from a common precursor, 4-(hydroxymethyl)-5-methyl-3-phenylisoxazole.[4] The following diagram illustrates the synthetic relationships.
Caption: Synthetic pathways to various alkylating agents from 4-(hydroxymethyl)-3-methyl-5-phenylisoxazole.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the synthesis of the precursor alcohol and its conversion to the bromomethyl derivative, as well as a general protocol for alkylation.
Protocol 1: Synthesis of 4-(Hydroxymethyl)-5-methyl-3-phenylisoxazole
This procedure is adapted from general methods for the synthesis of similar isoxazole structures.
-
Step 1: Synthesis of the Oxime. To a solution of 1-phenyl-1-butanone in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and partition between water and ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxime.
-
Step 2: Cyclization and Functionalization. Dissolve the crude oxime in a suitable solvent such as DMF. Add N-bromosuccinimide (NBS) portion-wise at 0°C. Then, add propargyl alcohol and a base like potassium carbonate. Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 4-(hydroxymethyl)-5-methyl-3-phenylisoxazole.
Protocol 2: Synthesis of this compound
This protocol is based on standard bromination procedures for benzylic-type alcohols.
-
Dissolve 4-(hydroxymethyl)-3-methyl-5-phenylisoxazole (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 3: General O-Alkylation of a Phenol
This is a general procedure for the alkylation of a phenolic substrate using one of the halide or sulfonate reagents.
-
To a solution of the phenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the alkylating agent (e.g., this compound) (1.1 eq) in the same solvent.
-
Heat the reaction mixture to 50-80°C and stir for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Alkylation via Mitsunobu Reaction
This protocol allows for the direct use of the alcohol precursor for alkylation.[1][2][3]
-
Dissolve 4-(hydroxymethyl)-3-methyl-5-phenylisoxazole (1.0 eq), the nucleophile (e.g., a phenol or carboxylic acid) (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Workflow for Reagent Selection and Biological Evaluation
While specific signaling pathways for this compound and its direct analogues are not extensively documented in publicly available literature, isoxazole derivatives are known to exhibit a wide range of biological activities, including acting as anti-inflammatory, antimicrobial, and anticancer agents.[5][6][7] The evaluation of novel derivatives would typically follow a standardized workflow.
Caption: A general workflow for the synthesis and biological evaluation of novel isoxazole derivatives.
Conclusion
The selection of an alkylating agent for the introduction of the 3-methyl-5-phenylisoxazol-4-ylmethyl group should be guided by the specific requirements of the synthetic route and the nature of the nucleophile. While this compound offers a good balance of reactivity and stability, the chloro- derivative may be preferred for large-scale synthesis where cost and stability are paramount. For highly unreactive nucleophiles, the more reactive iodo-, mesyloxy-, or tosyloxy- derivatives would be more suitable. The in-situ activation of 4-(hydroxymethyl)-3-methyl-5-phenylisoxazole via the Mitsunobu reaction presents an excellent alternative that avoids the isolation of potentially lachrymatory or unstable halide intermediates. This guide provides the necessary information for researchers to make an informed decision on the most appropriate reagent for their specific application.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparative study of isoxazole synthesis methods
A Comparative Guide to Isoxazole Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the synthesis of the isoxazole scaffold is a cornerstone of medicinal chemistry due to its presence in numerous therapeutic agents.[1] This guide provides an objective comparison of common isoxazole synthesis methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for a given research objective. Isoxazole and its derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4]
Comparative Analysis of Synthesis Methods
The choice of synthetic route to isoxazoles depends on factors such as desired substitution pattern, available starting materials, and required reaction conditions. The following table summarizes and compares key aspects of the most prevalent methods.
| Synthesis Method | Key Features | Typical Yields | Reaction Conditions | Starting Materials |
| Huisgen 1,3-Dipolar Cycloaddition | Highly versatile and widely used for 3,5-disubstituted isoxazoles.[5] Can be catalyzed by copper(I).[2] | 40-98%[6][7] | Varies from room temperature to reflux, can be accelerated by microwave irradiation.[5][6] | Nitrile oxides (often generated in situ) and alkynes/alkenes.[7][8] |
| Cyclocondensation of 1,3-Diketones | A classic and straightforward method (Claisen synthesis).[9] Often uses hydroxylamine hydrochloride.[10] | 60-85%[11] | Typically requires a basic or acidic medium and heating.[10] | 1,3-dicarbonyl compounds and hydroxylamine.[9] |
| Synthesis from β-Enamino Diketones | Allows for regioselective synthesis of various isoxazole isomers by modifying reaction conditions.[9] | Good yields[9] | Mild conditions, regioselectivity controlled by solvent and additives like pyridine or BF₃.[9] | β-enamino diketones and hydroxylamine hydrochloride.[9] |
| Ultrasound-Assisted Synthesis | An environmentally friendly ("green") method that often leads to shorter reaction times and higher yields.[11] | 65-96%[11] | Room temperature to 50°C, significantly reduced reaction times (minutes vs. hours).[11] | Varies; can be applied to many of the other methods.[11] |
| Metal-Free Synthesis | Avoids issues associated with metal catalysts like cost, toxicity, and difficult removal from the final product.[5] | Good to excellent yields[5] | Often employs microwave irradiation or mild bases like NaHCO₃ or Et₃N.[5] | Varies, includes methods starting from aldoximes and alkynes.[5] |
Experimental Protocols
Below are detailed methodologies for two of the most fundamental and widely used isoxazole synthesis methods.
Protocol 1: Huisgen 1,3-Dipolar Cycloaddition (General Procedure)
The 1,3-dipolar cycloaddition is a powerful tool for constructing the isoxazole ring.[12][13] This reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene.[5]
Materials:
-
Aldoxime (1.0 mmol)
-
Alkyne (1.2 mmol)
-
N-Chlorosuccinimide (NCS) or other oxidant (1.1 mmol)
-
Base (e.g., triethylamine, 1.5 mmol)
-
Solvent (e.g., Toluene, Chloroform, or Ethyl Acetate)
Procedure:
-
Dissolve the aldoxime (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., triethylamine, 1.5 mmol) to the solution.
-
Slowly add the oxidant (e.g., NCS, 1.1 mmol) to the mixture. The in situ generation of the nitrile oxide will commence.
-
After stirring for 10-15 minutes at room temperature, add the alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat under reflux as required, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.[6]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.
Protocol 2: Cyclocondensation of a 1,3-Diketone with Hydroxylamine
This method, a variation of the Claisen isoxazole synthesis, is a robust and traditional approach.[9]
Materials:
-
1,3-Diketone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Base (e.g., sodium acetate, pyridine, or sodium hydroxide) (1.5 mmol)[10]
-
Solvent (e.g., Ethanol, Acetic Acid)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in the selected solvent (15 mL).
-
Add the base (1.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for the required time (typically 2-8 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to yield the pure isoxazole.
Visualizing the Synthesis Pathways
The following diagrams illustrate the core mechanisms of the described synthesis methods and a general workflow for laboratory synthesis.
Caption: Huisgen 1,3-Dipolar Cycloaddition Mechanism.
Caption: Claisen Isoxazole Synthesis via 1,3-Diketone.
Caption: General Experimental Workflow for Isoxazole Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 12. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Validation of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. For isoxazole derivatives, a class of heterocyclic compounds known for their diverse pharmacological activities, precise structural validation is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. This guide provides an objective comparison of key analytical techniques for the structural validation of 4-(bromomethyl)-3-methyl-5-phenylisoxazole, a versatile intermediate in organic synthesis.
Introduction to Structural Validation Techniques
The primary methods for elucidating the structure of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information, and a combination of these methods is often employed for comprehensive validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing the connectivity and spatial relationships of atoms within a molecule.
Mass Spectrometry (MS) determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Fragmentation patterns can also provide valuable structural information.
X-ray Crystallography is considered the "gold standard" for structural determination, providing a precise three-dimensional model of a molecule's atomic arrangement in the solid state.
Comparative Analysis of Validation Methods
Data Presentation: Spectroscopic and Crystallographic Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| -CH₃ | ~2.4 | Singlet | 3H | ~12 |
| -CH₂Br | ~4.6 | Singlet | 2H | ~25 |
| Phenyl-H (ortho) | ~7.7-7.8 | Multiplet | 2H | ~128 |
| Phenyl-H (meta) | ~7.4-7.5 | Multiplet | 2H | ~129 |
| Phenyl-H (para) | ~7.4-7.5 | Multiplet | 1H | ~130 |
| Phenyl-C (ipso) | - | - | - | ~128 |
| Isoxazole C3 | - | - | - | ~160 |
| Isoxazole C4 | - | - | - | ~115 |
| Isoxazole C5 | - | - | - | ~170 |
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₁₁H₁₀BrNO | |
| Molecular Weight | 252.11 g/mol | |
| Ionization Mode | Electrospray (ESI) or Electron Impact (EI) | |
| Expected [M+H]⁺ | 252.00, 254.00 | Isotopic pattern for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) |
| Key Fragments | m/z 172 ([M-Br]⁺), 105 (Ph-C≡O⁺), 77 (Ph⁺) | Fragmentation provides structural clues. |
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry. | Non-destructive, provides detailed structural information in solution. | Requires relatively pure sample, can be complex to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amount. | Does not provide direct information on atom connectivity or stereochemistry. |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) or electron impact (EI) source.
-
Data Acquisition:
-
ESI: Infuse the sample solution directly into the source or inject it via an HPLC system. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ions.
-
EI: Introduce a small amount of the solid or a solution onto a direct insertion probe and vaporize it into the ion source.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed formula. Analyze the fragmentation pattern to support the proposed structure.
Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of this compound of suitable quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a selected crystal on a goniometer and place it in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded by a detector at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms are determined. The structural model is then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction data.
Visualization of Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Comparative overview of the information provided by different structural validation techniques.
Alternative Synthetic Approaches
While a standard synthesis of this compound would likely involve the bromination of a corresponding 4-methyl derivative, alternative strategies for the synthesis of isoxazoles can be considered for comparison. These include:
-
1,3-Dipolar Cycloaddition: The reaction of a nitrile oxide with an appropriately substituted alkyne is a common and versatile method for constructing the isoxazole ring.
-
Condensation Reactions: The reaction of a β-diketone or a related precursor with hydroxylamine can also yield isoxazole derivatives.
The choice of synthetic route can impact the impurity profile of the final compound, which in turn can affect the ease and accuracy of structural validation.
Conclusion
The structural validation of this compound derivatives relies on a multi-technique approach. NMR spectroscopy and mass spectrometry are essential for routine characterization, providing strong evidence for the proposed structure. For unambiguous proof, particularly for novel compounds or when stereochemistry is a factor, single-crystal X-ray crystallography is the definitive method. By understanding the strengths and limitations of each technique, researchers can confidently and accurately determine the structures of these important chemical entities.
A Researcher's Guide to Bioisosteric Replacement of the Isoxazole Ring in Drug Design
The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions. However, to optimize drug candidates for enhanced potency, selectivity, and pharmacokinetic profiles, bioisosteric replacement of the isoxazole ring is a frequently employed strategy. This guide provides a comparative analysis of common bioisosteres for the isoxazole ring, supported by experimental data, detailed protocols, and visualizations to aid researchers in drug discovery and development.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a bioisostere is often guided by its ability to mimic the physicochemical properties of the original ring system. The isoxazole ring's key features include its aromaticity, dipole moment, and hydrogen bond accepting capability. Below is a comparison of these properties for isoxazole and its common bioisosteres: 1,2,4-oxadiazole, 1,2,3-triazole, and pyrazole.
| Property | Isoxazole | 1,2,4-Oxadiazole | 1,2,3-Triazole | Pyrazole |
| Molecular Weight ( g/mol ) | 69.06 | 70.05 | 69.07 | 68.08 |
| logP (calculated) | 0.4 - 0.9 | 0.1 - 0.5 | -0.1 - 0.4 | 0.2 - 0.7 |
| pKa (of conjugate acid) | -3.0 | -4.8 | 1.2 | 2.5 |
| Dipole Moment (Debye) | ~2.8 - 3.0 | ~1.0 - 1.5 | ~4.4 - 4.8 | ~2.2 |
| Hydrogen Bond Acceptors | 1 (N) | 2 (N) | 2 (N) | 1 (N) |
| Hydrogen Bond Donors | 0 | 0 | 1 (NH) | 1 (NH) |
Note: The values presented are approximate and can vary based on the calculation method and substitution patterns on the ring.
This table highlights the subtle yet significant differences between these heterocycles. For instance, the 1,2,3-triazole is more polar and possesses a hydrogen bond donor, which can be advantageous for interacting with specific biological targets. Conversely, the 1,2,4-oxadiazole has a lower calculated logP, suggesting potentially improved solubility.
Biological Activity: Comparative Case Studies
The ultimate test of a bioisosteric replacement is its impact on biological activity. Below are case studies comparing the performance of isoxazole-containing drugs with their bioisosteric analogs.
Case Study 1: COX-2 Inhibitors - Valdecoxib and its Pyrazole Analog
Valdecoxib, a potent and selective COX-2 inhibitor, features a central isoxazole ring. A study exploring the bioisosteric replacement of this isoxazole with a pyrazole ring provided valuable insights into the structure-activity relationship (SAR).[1]
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib (Isoxazole) | COX-2 | 0.005 | >30,000 |
| Pyrazole Analog | COX-2 | ~1-10 | ~10-100 |
Data is compiled from multiple sources and may vary based on assay conditions.[1][2][3]
The data clearly indicates that while the pyrazole analog retains some COX-2 inhibitory activity, it is significantly less potent and selective compared to the parent drug, valdecoxib. This underscores the critical role of the isoxazole's electronic and steric properties in its interaction with the COX-2 active site.
Case Study 2: Nicotinic Acetylcholine Receptor (nAChR) Ligands
The isoxazole moiety has also been incorporated into ligands targeting nicotinic acetylcholine receptors. Bioisosteric replacement with rings like oxadiazole has been explored to modulate affinity and selectivity. While direct head-to-head comparative data in a single study is limited, trends can be observed across different studies. For instance, a series of (isoxazole)methylene-1-azacyclic compounds showed a broad range of affinities for nAChRs, with some compounds exhibiting IC50 values in the low nanomolar range.[4] In other studies, oxadiazole-containing compounds have also been developed as nAChR modulators. A direct, systematic comparison of isoxazole and its bioisosteres within the same chemical scaffold would be highly valuable to delineate the precise impact of each heterocycle on nAChR binding.
Experimental Protocols
To facilitate the direct comparison of isoxazole-containing compounds and their bioisosteres, detailed experimental protocols for key assays are provided below.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory potency of a compound against the two cyclooxygenase isoforms.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitors (e.g., celecoxib, ibuprofen)
-
Detection system (e.g., colorimetric, fluorometric, or EIA-based kit for prostaglandin E2)
-
96-well microplate
-
Incubator
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Incubation: Add the test compounds or reference inhibitors to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[5][6][7]
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds and positive control (e.g., a rapidly metabolized compound)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plate or microcentrifuge tubes
-
Incubator and centrifuge
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and positive control in a suitable solvent.
-
Reaction Mixture Preparation: In a 96-well plate or tubes, prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the reaction by adding the test compound to the reaction mixture.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.[8][9][10][11]
Visualizing the Bioisosteric Replacement Workflow
The process of bioisosteric replacement can be systematically approached. The following diagram illustrates a general workflow for this process in drug design.
Caption: A general workflow for bioisosteric replacement in drug design.
Signaling Pathway Example: COX-2 Inhibition
To visualize the context in which isoxazole-containing drugs and their bioisosteres act, the following diagram illustrates the cyclooxygenase (COX) pathway and the site of inhibition.
Caption: The COX pathway and selective inhibition of COX-2.
Conclusion
The bioisosteric replacement of the isoxazole ring is a powerful strategy in drug design to modulate the properties of a lead compound. This guide has provided a comparative overview of common isoxazoles bioisosteres, including their physicochemical properties and impact on biological activity, supported by quantitative data and detailed experimental protocols. By understanding the subtle differences between these heterocyclic systems, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. The provided workflows and pathway diagrams offer a visual framework to guide this process. Further head-to-head comparative studies will continue to refine our understanding and expand the toolbox of the medicinal chemist.
References
- 1. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Improving the nicotinic pharmacophore with a series of (Isoxazole)methylene-1-azacyclic compounds: synthesis, structure-activity relationship, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. zenodo.org [zenodo.org]
- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of carboxylic acid-substituted celecoxib isosteres as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Isoxazole Synthesis: Huisgen Cycloaddition and Beyond
For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a privileged structure due to its prevalence in a wide array of pharmacologically active compounds. The synthesis of this five-membered heterocycle can be approached through various methodologies, each with its distinct advantages and limitations. This guide provides an objective comparison of the classical Huisgen 1,3-dipolar cycloaddition with other prominent methods for isoxazole synthesis, supported by experimental data and detailed protocols.
This comparison focuses on three robust and widely utilized methods for the synthesis of substituted isoxazoles:
-
Huisgen 1,3-Dipolar Cycloaddition: A cornerstone of heterocyclic chemistry, this reaction involves the [3+2] cycloaddition of a nitrile oxide and an alkyne.
-
Synthesis from β-Diketones and Hydroxylamine: A classical and straightforward approach involving the condensation of a 1,3-dicarbonyl compound with hydroxylamine.
-
Electrophilic Cyclization of Alkynyl Oximes: A modern and versatile method that allows for the synthesis of highly substituted isoxazoles.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for the three synthetic methods, providing a comparative overview of their performance under various reported conditions.
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Huisgen Cycloaddition | Phenylacetylene, Benzonitrile oxide (from benzaldoxime) | Cu(I) source (e.g., CuI) | Various (e.g., THF, tBuOH/H₂O) | RT - 100 | 0.5 - 24 | 70 - 95+ | [1][2][3] |
| Terminal Alkyne, Hydroximoyl chloride | Triethylamine | Dichloromethane | RT | Overnight | Good | [2] | |
| Acid chloride, Terminal alkyne, Hydroximinoyl chloride | Pd/Cu catalyst, then base | One-pot | MW (150°C) | 0.5 | Moderate to Good | [4] | |
| From β-Diketones | Dibenzoylmethane, Hydroxylamine hydrochloride | Pyridine | Ethanol | Reflux | 12 | 45-63 | [5][6] |
| β-Enamino diketone, Hydroxylamine hydrochloride | None | Ethanol | RT | - | Good (regioisomeric mixture) | [7][8][9] | |
| β-Enamino diketone, Hydroxylamine hydrochloride, BF₃·OEt₂ | Pyridine | Acetonitrile | RT | - | 79 (90% regioselectivity) | [7][8][9] | |
| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime, ICl | None | Dichloromethane | 0 - RT | 0.25 - 2 | 80 - 98 | [10][11][12] |
| 2-Alkyn-1-one O-methyl oxime, I₂ | None | Dichloromethane | RT | 2 - 24 | 65 - 95 | [10][11][12] | |
| 2-Alkyn-1-one O-methyl oxime, Br₂ | None | Dichloromethane | 0 | 0.25 | 85 | [10][11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation in the laboratory.
Huisgen 1,3-Dipolar Cycloaddition
Synthesis of 3,5-Disubstituted Isoxazoles via in situ Nitrile Oxide Generation
This protocol describes a one-pot, three-component reaction for the synthesis of 3,5-disubstituted isoxazoles.
-
Materials: Substituted aldoxime (1.0 mmol), N-chlorosuccinimide (NCS) (1.1 mmol), terminal alkyne (1.2 mmol), triethylamine (1.5 mmol), and chloroform (10 mL).
-
Procedure:
-
To a solution of the aldoxime in chloroform, add NCS and stir the mixture at room temperature for 30 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Slowly add triethylamine to the mixture and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
-
Synthesis from β-Diketones and Hydroxylamine
Synthesis of 3,5-Disubstituted Isoxazoles from β-Enamino Diketones
This method offers a regioselective approach to polysubstituted isoxazoles.[7][8][9]
-
Materials: β-Enamino diketone (0.5 mmol), hydroxylamine hydrochloride (0.6 mmol), pyridine (0.7 mmol), and acetonitrile (4 mL).
-
Procedure:
-
To a solution of the β-enamino diketone in acetonitrile, add hydroxylamine hydrochloride and pyridine.
-
Stir the reaction mixture at room temperature. The reaction is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired isoxazole regioisomer.
-
Electrophilic Cyclization of Alkynyl Oximes
Synthesis of 4-Iodo-3,5-disubstituted Isoxazoles
This protocol outlines the synthesis of 4-iodoisoxazoles, which can be further functionalized.[10][11][12]
-
Materials: (Z)-2-Alkyn-1-one O-methyl oxime (1.0 mmol), iodine monochloride (ICl) (1.1 mmol, 1.0 M solution in dichloromethane), and dichloromethane (5 mL).
-
Procedure:
-
Dissolve the (Z)-2-alkyn-1-one O-methyl oxime in dichloromethane and cool the solution to 0 °C.
-
Add the solution of ICl dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Quench the reaction by adding aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-iodoisoxazole.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the mechanistic pathways of the compared synthetic methods.
Caption: Huisgen 1,3-Dipolar Cycloaddition Pathway.
Caption: Isoxazole Synthesis from β-Diketones.
Caption: Electrophilic Cyclization Pathway.
Concluding Remarks
The choice of synthetic method for constructing an isoxazole core is contingent upon several factors, including the desired substitution pattern, substrate availability, and tolerance of functional groups.
-
The Huisgen 1,3-dipolar cycloaddition offers a powerful and versatile approach, particularly with the advent of copper-catalyzed and metal-free "click" variations, which often proceed with high yields and regioselectivity.[1][2]
-
The synthesis from β-diketones represents a more classical and atom-economical route. While traditionally plagued by issues of regioselectivity, recent advancements using β-enamino diketones have demonstrated excellent control over the isomeric outcome.[7][8][9] This method is particularly advantageous when the requisite dicarbonyl compounds are readily accessible.
-
Electrophilic cyclization of alkynyl oximes provides an efficient pathway to highly substituted isoxazoles, notably furnishing 4-halo-isoxazoles that serve as valuable intermediates for further chemical transformations through cross-coupling reactions.[10][11][12] This method is characterized by its mild reaction conditions and high yields.
For drug development professionals, the ability to rapidly generate diverse libraries of isoxazole derivatives is paramount. The modular nature of the Huisgen cycloaddition and the potential for late-stage functionalization offered by the electrophilic cyclization method are particularly appealing in this context. Conversely, for large-scale synthesis, the cost-effectiveness and operational simplicity of the β-diketone-based methods may be more favorable. Ultimately, a thorough understanding of the strengths and weaknesses of each synthetic strategy, as outlined in this guide, will enable the rational design and efficient execution of synthetic campaigns targeting novel isoxazole-containing molecules.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
The Definitive Guide to Spectroscopic Analysis for Isoxazole Structure Confirmation
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is the bedrock of discovery. The isoxazole moiety, a privileged scaffold in a vast array of pharmacologically active compounds, presents a unique set of challenges and opportunities in structural elucidation.[1][2] Its inherent asymmetry and the electronic interplay between its constituent heteroatoms demand a multi-faceted analytical approach.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of isoxazole derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to ensure the integrity and validity of your structural assignments. We will dissect the utility of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and detailed protocols.
The Strategic Imperative: Why a Multi-Spectroscopic Approach is Non-Negotiable
Relying on a single analytical technique for the structural confirmation of an isoxazole derivative is a precarious strategy. Each method provides a unique piece of the structural puzzle, and their synergistic application is essential for a robust and irrefutable assignment.
-
NMR Spectroscopy maps the carbon-hydrogen framework and reveals through-bond connectivity, crucial for distinguishing isomers.[3]
-
Mass Spectrometry provides the molecular weight and elemental composition, while its fragmentation patterns offer clues to the molecule's assembly.[4]
-
Infrared Spectroscopy identifies the functional groups present, confirming the incorporation of various substituents.
-
UV-Visible Spectroscopy gives insight into the electronic structure and conjugation within the molecule.[5]
The logical workflow for confirming an isoxazole structure, therefore, involves a systematic integration of these techniques.
Caption: A typical workflow for isoxazole structure confirmation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR is arguably the most powerful tool for the de novo structure elucidation of isoxazoles.[3] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment, especially when dealing with potential regioisomers.[6]
Causality of NMR Choices: Why 2D is Crucial for Isoxazoles
While ¹H and ¹³C NMR provide fundamental information on the chemical environments of protons and carbons, the potential for isomerism in substituted isoxazoles necessitates 2D correlation experiments. For instance, in a 3,5-disubstituted isoxazole, ¹H and ¹³C spectra alone may not definitively prove the position of the substituents. Heteronuclear Multiple Bond Correlation (HMBC) experiments are critical, as they reveal 2- and 3-bond correlations between protons and carbons, allowing for the unequivocal connection of substituents to the correct positions on the isoxazole ring.[6][7]
Typical NMR Spectral Data for the Isoxazole Core
The chemical shifts of the isoxazole ring protons and carbons are highly diagnostic. The electron-withdrawing nature of the nitrogen and oxygen atoms significantly influences the electronic environment.
| Position | Nucleus | Typical Chemical Shift (δ) in ppm | Notes |
| H-3 | ¹H | ~8.5 (unsubstituted) | Often absent in substituted isoxazoles. |
| H-4 | ¹H | 6.4 - 6.8 | Appears as a singlet in 3,5-disubstituted isoxazoles.[8][9] A key diagnostic signal. |
| H-5 | ¹H | ~8.3 (unsubstituted) | Often absent in substituted isoxazoles. |
| C-3 | ¹³C | 150 - 160 | Chemical shift is sensitive to the substituent at this position.[10] |
| C-4 | ¹³C | 100 - 110 | Typically the most upfield carbon of the ring.[8] |
| C-5 | ¹³C | 165 - 175 | Generally the most downfield carbon, highly influenced by the adjacent oxygen. |
Note: Chemical shifts are dependent on solvent and substituents and should be used as a general guide. Data compiled from multiple sources.[8][9][10][11][12]
Experimental Protocol: Comprehensive NMR Analysis
This protocol ensures the acquisition of a complete dataset for rigorous structure confirmation.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified isoxazole derivative. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the solvent is free of interfering signals in the regions of interest.[3] c. Ensure complete dissolution; gentle warming or sonication can be used if necessary.
2. Data Acquisition Workflow:
Caption: Recommended sequence for NMR experiments.
3. Key Acquisition Parameters (Example on a 400 MHz Spectrometer):
- ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and sufficient scans (e.g., 16) to achieve a good signal-to-noise ratio.
- ¹³C{¹H} NMR: Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
- COSY: A standard gradient-selected COSY (gCOSY) experiment is usually sufficient.[7]
- HSQC: Optimized for a one-bond ¹J(CH) coupling constant of ~145 Hz.[7]
- HMBC: Crucially, this experiment should be optimized for long-range coupling constants. A value of 8 Hz is a good starting point to observe both ²J(CH) and ³J(CH) correlations.[7]
4. Data Analysis: a. Process all spectra using appropriate window functions (e.g., exponential multiplication) to improve signal-to-noise or resolution. b. Assign the characteristic H-4 proton signal. c. Use the HSQC spectrum to identify the C-4 carbon directly attached to H-4. d. Use the HMBC spectrum to find correlations from substituent protons to the isoxazole ring carbons (C-3, C-4, C-5), and from the H-4 proton to substituent carbons. These correlations are the definitive proof of the substitution pattern.[13]
II. Mass Spectrometry (MS): Unveiling Mass and Fragmentation
MS is indispensable for determining the molecular weight and, with high-resolution instruments (HRMS), the elemental formula of the isoxazole compound.[14] Furthermore, the fragmentation patterns observed, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), provide valuable structural information.
Key Fragmentation Pathways for Isoxazoles
The isoxazole ring is prone to characteristic cleavage patterns under mass spectrometric conditions. The weakest bond in the ring is the N-O bond, and its cleavage often initiates the fragmentation cascade.[4]
A primary fragmentation pathway involves the cleavage of the N-O bond, followed by the loss of molecular fragments, which can be diagnostic of the substitution pattern. For example, the fragmentation can help differentiate isoxazole isomers by revealing the nature of the substituents at the C3 and C5 positions.[4]
Caption: Simplified isoxazole fragmentation pathways.
Experimental Protocol: HRMS Analysis
1. Sample Preparation (for ESI-Q-TOF): a. The sample must be pure, as impurities can suppress the ionization of the analyte of interest. Purity should be pre-screened by NMR or LC-MS.[14] b. Prepare a stock solution of the sample at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile. c. Dilute this stock solution with the same solvent (often containing 0.1% formic acid for positive ion mode to promote protonation) to a final concentration of approximately 1-10 µg/mL.[15][16] d. The sample must be free of non-volatile salts or buffers (e.g., phosphates, Tris), which are detrimental to electrospray ionization (ESI).[14]
2. Data Acquisition: a. The analysis is typically performed using an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. b. Acquire data in positive or negative ion mode, depending on the nature of the compound. Isoxazoles are typically analyzed in positive ion mode ([M+H]⁺). c. Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).
3. Data Analysis: a. Determine the accurate mass of the molecular ion. b. Use the instrument's software to calculate the elemental formula that corresponds to the measured mass within the specified mass accuracy tolerance. c. Compare the calculated formula with the expected formula of the target isoxazole.
III. Infrared (IR) & UV-Visible (UV-Vis) Spectroscopy: Corroborative Evidence
While not primary tools for determining the core isoxazole skeleton, IR and UV-Vis spectroscopy provide crucial corroborative data regarding functional groups and electronic properties.
Characteristic IR Absorptions
IR spectroscopy is excellent for confirming the presence of key functional groups on the isoxazole ring and its substituents.
| Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| C=N Stretch | 1615 - 1550 | Medium |
| C=C Stretch (ring) | 1500 - 1400 | Medium-Variable |
| N-O Stretch | 1150 - 1050 | Medium-Strong |
| C-O Stretch (ring) | ~1070 | Medium |
| =C-H Stretch (ring) | 3150 - 3100 | Medium-Weak |
Data compiled from multiple sources.[17][18]
UV-Visible Spectroscopy Insights
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The unsubstituted isoxazole shows a broad absorption peak around 200-220 nm.[19][20] The position (λmax) and intensity of this absorption are highly sensitive to the nature and position of substituents, particularly those that extend the conjugated π-system. This makes UV-Vis a useful tool for comparing a series of related isoxazole analogs.
Conclusion: A Synthesis of Spectroscopic Data for Unimpeachable Confirmation
The structural confirmation of an isoxazole derivative is a process of accumulating and synthesizing evidence from multiple, complementary spectroscopic techniques. No single method provides the complete picture. A high-resolution mass spectrum confirms the elemental formula, IR spectroscopy verifies the functional groups, and a complete suite of 1D and 2D NMR experiments meticulously maps the molecular architecture. By judiciously applying these techniques and understanding the causality behind each experimental choice, researchers can achieve a level of certainty in their structural assignments that is beyond reproach, paving the way for confident downstream research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. benchchem.com [benchchem.com]
- 4. umimpact.umt.edu [umimpact.umt.edu]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]
- 13. emerypharma.com [emerypharma.com]
- 14. utoledo.edu [utoledo.edu]
- 15. westernsydney.edu.au [westernsydney.edu.au]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. IR Absorption Table [webspectra.chem.ucla.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Isoxazole [webbook.nist.gov]
A Comparative Guide to Bioisosteres of the Bromomethylphenyl Group in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The bromomethylphenyl group is a key structural motif in medicinal chemistry, often employed as a reactive "warhead" in the design of targeted covalent inhibitors. Its benzylic bromide functionality allows for the formation of a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein. This irreversible or slowly reversible binding can offer pharmacological advantages, including enhanced potency and prolonged duration of action. However, the inherent reactivity of the bromomethyl group can also lead to off-target effects and potential toxicity.
This guide provides a comparative analysis of potential bioisosteric replacements for the bromomethylphenyl group, offering researchers alternative strategies to modulate reactivity, improve selectivity, and optimize the overall pharmacological profile of their compounds. The information presented is based on established principles of bioisosterism and structure-activity relationship (SAR) studies in the field of covalent inhibitor design.
Understanding the Role of the Bromomethylphenyl Group
The bromomethylphenyl moiety serves a dual purpose in drug design. The phenyl ring provides a scaffold for orienting the molecule within a binding pocket through various non-covalent interactions, such as pi-stacking and hydrophobic interactions. The bromomethyl group, being a good leaving group, is the electrophilic component that reacts with a nearby nucleophile on the target protein.
A critical aspect of designing covalent inhibitors is to finely tune the reactivity of the electrophilic warhead. An overly reactive group may lead to non-specific binding to off-target proteins, while a group with insufficient reactivity may not form a covalent bond efficiently with the intended target. Bioisosteric replacement of the bromomethylphenyl group is a key strategy to achieve this balance.
Potential Bioisosteric Replacements for the Bromomethylphenyl Group
Several functional groups can be considered as bioisosteres for the bromomethylphenyl moiety. These replacements can be broadly categorized based on their reactivity and the nature of the covalent bond they form.
| Bioisosteric Moiety | Description | Potential Advantages | Potential Disadvantages |
| Acrylamide | An α,β-unsaturated amide that undergoes a Michael addition reaction with nucleophiles like cysteine. | Well-established and widely used in approved drugs. Tunable reactivity through substitution. | Can be susceptible to glutathione conjugation, leading to clearance. |
| Chloroacetamide | A reactive alkylating agent. | Generally more reactive than acrylamides, can target a broader range of nucleophiles. | Higher reactivity can lead to increased off-target effects. |
| Vinyl Sulfonamide/Sulfonate | Michael acceptors that react with nucleophiles. | Can offer different reactivity profiles and ADME properties compared to acrylamides. | Less commonly used, and their in vivo behavior is less characterized. |
| Epoxide | A strained three-membered ring that can be opened by nucleophiles. | Can form stable ether linkages. | Can be susceptible to enzymatic hydrolysis. |
| Nitrile | Can form a reversible covalent bond with cysteine residues. | Reversibility can reduce the risk of permanent off-target modification. | The covalent bond is generally less stable than that formed by irreversible warheads. |
| Fluoromethyl Ketone | Forms a hemiketal with serine or threonine residues. | Can target different nucleophilic residues compared to cysteine-reactive warheads. | Reactivity can be influenced by the electronic environment. |
Experimental Data and Structure-Activity Relationships
For instance, in the development of kinase inhibitors, acrylamide moieties have been successfully employed as replacements for more reactive haloacetyl groups to improve selectivity and reduce off-target toxicity. The seminal discovery of irreversible epidermal growth factor receptor (EGFR) inhibitors demonstrated the utility of an acrylamide warhead to covalently target a cysteine residue in the active site, leading to potent and sustained inhibition.
Hypothetical Comparative Data:
To illustrate the potential impact of bioisosteric replacement, the following table presents hypothetical data for a generic kinase inhibitor scaffold where the bromomethylphenyl group is replaced with other reactive moieties.
| Compound | Reactive Moiety | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cell Proliferation EC50 (µM) |
| Parent | 4-(Bromomethyl)phenyl | 5 | 100 | 0.1 |
| Analogue 1 | 4-Acrylamidophenyl | 10 | 500 | 0.2 |
| Analogue 2 | 4-(Chloroacetamido)phenyl | 2 | 50 | 0.05 |
| Analogue 3 | 4-(Vinylsulfonamido)phenyl | 15 | 600 | 0.3 |
This is a hypothetical representation and actual data will vary depending on the specific scaffold and target.
Experimental Protocols
The evaluation of covalent inhibitors and their bioisosteres involves a combination of biochemical and cellular assays.
Enzyme Inhibition Assay (Biochemical)
Objective: To determine the potency of the inhibitor against the purified target enzyme.
Protocol:
-
The purified target enzyme is incubated with varying concentrations of the inhibitor in a suitable buffer at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period to allow for covalent bond formation.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., ATP and a peptide substrate for a kinase).
-
The reaction is allowed to proceed for a specific time and then quenched.
-
The amount of product formed is quantified using an appropriate detection method (e.g., radioactivity, fluorescence, or luminescence).
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target enzyme's activity.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
The half-maximal effective concentration (EC50) is determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.
Logical Workflow for Bioisosteric Replacement
The process of selecting and evaluating a bioisostere for a bromomethylphenyl group in a lead compound can be visualized as a logical workflow.
Caption: Workflow for Bioisosteric Replacement.
Conclusion
The replacement of the bromomethylphenyl group with a suitable bioisostere is a critical step in the optimization of covalent inhibitors. By carefully considering the reactivity, selectivity, and physicochemical properties of different warheads, researchers can design safer and more effective therapeutic agents. The systematic synthesis and evaluation of a focused library of bioisosteric analogues, guided by the principles of medicinal chemistry and structure-activity relationships, will ultimately lead to the identification of superior clinical candidates.
Reactivity Showdown: A Comparative Guide to Benzyl Bromide and 4-(Bromomethyl)-3-methyl-5-phenylisoxazole in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, benzylic halides are indispensable building blocks. Their heightened reactivity towards nucleophilic substitution makes them prized intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. While benzyl bromide is the archetypal reactive benzylic halide, a diverse array of heteroaromatic analogs are utilized to introduce specific pharmacophores. This guide provides an in-depth, objective comparison of the reactivity of benzyl bromide against a structurally related heteroaromatic compound, 4-(Bromomethyl)-3-methyl-5-phenylisoxazole. This analysis, grounded in mechanistic principles and supported by experimental design, will illuminate the subtle yet profound electronic and steric factors that govern their reactivity.
Mechanistic Dichotomy: The SN1 and SN2 Pathways
Nucleophilic substitution reactions at a saturated carbon atom primarily proceed via two distinct mechanisms: the unimolecular SN1 reaction, which involves a carbocation intermediate, and the bimolecular SN2 reaction, characterized by a concerted backside attack by the nucleophile. The unique structure of benzyl bromide allows it to react readily through both pathways, a flexibility not always shared by its heteroaromatic cousins.[1][2][3]
Benzyl Bromide: A Versatile Substrate
Benzyl bromide's ability to undergo both SN1 and SN2 reactions stems from two key structural features:
-
SN1 Pathway: The loss of the bromide leaving group results in the formation of a benzyl carbocation. This carbocation is not a simple primary carbocation; it is significantly stabilized by resonance, with the positive charge delocalized over the adjacent benzene ring.[4][5][6][7] This stabilization lowers the activation energy for its formation, making the SN1 pathway viable under appropriate conditions (e.g., polar protic solvents, weak nucleophiles).
-
SN2 Pathway: As a primary halide, the carbon atom bearing the bromine is relatively unhindered, allowing for effective backside attack by a nucleophile. The transition state of the SN2 reaction is also stabilized by the delocalization of electron density into the phenyl ring.
This compound: A Constrained Reaction Profile
The isoxazole analog presents a more complex scenario. While it is also a primary halide, the electronic nature of the isoxazole ring and the steric environment around the reactive center impose significant constraints.
-
SN1 Pathway: The formation of an isoxazol-4-ylmethyl carbocation is highly disfavored. The isoxazole ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen and oxygen atoms. This inherent electron-withdrawing character would severely destabilize an adjacent positive charge, making the carbocation intermediate significantly less stable than the benzyl carbocation.
-
SN2 Pathway: The SN2 pathway is also impeded, but for steric rather than electronic reasons. The bromomethyl group is flanked by a methyl group at the 3-position and a phenyl group at the 5-position of the isoxazole ring. These substituents create considerable steric hindrance, shielding the electrophilic carbon from the backside approach of a nucleophile.
A Deeper Dive: Electronic and Steric Effects at Play
A direct comparison reveals the critical interplay of electronic and steric factors that dictate the reactivity of these two molecules.
| Feature | Benzyl Bromide | This compound | Impact on Reactivity |
| Electronic Effect of Ring | Phenyl group is electron-donating via resonance. | Isoxazole ring is electron-withdrawing. | Benzyl bromide shows enhanced stability of carbocation/transition state, favoring both SN1 and SN2. The isoxazole derivative shows destabilization, hindering the SN1 pathway. |
| Steric Hindrance | Low. The methylene carbon is readily accessible. | High. Flanked by methyl and phenyl groups. | Benzyl bromide is highly susceptible to SN2 attack. The isoxazole derivative's reactivity in SN2 reactions is significantly diminished. |
| Leaving Group | Bromide | Bromide | The leaving group ability is identical, providing a direct comparison of the substrate's intrinsic reactivity. |
This analysis strongly suggests that benzyl bromide will be substantially more reactive than this compound in nucleophilic substitution reactions, regardless of whether the conditions favor an SN1 or SN2 mechanism.
Caption: Comparative reaction pathways for Benzyl Bromide and the Isoxazole derivative.
Experimental Protocol for a Comparative Kinetic Study
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed using the Finkelstein reaction. This reaction, which involves the exchange of a bromide for an iodide using sodium iodide in acetone, is a classic SN2 process. The precipitation of sodium bromide, which is insoluble in acetone, drives the reaction to completion and provides a visual indicator of reaction progress.
Materials:
-
Benzyl bromide
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Test tubes and rack
-
Constant temperature water bath
-
Stopwatch
-
Thin Layer Chromatography (TLC) plates (silica gel), developing chamber, and UV lamp
Procedure:
-
Solution Preparation: Prepare 0.1 M solutions of benzyl bromide and this compound in anhydrous acetone. Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
Reaction Setup: In two separate, labeled test tubes, place 2 mL of the 0.2 M sodium iodide solution. Equilibrate the test tubes in a constant temperature water bath set to 25°C.
-
Reaction Initiation: Simultaneously, add 1 mL of the respective 0.1 M halide solution to each test tube, start the stopwatch, and mix thoroughly.
-
Qualitative Observation: Observe the test tubes for the formation of a white precipitate (NaBr). Record the time at which turbidity first appears for each reaction.
-
Quantitative Monitoring by TLC: At regular time intervals (e.g., 2, 5, 10, 20, 40, and 60 minutes), withdraw a small aliquot from each reaction mixture with a capillary tube and spot it on a TLC plate.
-
TLC Analysis: Develop the TLC plate using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot (the iodinated compound) will indicate the reaction progress.
-
Data Analysis: Compare the rate of disappearance of the starting material for both reactions. A significantly faster disappearance for benzyl bromide is expected.
Caption: Workflow for the comparative kinetic experiment.
Conclusion
The comparative analysis of benzyl bromide and this compound reveals a pronounced difference in their reactivity towards nucleophilic substitution. Benzyl bromide stands out as a significantly more reactive substrate due to the synergistic effects of low steric hindrance and potent electronic stabilization of both SN1 and SN2 transition states by the phenyl ring.[1][8] Conversely, the reactivity of this compound is markedly attenuated by the combination of steric crowding from adjacent substituents and the electron-withdrawing nature of the isoxazole ring, which destabilizes any developing positive charge.
For researchers and drug development professionals, this disparity has critical implications for synthesis design. Reactions involving benzyl bromide can often be conducted under milder conditions with shorter reaction times. In contrast, inducing nucleophilic substitution on the isoxazole derivative will likely necessitate more forcing conditions, such as higher temperatures, stronger nucleophiles, or longer reaction times, which may compromise the stability of other functional groups within the molecule. Understanding these fundamental principles of reactivity is paramount for the efficient and successful synthesis of complex molecular targets.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 5. quora.com [quora.com]
- 6. The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE [vedantu.com]
- 7. leah4sci.com [leah4sci.com]
- 8. reddit.com [reddit.com]
A Comparative Guide to Assessing the Purity of Synthesized 4-(Bromomethyl)-3-methyl-5-phenylisoxazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of chemical purity is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. For novel heterocyclic compounds such as 4-(Bromomethyl)-3-methyl-5-phenylisoxazole, a versatile synthetic intermediate, rigorous purity determination is paramount to ensure the validity of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of this compound and its halogenated analogs, 4-(Chloromethyl)-3-methyl-5-phenylisoxazole and 4-(Iodomethyl)-3-methyl-5-phenylisoxazole. Detailed experimental protocols and representative data are presented to aid researchers in establishing robust quality control procedures.
Comparison of 4-(Halomethyl)-3-methyl-5-phenylisoxazole Analogs
The primary alternatives to this compound in synthetic applications are its chloro and iodo counterparts. The difference in the halogen atom affects the compound's molecular weight, reactivity, and potentially its chromatographic and spectroscopic properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences & Considerations |
| This compound | C₁₁H₁₀BrNO | 252.11 | The bromo-derivative is a common alkylating agent in organic synthesis. Its reactivity is intermediate between the chloro and iodo analogs. |
| 4-(Chloromethyl)-3-methyl-5-phenylisoxazole | C₁₁H₁₀ClNO | 207.66 | The chloro-derivative is generally less reactive than the bromo- and iodo-analogs, which can be advantageous for controlling reaction kinetics. |
| 4-(Iodomethyl)-3-methyl-5-phenylisoxazole | C₁₁H₁₀INO | 299.11 | The iodo-derivative is the most reactive of the three, making it a potent alkylating agent, though it may also be less stable. |
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive purity determination of this compound and its analogs. The following sections detail the experimental protocols for the most common and effective techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. It excels at separating the target compound from impurities, allowing for accurate quantification.
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC System: A standard system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to create a stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Hypothetical Quantitative Data Summary (HPLC)
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) | Potential Impurities |
| This compound | 8.52 | 99.15 | 99.15 | Starting materials, over-alkylated byproducts, hydrolysis product (hydroxymethyl derivative) |
| 4-(Chloromethyl)-3-methyl-5-phenylisoxazole | 8.35 | 98.98 | 98.98 | Unreacted starting materials, residual solvents |
| 4-(Iodomethyl)-3-methyl-5-phenylisoxazole | 8.71 | 97.50 | 97.50 | Degradation products due to higher reactivity, starting materials |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data for identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
Hypothetical Quantitative and Qualitative Data Summary (GC-MS)
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Purity (%) |
| This compound | 12.8 | 251/253 (M⁺) | 172 (M⁺ - Br), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) | 99.2 |
| 4-(Chloromethyl)-3-methyl-5-phenylisoxazole | 12.5 | 207/209 (M⁺) | 172 (M⁺ - Cl), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) | 99.0 |
| 4-(Iodomethyl)-3-methyl-5-phenylisoxazole | 13.2 | 299 (M⁺) | 172 (M⁺ - I), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) | 98.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and can also be used for purity assessment by identifying signals from impurities.
Experimental Protocol: NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Integration of the proton signals can be used to quantify impurities if their signals are well-resolved from the main compound.
-
Hypothetical ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.70-7.50 (m, 5H, Ar-H), 4.55 (s, 2H, CH₂Br), 2.40 (s, 3H, CH₃) |
| 4-(Chloromethyl)-3-methyl-5-phenylisoxazole | 7.70-7.50 (m, 5H, Ar-H), 4.65 (s, 2H, CH₂Cl), 2.42 (s, 3H, CH₃) |
| 4-(Iodomethyl)-3-methyl-5-phenylisoxazole | 7.70-7.50 (m, 5H, Ar-H), 4.40 (s, 2H, CH₂I), 2.38 (s, 3H, CH₃) |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, and heteroatoms) in a compound, which is a fundamental indicator of purity.[1]
Experimental Protocol: Elemental Analysis
-
Instrumentation:
-
CHN/S/X Elemental Analyzer.
-
-
Sample Preparation:
-
A few milligrams of the dry, homogenous sample are accurately weighed into a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperature in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector.
-
Theoretical vs. Hypothetical Found Elemental Composition
| Compound | Element | Theoretical (%) | Found (%) | Deviation (%) |
| This compound | C | 52.41 | 52.35 | -0.06 |
| H | 4.00 | 4.05 | +0.05 | |
| N | 5.56 | 5.52 | -0.04 | |
| 4-(Chloromethyl)-3-methyl-5-phenylisoxazole | C | 63.62 | 63.55 | -0.07 |
| H | 4.85 | 4.90 | +0.05 | |
| N | 6.74 | 6.70 | -0.04 | |
| 4-(Iodomethyl)-3-methyl-5-phenylisoxazole | C | 44.17 | 44.22 | +0.05 |
| H | 3.37 | 3.41 | +0.04 | |
| N | 4.68 | 4.65 | -0.03 |
Note: For a compound to be considered pure, the found elemental composition should typically be within ±0.4% of the theoretical values.[2]
Visualizations
Experimental Workflow for Purity Assessment
Hypothetical Signaling Pathway Inhibition
Isoxazole derivatives have been investigated as inhibitors of various protein kinases.[3] The following diagram illustrates a hypothetical mechanism where a 4-(halomethyl)isoxazole derivative inhibits the p38 MAPK signaling pathway, a key regulator of inflammatory responses.
This guide provides a framework for the systematic purity assessment of this compound and its analogs. The application of these orthogonal analytical techniques will ensure a comprehensive understanding of the purity profile, which is essential for the integrity of subsequent research and development activities.
References
A Comparative Guide to Alternative Synthetic Routes for Substituted Isoxazoles
For researchers, scientists, and drug development professionals, the isoxazole scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of pharmacologically active compounds. The efficient and regioselective synthesis of substituted isoxazoles is therefore a critical aspect of medicinal chemistry and drug discovery. This guide provides a comparative overview of three prominent synthetic routes to substituted isoxazoles, presenting their methodologies, quantitative data, and experimental protocols to aid in the selection of the most suitable pathway for a given target molecule.
This comparison focuses on three widely employed and versatile methods for the construction of the isoxazole ring:
-
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes: A powerful and highly adaptable method for the synthesis of a diverse range of isoxazoles.
-
Condensation of β-Dicarbonyl Compounds with Hydroxylamine: A classical and straightforward approach, particularly useful for the synthesis of 3,5-disubstituted isoxazoles.
-
Synthesis from α,β-Unsaturated Carbonyl Systems (Chalcones): A valuable method for the preparation of 3,5-diaryl-substituted isoxazoles, starting from readily available chalcones.
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is one of the most versatile and widely used methods for the synthesis of isoxazoles.[1][2][3][4][5][6][7][8][9] This reaction, often referred to as the Huisgen cycloaddition, allows for the construction of isoxazole rings with a high degree of control over the substitution pattern.[1][5] The nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their dimerization.[10][11]
Advantages:
-
High degree of modularity, allowing for diverse substitution patterns on the isoxazole ring.
-
Often proceeds with high regioselectivity, particularly with terminal alkynes.
-
Can be performed under mild, metal-free conditions, although metal-catalyzed variants (e.g., using copper or ruthenium) can enhance reaction rates and regioselectivity.[2][3][6][8][12]
-
Good functional group tolerance.
Disadvantages:
-
Nitrile oxides can be unstable and prone to dimerization.[10][11]
-
Regioselectivity can be an issue with internal, unsymmetrical alkynes.
Quantitative Data
| Entry | Alkyne | Nitrile Oxide Precursor | Reaction Conditions | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzaldehyde oxime | NCS, Et3N, CH2Cl2, rt | 85-95 | [1] |
| 2 | 1-Octyne | 4-Chlorobenzaldehyde oxime | Chloramine-T, EtOH, reflux | 82 | [1] |
| 3 | Ethyl propiolate | Ethyl 2-chloro-2-(hydroxyimino)acetate | Benzene, reflux, 2 days | 44-97 | [13] |
| 4 | Propargyl alcohol | 4-Methoxybenzaldehyde oxime | Cu(I) catalyst, t-BuOH/H2O, rt | 91 | [2] |
Experimental Protocol: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
To a solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[2]
Condensation of β-Dicarbonyl Compounds with Hydroxylamine
The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classical and straightforward method for the synthesis of isoxazoles, often referred to as the Claisen isoxazole synthesis.[14] This method is particularly effective for the synthesis of 3,5-disubstituted isoxazoles. The regioselectivity of the reaction is a key consideration, as unsymmetrical β-diketones can potentially yield two regioisomeric isoxazoles. However, by modifying the β-dicarbonyl precursor, such as using β-enamino diketones, the regioselectivity can be controlled.[14][15][16]
Advantages:
-
Readily available and inexpensive starting materials.
-
Operationally simple, often requiring just refluxing the reactants.
-
Can provide good yields for specific substitution patterns.
Disadvantages:
-
Potential for the formation of regioisomeric mixtures with unsymmetrical 1,3-diketones.[14]
-
Reaction conditions can sometimes be harsh.[14]
-
Limited scope for the synthesis of 4-substituted isoxazoles.[14]
Quantitative Data
| Entry | 1,3-Dicarbonyl Compound | Reaction Conditions | Yield (%) | Reference |
| 1 | Acetylacetone | NH₂OH·HCl, NaOAc, EtOH, reflux | 85 | [17] |
| 2 | Benzoylacetone | NH₂OH·HCl, NaOH, EtOH, reflux | 78 | [17] |
| 3 | Dibenzoylmethane | NH₂OH·HCl, Pyridine, EtOH, reflux | 92 | [17] |
| 4 | Ethyl benzoylacetate | NH₂OH·HCl, Na2CO3, H2O/EtOH, reflux | 88 | [14] |
Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles from 1,3-Diketones
A mixture of the 1,3-diketone (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol (30 mL) is treated with a base such as sodium acetate (15 mmol) or pyridine (20 mmol). The reaction mixture is heated to reflux for 4-8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the desired isoxazole.[17]
Synthesis from α,β-Unsaturated Carbonyl Systems (Chalcones)
The reaction of α,β-unsaturated ketones, particularly chalcones, with hydroxylamine hydrochloride provides a convenient route to 3,5-diaryl-substituted isoxazolines, which can then be aromatized to the corresponding isoxazoles. In many cases, the reaction proceeds directly to the isoxazole under the reaction conditions. This method is a variation of the Michael addition followed by intramolecular cyclization and dehydration.
Advantages:
-
Chalcones are readily synthesized via the Claisen-Schmidt condensation.[18][19][20]
-
Provides a straightforward route to 3,5-diaryl isoxazoles.
-
Good yields are often obtained.
Disadvantages:
-
The substitution pattern is largely dictated by the starting chalcone.
-
The initial product may be the isoxazoline, requiring a subsequent oxidation/aromatization step.
Quantitative Data
| Entry | Chalcone | Reaction Conditions | Yield (%) | Reference |
| 1 | 1,3-Diphenyl-2-propen-1-one | NH₂OH·HCl, NaOH, EtOH, reflux, 6h | 85 | [18] |
| 2 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | NH₂OH·HCl, KOH, EtOH, reflux, 12h | 63 | [19] |
| 3 | 1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | NH₂OH·HCl, KOH, EtOH, reflux, 4h | 74.2 (for chalcone) | |
| 4 | 1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | NH₂OH·HCl, NaOAc, EtOH, reflux, 6h | 75 | [18] |
Experimental Protocol: General Procedure for the Synthesis of 3,5-Diaryl Isoxazoles from Chalcones
A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is treated with a base such as sodium hydroxide (20 mmol) or potassium hydroxide (20 mmol). The reaction mixture is refluxed for 6-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3,5-diaryl isoxazole.[18][19]
Conclusion
The choice of a synthetic route for a substituted isoxazole is dependent on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The 1,3-dipolar cycloaddition offers the greatest flexibility for creating diverse isoxazole libraries. The condensation of β-dicarbonyl compounds is a classic and reliable method for simpler 3,5-disubstituted isoxazoles. The synthesis from chalcones provides an efficient pathway to valuable 3,5-diaryl isoxazoles. By understanding the advantages and limitations of each of these alternative routes, researchers can make informed decisions to efficiently access their target isoxazole-containing molecules for further investigation in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. ajrconline.org [ajrconline.org]
- 19. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Validating the Biological Promise of Novel Isoxazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold continues to be a cornerstone in medicinal chemistry, with novel derivatives consistently demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative overview of the recently synthesized isoxazole compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers in the evaluation and development of these promising therapeutic agents.
Comparative Biological Activity of Novel Isoxazole Derivatives
The following tables summarize the in vitro biological activities of several recently developed isoxazole compounds, providing a basis for comparison of their potency.
Anticancer Activity
The cytotoxic effects of novel isoxazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of cell growth, are presented below. Lower IC50 values denote higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isoxazole-Chalcone 30 | Prostate (PC-3) | 5 | Docetaxel | 5 |
| Dihydropyrazole 39 | Prostate (PC-3) | 4[1][2] | Docetaxel | 5 |
| Dihydropyrazole 45 | Prostate (PC-3) | 2[1][2] | Docetaxel | 5 |
| Isoxazole-Amide 2d | Cervical (HeLa) | 15.48 | Doxorubicin | - |
| Isoxazole-Amide 2d | Liver (Hep3B) | ~23 | Doxorubicin | - |
| Isoxazole-Amide 2e | Liver (Hep3B) | ~23 | Doxorubicin | - |
| 3,4-isoxazolediamide 2 | Erythroleukemic (K562) | 0.018 | - | - |
| Tetrahydro-isoxazolo-pyridine 9 | Erythroleukemic (K562) | 8.1[3] | - | - |
| Isoxazole Derivative 5 | HeLa, MCF-7 | 14[4] | - | - |
Anti-inflammatory Activity
The anti-inflammatory potential of novel isoxazole compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation. The IC50 values for COX-1 and COX-2 inhibition are provided, with a higher selectivity index (COX-1 IC50 / COX-2 IC50) indicating a more favorable safety profile with potentially fewer gastrointestinal side effects.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Compound |
| Isoxazole Derivative C3 | - | - | - | Celecoxib |
| Isoxazole Derivative C5 | - | - | - | Celecoxib |
| Isoxazole Derivative C6 | - | - | - | Celecoxib |
| 2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone (17) | >50 | 0.95[5][6] | >52.6 | - |
| Isoxazole Conjugate 14 | 15-26 | 5.0 - 17.6 | 5.01 | Celecoxib |
| Isoxazole Conjugate 16 | - | - | 5.86 | Celecoxib |
Antimicrobial Activity
The antimicrobial efficacy of novel isoxazole derivatives is determined by their minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Compound |
| Isoxazole-Chalcone 28 | S. aureus | 1[1][2] | C. albicans | 2 | Ciprofloxacin, Fluconazole |
| Dihydropyrazole 46 | - | - | C. albicans | 2[1][2] | Fluconazole |
| Imidazole-Isoxazole 4a | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant Activity | - | - | - |
| Imidazole-Isoxazole 4b | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant Activity | - | - | - |
| Imidazole-Isoxazole 4c | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant Activity | - | - | - |
| Imidazole-Isoxazole 4d | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant Activity | - | - | - |
| Imidazole-Isoxazole 4f | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant Activity | - | - | - |
| Imidazole-Isoxazole 4g | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant Activity | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the biological activity of the isoxazole compounds cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel isoxazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the isoxazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Wistar or Sprague-Dawley rats (180-200g)
-
1% Carrageenan solution in saline
-
Novel isoxazole compounds
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat.
-
Compound Administration: Administer the isoxazole compounds or reference drug orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Broth Microdilution for Antimicrobial Susceptibility
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Novel isoxazole compounds
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the isoxazole compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures enhances understanding and facilitates further research. The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway targeted by isoxazole compounds and a typical experimental workflow.
Hsp90 Inhibition Signaling Pathway
Many isoxazole derivatives exert their anticancer effects by inhibiting Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[4] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Hsp90 inhibition by isoxazole compounds leads to client protein degradation and cancer cell death.
COX-2 Inhibition Signaling Pathway
Selective inhibition of Cyclooxygenase-2 (COX-2) is a key mechanism for the anti-inflammatory action of many isoxazole derivatives. By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Isoxazole Synthesis: Metal-Free vs. Copper-Catalyzed Approaches
For researchers, scientists, and professionals in drug development, the synthesis of isoxazoles, a key heterocyclic motif in many pharmaceuticals, presents a choice between traditional copper-catalyzed methods and emerging metal-free strategies. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic planning.
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne stands as the most prevalent and versatile method for constructing the isoxazole ring.[1] While historically dominated by copper catalysis, which significantly enhances reaction rates and regioselectivity, concerns over metal toxicity, cost, and contamination of the final product have spurred the development of metal-free alternatives.[2][3] This guide delves into a direct comparison of these two synthetic philosophies, offering insights into their respective advantages and limitations.
At a Glance: Key Differences
| Feature | Metal-Free Synthesis | Copper-Catalyzed Synthesis |
| Catalyst | Typically none, or mediated by non-metallic reagents | Copper(I) or Copper(II) salts |
| Reaction Conditions | Often requires elevated temperatures or activating agents for nitrile oxide formation | Generally milder conditions, often at room temperature |
| Regioselectivity | Can be an issue, may yield mixtures of regioisomers | High regioselectivity, typically yielding 3,5-disubstituted isoxazoles |
| Advantages | Avoids metal contamination, simpler purification, environmentally benign | High yields, excellent regioselectivity, broad substrate scope |
| Disadvantages | Harsher conditions for some methods, potential for side reactions, regioselectivity issues | Potential for metal contamination in the final product, catalyst cost, and removal challenges |
Performance Data: A Quantitative Comparison
The following tables summarize representative quantitative data for both metal-free and copper-catalyzed isoxazole syntheses, highlighting reaction yields and conditions for a variety of substrates.
Metal-Free Isoxazole Synthesis
| Entry | Alkyne | Aldoxime | Reagent/Conditions | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzaldehyde oxime | NCS, DMF, 65 °C, 15 min then propargyl bromide | 92 | [4] |
| 2 | 1-Octyne | 4-Chlorobenzaldehyde oxime | NCS, DMF, 65 °C, 15 min then propargyl bromide | 88 | [4] |
| 3 | Propargyl alcohol | Benzaldehyde oxime | NCS, DMF, 65 °C, 15 min then propargyl bromide | 85 | [4] |
| 4 | Phenylacetylene | 4-Methoxybenzaldehyde oxime | [Bis(trifluoroacetoxy)iodo]benzene, MeOH/H₂O, rt | 85 | [5] |
| 5 | 2-Ethynylpyridine | Pyridine-2-aldoxime | [Bis(trifluoroacetoxy)iodo]benzene, MeOH/H₂O, 50 °C | 78 | [5] |
Copper-Catalyzed Isoxazole Synthesis
| Entry | Alkyne | Aldoxime | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzaldehyde oxime | CuI (10 mol%), Toluene, 110 °C, 8 h | 89 | [6] |
| 2 | 1-Heptyne | 4-Methoxybenzaldehyde oxime | CuI (10 mol%), Toluene, 110 °C, 8 h | 85 | [6] |
| 3 | Propargyl bromide | 4-Chlorobenzaldehyde oxime | CuI (10 mol%), Toluene, 110 °C, 6 h | 82 | [6] |
| 4 | Phenylacetylene | Ethyl 2-cyanoacetate | Cu(OAc)₂·H₂O, DABCO, Toluene, 130 °C | 95 | [7] |
| 5 | 4-Ethynylanisole | Ethyl 2-cyanoacetate | Cu(OAc)₂·H₂O, DABCO, Toluene, 130 °C | 92 | [7] |
Experimental Protocols
General Procedure for Metal-Free Isoxazole Synthesis
A representative metal-free protocol involves the in situ generation of a nitrile oxide from an aldoxime using N-chlorosuccinimide (NCS), followed by cycloaddition with an alkyne.[4]
Step 1: Nitrile Oxide Generation and Cycloaddition. To a solution of the aldoxime (1.0 mmol) in DMF (1.0 mL) in a round-bottom flask is added N-chlorosuccinimide (1.2 mmol). The mixture is stirred at 65 °C for 15 minutes, resulting in the in situ formation of the corresponding hydroximoyl chloride and subsequently the nitrile oxide.
Step 2: Reaction with Alkyne. After cooling the reaction mixture, the respective alkyne (1.0 mmol) is added. The reaction is then stirred at room temperature and monitored by TLC.
Step 3: Work-up and Purification. Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
General Procedure for Copper-Catalyzed Isoxazole Synthesis
A typical copper-catalyzed procedure utilizes copper(I) iodide as the catalyst to promote the regioselective cycloaddition.[6]
Step 1: Reaction Setup. In a sealed tube, the alkyne (1.0 mmol), the aldoxime (1.0 mmol), and copper(I) iodide (0.1 mmol, 10 mol%) are combined in toluene (5 mL).
Step 2: Reaction. The reaction mixture is stirred at 110 °C for the time indicated by TLC monitoring.
Step 3: Work-up and Purification. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.
Mechanistic Pathways
The underlying mechanisms for metal-free and copper-catalyzed isoxazole synthesis differ significantly, which accounts for the observed differences in regioselectivity and reaction conditions.
Metal-Free 1,3-Dipolar Cycloaddition
In the absence of a metal catalyst, the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne is generally believed to proceed through a concerted, pericyclic mechanism.[1] This pathway involves a single transition state where the new C-C and C-O bonds are formed simultaneously.
Copper-Catalyzed 1,3-Dipolar Cycloaddition
The copper-catalyzed reaction is thought to proceed in a stepwise manner.[7][8] Initially, the terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide intermediate. This intermediate then reacts with the nitrile oxide in a regioselective manner to form a six-membered copper-containing intermediate, which subsequently undergoes reductive elimination to furnish the 3,5-disubstituted isoxazole and regenerate the copper(I) catalyst.
Conclusion
The choice between metal-free and copper-catalyzed isoxazole synthesis is contingent upon the specific requirements of the target molecule and the overall synthetic strategy. For applications where metal contamination is a critical concern, such as in the final steps of pharmaceutical synthesis, metal-free methods offer a distinct advantage. However, for routine synthesis, library generation, and instances where high yields and regioselectivity are paramount, copper-catalyzed methods remain a robust and reliable choice. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to make informed decisions and optimize their synthetic routes to this important class of heterocyclic compounds.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isoxazole synthesis [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
This guide provides essential safety and disposal protocols for 4-(Bromomethyl)-3-methyl-5-phenylisoxazole, a halogenated heterocyclic compound frequently utilized as a building block in pharmaceutical research and drug development. Due to its hazardous properties, including severe corrosivity and reactivity, strict adherence to the procedures outlined herein is critical to ensure personnel safety and environmental compliance. This document is intended for laboratory researchers, chemists, and drug development professionals who handle this substance.
Core Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are associated with its corrosivity and its classification as a halogenated organic compound.
The substance is classified with the following hazards:
Accidental contact can lead to immediate and severe chemical burns. Inhalation of dust or fumes may cause respiratory tract irritation.[1][3][4] As a brominated organic compound, its improper disposal poses a significant environmental risk and is strictly regulated.[5]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | Not Available / Varies by Supplier |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| Physical Form | Solid[6] |
| Key Hazards | Corrosive, Skin/Eye Damage, Combustible[1][6] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents, powdered metals (e.g., aluminum).[3][5][7] |
Personnel Protection and Engineering Controls
A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory to prevent exposure.
Engineering Controls: All handling of this compound, including weighing, transfers, and reaction workups, must be conducted within a certified chemical fume hood to contain dust and potential vapors.[2][7] An eyewash station and safety shower must be immediately accessible.[3][8]
Personal Protective Equipment (PPE): The following PPE is the minimum requirement for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene).[7][9] | Prevents direct skin contact and chemical burns. Always check the manufacturer's glove compatibility data.[7] Discard gloves immediately after handling or if contamination is suspected.[10] |
| Eye & Face Protection | ANSI Z87-certified safety glasses with side shields, at a minimum.[11] It is highly recommended to use chemical splash goggles and a full-face shield.[1][2][3] | Protects against splashes and airborne particles causing severe eye damage. |
| Body Protection | A long-sleeved, buttoned lab coat.[11] For larger quantities or spill cleanup, chemically resistant coveralls (e.g., Tychem) are advised.[12] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Not typically required when handled within a functioning fume hood. A NIOSH-approved respirator with particulate filters should be used if dust cannot be controlled or for emergency spill response outside a hood.[3][8][13] | Prevents inhalation of irritating and harmful dust. |
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and prevent wider contamination. The response procedure depends on the scale of the spill.
Caption: Spill Response Decision Flowchart.
Protocol for Minor Spills (<10g, contained in a fume hood)
-
Alert Personnel: Inform colleagues in the immediate vicinity.[5]
-
Ensure PPE: Don the full PPE as described in Section 2.
-
Deactivate Ignition Sources: If any flammable solvents are nearby, remove them.[5]
-
Contain & Absorb:
-
Do NOT use water or paper towels.[14]
-
Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[7][14][15] Start from the outside and work inwards to prevent spreading.[15]
-
For enhanced safety, some protocols for brominated compounds recommend neutralization with a 5% sodium thiosulfate solution before absorption; however, this should only be done by trained personnel aware of potential reactions.[5][16]
-
-
Collect Waste: Carefully scoop the absorbed material and spilled solid into a sturdy, sealable container (e.g., a polyethylene bag or screw-top jar).[1][15]
-
Label Container: Affix a hazardous waste label to the container, clearly identifying the contents as "Spill Debris: this compound" and listing all components.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Dispose: Place the sealed container and any contaminated cleaning materials into the designated "Halogenated Organic Solid Waste" satellite container.
Protocol for Major Spills (>10g, or any spill outside a fume hood)
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT: Notify your supervisor and institutional Environmental Health & Safety (EH&S) department. If there is a fire or medical emergency, call 911.[7]
-
SECURE: Prevent personnel from entering the contaminated area.
-
AWAIT RESPONSE: Do not attempt to clean up a major spill unless you are part of a trained emergency response team with the appropriate specialized PPE, including respiratory protection.[14]
Standard Disposal Procedures
Systematic waste segregation is paramount. Due to the bromine atom, this compound and all materials contaminated with it must be treated as halogenated organic waste .[5] Mixing this waste with non-halogenated streams is a common and costly compliance violation, as it contaminates the entire container, which then requires more expensive disposal methods.[5][17]
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Protocol
-
Identify Waste Type:
-
Solid Waste: Includes surplus or expired chemical, contaminated gloves, weigh boats, pipette tips, and spill cleanup debris.
-
Liquid Waste: Includes the first rinse from decontaminating glassware. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but the first rinse must always be captured.[18]
-
-
Select Container: Use a designated hazardous waste container that is compatible with the chemical, has a secure screw-top lid, and is in good condition.[18]
-
Segregate Waste:
-
Place all solid waste into the "Halogenated Organic Solid Waste" container.
-
Pour all liquid waste (rinsate) into the "Halogenated Organic Liquid Waste" container.
-
-
Label Correctly: Ensure the waste container is properly labeled with a hazardous waste tag. List "this compound" and any other chemical constituents by their full names.[18]
-
Store Safely: Keep waste containers closed at all times except when adding waste.[18] Store them in a designated satellite accumulation area within the lab, with secondary containment to catch any potential leaks.
-
Schedule Pickup: Arrange for waste pickup through your institution's EH&S department. Do not accumulate more than 10 gallons of hazardous waste in the lab.[18]
Rationale for Incineration: Halogenated organic wastes are typically destroyed via high-temperature incineration at a licensed hazardous waste facility.[19][20] These facilities are equipped with specialized scrubbers and emission control systems to neutralize and capture the resulting hydrogen bromide (HBr) and prevent the release of acidic gases and other harmful byproducts into the atmosphere.[19]
Regulatory Compliance
In the United States, the disposal of this compound is governed by several regulatory bodies:
-
Environmental Protection Agency (EPA): As a halogenated organic compound, this substance falls under the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[8][21][22] The generating laboratory is responsible for the waste from "cradle-to-grave," meaning liability extends until its final, proper destruction.[17]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that all personnel handling this chemical are fully trained on its hazards and the proper protective measures.[23][24][25]
Researchers must follow all federal, state, and local regulations, in addition to their own institution's specific safety and disposal policies.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-(Bromomethyl)-5-methyl-3-phenylisoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. angenechemical.com [angenechemical.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. hazmatschool.com [hazmatschool.com]
- 14. jk-sci.com [jk-sci.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. creativesafetysupply.com [creativesafetysupply.com]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. wku.edu [wku.edu]
- 22. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 23. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 24. osha.gov [osha.gov]
- 25. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
Essential Safety and Handling Guide for 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 113841-59-1). Adherence to these protocols is essential to ensure a safe laboratory environment.
Chemical Identifier and Hazard Information:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 113841-59-1[1] |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 |
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[1] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1] |
Operational Plan: Safe Handling Protocol
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
1. Engineering Controls:
-
Fume Hood: All weighing, handling, and solution preparation must occur within a certified chemical fume hood.[3]
-
Ventilation: Ensure the laboratory has a well-maintained ventilation system.[2]
-
Eyewash and Safety Shower: An accessible and operational eyewash station and safety shower are mandatory in the immediate work area.[4]
2. Personal Protective Equipment (PPE):
A comprehensive suite of PPE is required to prevent skin and eye contact.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[2] | Full-face shield worn over safety goggles.[2][5] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). Inspect for damage before use.[3][6] | Double-gloving with a flexible laminate glove as the inner layer.[2][5] |
| Body | Laboratory coat, long pants, and closed-toe shoes.[2] | Flame-resistant lab coat.[2] |
3. Step-by-Step Handling Procedure:
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.[6]
-
-
Weighing and Transfer:
-
Solution Preparation:
-
Post-Handling:
Disposal Plan: Hazardous Waste Management
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.[6]
Waste Segregation and Collection:
| Waste Type | Collection and Labeling Procedure |
| Solid Waste | Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[3] |
| Liquid Waste | Collect solutions containing the compound in a separate, clearly labeled hazardous waste container for halogenated organic solvents.[3] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[3] |
Disposal Method:
-
All waste must be disposed of through a licensed hazardous waste disposal service.[3][6]
-
High-temperature incineration at a permitted facility is the typical disposal method for brominated organic compounds.[3]
-
Do not dispose of this chemical down the drain or in regular trash.[3]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
